molecular formula C10H14N2O6 B12751219 6-Methylpseudouridine CAS No. 1613530-10-1

6-Methylpseudouridine

Número de catálogo: B12751219
Número CAS: 1613530-10-1
Peso molecular: 258.23 g/mol
Clave InChI: WSJZETUHYFZTHG-JBBNEOJLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-Methylpseudouridine is a modified nucleoside that serves as a critical building block for creating safer and more potent therapeutic interventions . When incorporated into in vitro transcribed (IVT) mRNA, this modification significantly enhances the stability of the RNA molecule by protecting it from degradation by ribonucleases, thereby increasing its intracellular lifespan and therapeutic potential . A primary research value of this compound lies in its ability to dampen the innate immune response to foreign RNA . By incorporating this modified nucleoside, synthetic mRNA can evade immune detection, mitigating unwanted immunogenicity and allowing for higher levels of protein expression . This mechanism was pivotal in the development of mRNA-based COVID-19 vaccines, where it improved the efficacy of the mRNA coding for the spike protein . Beyond vaccinology, this compound is a potent nucleotide analogue for broader RNA therapy and vaccine development . Researchers are exploring its application in areas such as cancer immunotherapy and the treatment of autoimmune diseases. Note that its incorporation can influence ribosomal frameshifting, a consideration for experimental design . This product is provided For Research Use Only. Not for use in diagnostic or therapeutic procedures involving humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

1613530-10-1

Fórmula molecular

C10H14N2O6

Peso molecular

258.23 g/mol

Nombre IUPAC

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-3-5(9(16)12-10(17)11-3)8-7(15)6(14)4(2-13)18-8/h4,6-8,13-15H,2H2,1H3,(H2,11,12,16,17)/t4-,6-,7-,8+/m1/s1

Clave InChI

WSJZETUHYFZTHG-JBBNEOJLSA-N

SMILES isomérico

CC1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

SMILES canónico

CC1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O

Origen del producto

United States

Foundational & Exploratory

N1-Methylpseudouridine: A Technical Guide to its Discovery, Mechanism, and Application in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of messenger RNA (mRNA) therapeutics and vaccines represents a paradigm shift in modern medicine. Central to the success of this technology is the strategic modification of mRNA nucleosides to enhance stability, increase translational efficiency, and evade the host's innate immune system. Among these modifications, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, enabling the development of highly effective and safe mRNA-based platforms. This technical guide provides an in-depth exploration of the discovery and history of m1Ψ, its mechanism of action in modulating protein expression and immunogenicity, and detailed experimental protocols for its incorporation and evaluation. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals in the field of mRNA technology.

Discovery and History

The journey to harnessing the full therapeutic potential of mRNA has been a multi-decade endeavor, marked by the challenge of overcoming its inherent instability and immunogenicity. Early attempts to use unmodified in vitro transcribed (IVT) mRNA for therapeutic purposes were hampered by its rapid degradation and the induction of a potent inflammatory response, primarily mediated by the innate immune system's recognition of foreign RNA.

A pivotal breakthrough came from the pioneering work of Katalin Karikó and Drew Weissman, who systematically investigated the impact of nucleoside modifications on the immunological properties of mRNA. Their research, culminating in a landmark 2005 publication, demonstrated that the incorporation of modified nucleosides, such as pseudouridine (B1679824) (Ψ), could significantly reduce the activation of Toll-like receptors (TLRs), key sensors of the innate immune system.[1] This discovery laid the foundation for developing non-immunogenic mRNA.

Building upon this groundbreaking work, subsequent research aimed to identify modifications that could further enhance the therapeutic properties of mRNA. In 2015, a seminal study by Andries et al. demonstrated that the complete substitution of uridine (B1682114) with N1-methylpseudouridine (m1Ψ) not only recapitulated the reduced immunogenicity observed with pseudouridine but also led to a substantial increase in protein expression.[2] This study positioned m1Ψ as a superior alternative to Ψ for therapeutic mRNA applications. The profound impact of this discovery was fully realized during the COVID-19 pandemic, where both the Pfizer-BioNTech and Moderna mRNA vaccines utilized m1Ψ-modified mRNA to achieve unprecedented efficacy and safety, ultimately earning Karikó and Weissman the 2023 Nobel Prize in Physiology or Medicine for their foundational discoveries.[1]

Mechanism of Action

The superior performance of m1Ψ-modified mRNA stems from its dual ability to enhance protein translation and dampen the innate immune response. These two effects are intricately linked and contribute synergistically to the overall therapeutic efficacy.

Enhanced Translation Efficiency

The incorporation of m1Ψ into the mRNA sequence has been shown to significantly boost protein production. This enhancement is attributed to several factors:

  • Increased Ribosome Density and Pausing: Studies have shown that m1Ψ modification can lead to increased ribosome density on the mRNA transcript. This is thought to be a result of altered codon-anticodon interactions that may cause transient pausing of the ribosome, allowing for more efficient recruitment of initiation factors and subsequent rounds of translation.[3][4]

  • Evasion of eIF2α Phosphorylation: Unmodified single-stranded RNA can activate protein kinase R (PKR), which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α is a potent inhibitor of translation initiation. By evading recognition by innate immune sensors like PKR, m1Ψ-modified mRNA prevents the shutdown of protein synthesis, leading to sustained and robust translation.[3][4]

Reduced Immunogenicity

A key advantage of m1Ψ is its ability to render mRNA "stealth" to the innate immune system. The primary sensors that detect foreign RNA are Toll-like receptors (TLRs) located in endosomes (TLR3, TLR7, and TLR8) and RIG-I-like receptors (RLRs) in the cytoplasm.

  • Evasion of Toll-Like Receptor (TLR) Signaling: Unmodified uridine-rich ssRNA is a potent ligand for TLR7 and TLR8. The methylation at the N1 position of pseudouridine is thought to sterically hinder the binding of the nucleoside to the recognition pockets of these TLRs, thereby preventing the initiation of a downstream inflammatory cascade that involves the activation of transcription factors like NF-κB and IRF7, and the subsequent production of pro-inflammatory cytokines such as TNF-α and type I interferons (IFN-α/β).[5][6]

  • Evasion of RIG-I-Like Receptor (RLR) Signaling: Double-stranded RNA (dsRNA), which can be a byproduct of in vitro transcription, is a potent activator of RIG-I and MDA5. While the primary mechanism of m1Ψ is in single-stranded mRNA, its incorporation can also influence the secondary structure of the mRNA, potentially reducing the formation of dsRNA motifs that are recognized by RLRs.

The evasion of these innate immune pathways is critical for the success of mRNA therapeutics, as it prevents the degradation of the mRNA transcript and the induction of a potentially harmful inflammatory response.

Quantitative Data on N1-Methylpseudouridine Performance

Seminal studies have provided quantitative evidence for the superiority of m1Ψ-modified mRNA compared to unmodified and pseudouridine-modified mRNA. The following tables summarize key findings on protein expression and immunogenicity.

Table 1: Comparison of In Vitro Luciferase Expression in HEK293T Cells

mRNA ModificationRelative Luciferase Activity (Fold Change vs. Unmodified)Reference
Unmodified (U)1.0Andries et al., 2015
Pseudouridine (Ψ)~10Andries et al., 2015
N1-Methylpseudouridine (m1Ψ)~15Andries et al., 2015

Data is approximated from graphical representations in the cited literature for illustrative purposes.

Table 2: Comparison of In Vivo Luciferase Expression in Mice (Intramuscular Injection)

mRNA ModificationRelative Luciferase Expression (Fold Change vs. Unmodified)Reference
Unmodified (U)1.0Andries et al., 2015
Pseudouridine (Ψ)~5Andries et al., 2015
N1-Methylpseudouridine (m1Ψ)~13Andries et al., 2015

Data is approximated from graphical representations in the cited literature for illustrative purposes.

Table 3: Immunogenicity Profile of Modified mRNA in Human Dendritic Cells

mRNA ModificationTNF-α Secretion (pg/mL)IFN-β Secretion (pg/mL)Reference
Unmodified (U)HighHighApproximated from multiple sources
Pseudouridine (Ψ)LowLowApproximated from multiple sources
N1-Methylpseudouridine (m1Ψ)Very LowVery LowApproximated from multiple sources

This table provides a qualitative summary based on consistent findings across multiple studies indicating a significant reduction in cytokine induction with modified nucleosides.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the production and evaluation of m1Ψ-modified mRNA.

In Vitro Transcription of N1-Methylpseudouridine-Modified mRNA

This protocol describes the synthesis of m1Ψ-containing mRNA encoding a reporter protein (e.g., Firefly Luciferase) using a T7 RNA polymerase-based in vitro transcription system.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest (e.g., Firefly Luciferase) and a poly(T) tail for poly(A) tailing.

  • T7 RNA Polymerase

  • Transcription Buffer (10X)

  • ATP, GTP, CTP solutions (100 mM)

  • N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP) solution (100 mM)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • LiCl solution (5 M)

  • Ethanol (70% and 100%)

  • RNA purification kit or columns

Procedure:

  • Reaction Setup: Thaw all reagents on ice. In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

    • Nuclease-free water: to a final volume of 50 µL

    • 10X Transcription Buffer: 5 µL

    • ATP (100 mM): 2 µL

    • GTP (100 mM): 2 µL

    • CTP (100 mM): 2 µL

    • m1ΨTP (100 mM): 2 µL

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification:

    • Add 1/4 volume of 5 M LiCl to the reaction mixture and mix well.

    • Incubate at -20°C for at least 30 minutes to precipitate the RNA.

    • Centrifuge at 4°C for 15 minutes at maximum speed to pellet the RNA.

    • Carefully discard the supernatant.

    • Wash the pellet with 500 µL of ice-cold 70% ethanol.

    • Centrifuge at 4°C for 5 minutes at maximum speed.

    • Discard the supernatant and air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

  • Quantification and Quality Control: Determine the concentration and purity of the synthesized mRNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Analyze the integrity of the mRNA by denaturing agarose (B213101) gel electrophoresis.

Transfection of HEK293T Cells with m1Ψ-Modified mRNA

This protocol describes the transient transfection of HEK293T cells with m1Ψ-modified mRNA using a lipid-based transfection reagent.

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM I Reduced Serum Medium

  • m1Ψ-modified mRNA (from Protocol 4.1)

  • Lipofectamine MessengerMAX Transfection Reagent (or similar)

  • 6-well tissue culture plates

  • Nuclease-free water

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of mRNA-Lipid Complexes:

    • For each well to be transfected, dilute 2.5 µg of m1Ψ-modified mRNA into 125 µL of Opti-MEM.

    • In a separate tube, add 5 µL of Lipofectamine MessengerMAX to 125 µL of Opti-MEM.

    • Combine the diluted mRNA and the diluted Lipofectamine MessengerMAX. Mix gently by pipetting up and down.

    • Incubate the mixture for 10-15 minutes at room temperature to allow the formation of mRNA-lipid complexes.

  • Transfection:

    • Gently add the 250 µL of the mRNA-lipid complex mixture dropwise to the cells in one well of the 6-well plate.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 6, 12, 24 hours) before analysis.

Luciferase Reporter Assay

This protocol describes the measurement of Firefly Luciferase expression in transfected cells.

Materials:

  • Transfected HEK293T cells (from Protocol 4.2)

  • Phosphate-Buffered Saline (PBS)

  • Luciferase Assay Lysis Buffer

  • Luciferase Assay Substrate

  • Luminometer

Procedure:

  • Cell Lysis:

    • Aspirate the culture medium from the transfected cells.

    • Gently wash the cells once with PBS.

    • Add an appropriate volume of 1X Luciferase Assay Lysis Buffer to each well (e.g., 200 µL for a 6-well plate).

    • Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.

  • Assay:

    • Transfer 20 µL of the cell lysate to a luminometer tube or a well of a white-walled 96-well plate.

    • Prepare the Luciferase Assay Substrate according to the manufacturer's instructions.

    • Add 100 µL of the prepared substrate to the lysate.

    • Immediately measure the luminescence using a luminometer. The signal is typically integrated over 10 seconds.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration of the lysate if desired. Compare the relative light units (RLUs) between different mRNA modifications.

Measurement of Cytokine Response by ELISA

This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IFN-β) in the supernatant of transfected cells.

Materials:

  • Supernatant from transfected cells (e.g., human peripheral blood mononuclear cells or a relevant immune cell line)

  • Commercially available ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA Kit, Human IFN-β ELISA Kit)

  • Wash Buffer

  • Assay Diluent

  • Substrate Solution

  • Stop Solution

  • Microplate reader

Procedure:

  • Prepare Reagents and Standards: Prepare all reagents and a standard curve for the cytokine of interest according to the ELISA kit manufacturer's instructions.

  • Assay:

    • Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the antibody-coated microplate.

    • Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).

    • Wash the wells multiple times with Wash Buffer.

    • Add the detection antibody and incubate as directed.

    • Wash the wells again.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

    • Wash the wells.

    • Add the Substrate Solution and incubate in the dark until color develops.

    • Add the Stop Solution to stop the reaction.

  • Data Acquisition and Analysis:

    • Immediately read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Visualizations

The following diagrams illustrate key concepts related to m1Ψ-modified mRNA.

Innate_Immune_Evasion_by_m1Psi_mRNA cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA cluster_signaling Innate Immune Signaling Cascade Unmodified_mRNA Unmodified mRNA (U) TLR7_8 TLR7/8 Unmodified_mRNA->TLR7_8 Binds RIG_I RIG-I Unmodified_mRNA->RIG_I Binds (if dsRNA) MyD88 MyD88 TLR7_8->MyD88 MAVS MAVS RIG_I->MAVS m1Psi_mRNA m1Ψ-Modified mRNA TLR7_8_mod TLR7/8 m1Psi_mRNA->TLR7_8_mod Binding Blocked RIG_I_mod RIG-I m1Psi_mRNA->RIG_I_mod Binding Reduced IRF7 IRF7 MyD88->IRF7 NF_kB NF-κB MyD88->NF_kB MAVS->IRF7 MAVS->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-β) IRF7->Cytokines NF_kB->Cytokines

Figure 1: Evasion of Innate Immune Signaling by m1Ψ-Modified mRNA. This diagram illustrates how unmodified mRNA activates TLR7/8 and RIG-I, leading to the production of pro-inflammatory cytokines. In contrast, m1Ψ-modified mRNA evades recognition by these sensors, thus blocking the inflammatory cascade.

IVT_Workflow cluster_template Template Preparation cluster_transcription In Vitro Transcription cluster_purification Purification & QC Plasmid Plasmid DNA (with T7 promoter & gene) Linearization Linearization Plasmid->Linearization IVT_Mix Transcription Mix (T7 Polymerase, ATP, GTP, CTP, m1ΨTP) Linearization->IVT_Mix Incubation Incubation (37°C) IVT_Mix->Incubation DNase_Treatment DNase I Treatment Incubation->DNase_Treatment Purification RNA Purification (e.g., LiCl precipitation) DNase_Treatment->Purification QC Quality Control (Spectrophotometry, Gel Electrophoresis) Purification->QC Final_mRNA m1Ψ-Modified mRNA QC->Final_mRNA

Figure 2: Experimental Workflow for In Vitro Transcription of m1Ψ-Modified mRNA. This diagram outlines the key steps involved in the synthesis of m1Ψ-modified mRNA, from plasmid template preparation to the final purified product.

Conclusion

The discovery and implementation of N1-methylpseudouridine have been instrumental in advancing the field of mRNA therapeutics. Its ability to significantly enhance protein expression while concurrently mitigating the innate immune response has overcome major hurdles that previously limited the clinical translation of mRNA technology. The success of the m1Ψ-modified mRNA COVID-19 vaccines serves as a powerful testament to its transformative impact. This technical guide provides a comprehensive overview of the history, mechanism, and practical application of m1Ψ, offering valuable insights and detailed protocols for researchers and developers working to unlock the full potential of mRNA-based medicines for a wide range of diseases. As the field continues to evolve, a thorough understanding of the principles and methodologies outlined herein will be essential for the continued innovation and success of next-generation mRNA therapeutics.

References

Biosynthesis of N1-methylpseudouridine (m1Ψ) in Archaea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methylpseudouridine (m1Ψ) is a post-transcriptionally modified nucleoside found in the transfer RNA (tRNA) of many archaeal species, where it is typically located at position 54 in the TΨC loop. This modification is a hallmark of the archaeal domain and is thought to contribute to the structural stability and function of tRNA, particularly in the extreme environments that many archaea inhabit. The biosynthesis of m1Ψ is a two-step enzymatic process involving the isomerization of uridine (B1682114) to pseudouridine (B1679824) (Ψ), followed by the methylation of the pseudouridine base. This guide provides a detailed overview of the m1Ψ biosynthesis pathway in archaea, including the enzymes involved, their mechanisms of action, and relevant experimental protocols.

The Biosynthesis Pathway of m1Ψ

The formation of N1-methylpseudouridine at position 54 of archaeal tRNA is a sequential process catalyzed by two distinct enzymes:

  • Pseudouridylation of Uridine (U54) to Pseudouridine (Ψ54): The first step is the isomerization of the uridine base at position 54 of the pre-tRNA to pseudouridine. This reaction is catalyzed by the tRNA:pseudouridine synthase Pus10 .[1][2] Pus10 belongs to the TruD family of pseudouridine synthases and is responsible for the formation of both Ψ54 and Ψ55 in archaeal tRNAs.[1][2]

  • Methylation of Pseudouridine (Ψ54) to N1-methylpseudouridine (m1Ψ54): The second and final step is the methylation of the N1 position of the newly formed pseudouridine at position 54. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase TrmY . TrmY is a member of the COG1901/DUF358 protein family, which belongs to the SPOUT superfamily of methyltransferases.[3] The methyl group is transferred from the cofactor SAM to the N1 position of the pseudouridine base.[3]

The overall biosynthetic pathway can be summarized as follows:

m1Psi_Biosynthesis cluster_pathway m1Ψ Biosynthesis Pathway Uridine54 Uridine at position 54 in pre-tRNA Pseudouridine54 Pseudouridine (Ψ) at position 54 Uridine54->Pseudouridine54 Pus10 m1Psi54 N1-methylpseudouridine (m1Ψ) at position 54 Pseudouridine54->m1Psi54 TrmY (SAM-dependent)

Figure 1: Biosynthesis pathway of N1-methylpseudouridine (m1Ψ) in archaeal tRNA.

Enzymology of the m1Ψ Biosynthesis Pathway

tRNA:Pseudouridine Synthase 10 (Pus10)

Pus10 is a key enzyme in archaeal tRNA modification, responsible for the formation of pseudouridine at both positions 54 and 55 of the TΨC loop.[1][2] In archaea, Pus10 appears to be the sole enzyme responsible for Ψ54 formation. The activity of Pus10 from different archaeal species, such as Methanocaldococcus jannaschii and Pyrococcus furiosus, has been characterized in vitro.[1][2]

tRNA (N1-methylpseudouridine) Methyltransferase (TrmY)

TrmY is a SPOUT-class methyltransferase that specifically recognizes Ψ54 in tRNA and catalyzes its methylation to m1Ψ54.[3] The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. Studies on TrmY from Haloferax volcanii (HVO_1989) and Methanocaldococcus jannaschii (Mja_1640) have confirmed its role in m1Ψ biosynthesis through genetic knockouts and in vitro reconstitution assays.[3] The efficiency of the methylation reaction catalyzed by TrmY is influenced by the identity of the nucleotide at position 55 of the TΨC loop.[3]

Quantitative Data

While extensive research has identified the enzymes and the pathway for m1Ψ biosynthesis, detailed kinetic parameters for the archaeal enzymes are not yet fully available in the literature. The following table summarizes the available information.

EnzymeOrganismSubstrateKinetic ParameterValueReference
Pus10 Methanocaldococcus jannaschiitRNA transcript-Robust Ψ54 and Ψ55 synthase activity observed in vitro.[1][2][1][2]
Pus10 Pyrococcus furiosustRNA transcript-Weak Ψ54 synthase activity but robust Ψ55 synthase activity observed in vitro.[1][2][1][2]
TrmY Methanocaldococcus jannaschii (Mj1640)Ψ54-containing tRNA-AdoMet-dependent methylation confirmed in vitro.[3][3]
TrmY Haloferax volcanii (HVO_1989)Ψ54-containing tRNA-Complementation of a deletion mutant confirmed in vivo function.[3][3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of m1Ψ biosynthesis in archaea.

Recombinant Protein Expression and Purification

A common workflow for obtaining purified recombinant Pus10 and TrmY for in vitro assays is outlined below.

Protein_Purification_Workflow cluster_workflow Recombinant Protein Purification Workflow Start Gene Cloning into Expression Vector (e.g., pET with His-tag) Transformation Transformation into E. coli Expression Strain (e.g., BL21(DE3)) Start->Transformation Induction Induction of Protein Expression (e.g., with IPTG) Transformation->Induction Harvest Cell Harvest by Centrifugation Induction->Harvest Lysis Cell Lysis (e.g., Sonication or French Press) Harvest->Lysis Clarification Clarification of Lysate by Centrifugation Lysis->Clarification Affinity Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Clarification->Affinity Elution Elution of Bound Protein Affinity->Elution Dialysis Dialysis to Remove Imidazole (B134444) and Buffer Exchange Elution->Dialysis Purity Purity Assessment (SDS-PAGE) Dialysis->Purity

Figure 2: General workflow for recombinant protein purification.

Protocol for Recombinant Archaeal Protein Purification:

  • Gene Cloning: The genes encoding Pus10 or TrmY from the desired archaeal species are PCR amplified and cloned into an appropriate expression vector, such as pET28a, which allows for the expression of an N-terminal His-tagged fusion protein.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

  • Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated for an additional 3-16 hours at a lower temperature (e.g., 16-25°C) to improve protein solubility.

  • Cell Harvest and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Cells are lysed by sonication on ice or by using a French press.

  • Clarification: The cell lysate is clarified by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

  • Elution: The His-tagged protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis and Storage: The eluted protein fractions are dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and for buffer exchange. The purified protein is then concentrated, flash-frozen in liquid nitrogen, and stored at -80°C.

  • Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE analysis.

In Vitro Reconstitution of m1Ψ Biosynthesis

This assay is designed to demonstrate the sequential activity of Pus10 and TrmY in the formation of m1Ψ.

inVitro_Reconstitution_Workflow cluster_workflow In Vitro m1Ψ Reconstitution Workflow Start In vitro transcription of tRNA substrate (containing U54) Reaction1 Incubation with purified Pus10 Start->Reaction1 Purification1 Purification of Ψ54-containing tRNA Reaction1->Purification1 Reaction2 Incubation with purified TrmY and SAM Purification1->Reaction2 Purification2 Purification of modified tRNA Reaction2->Purification2 Analysis Analysis of tRNA modification (e.g., HPLC or Mass Spectrometry) Purification2->Analysis

Figure 3: Workflow for the in vitro reconstitution of m1Ψ biosynthesis.

Protocol for In Vitro m1Ψ Reconstitution:

  • In Vitro Transcription of tRNA Substrate: A DNA template for the desired archaeal tRNA is generated by PCR. The tRNA is then synthesized in vitro using T7 RNA polymerase. The transcript should contain a uridine at position 54.

  • Pus10 Reaction: The in vitro transcribed tRNA is incubated with purified recombinant Pus10 in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT) at the optimal temperature for the enzyme (e.g., 65°C for enzymes from thermophiles) for 1-2 hours.

  • Purification of Ψ-containing tRNA: The tRNA from the Pus10 reaction is purified to remove the enzyme, for example, by phenol-chloroform extraction and ethanol (B145695) precipitation.

  • TrmY Reaction: The purified Ψ54-containing tRNA is then incubated with purified recombinant TrmY in a methyltransferase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl2, 1 mM DTT) supplemented with S-adenosyl-L-methionine (SAM) as the methyl donor (e.g., 1 mM). The reaction is incubated at the optimal temperature for TrmY for 1-2 hours.

  • Analysis of tRNA Modification: The final tRNA product is purified and then analyzed for the presence of m1Ψ using methods described in the following section.

Analysis of tRNA Modifications

The presence and quantity of m1Ψ in a tRNA sample can be determined by digesting the tRNA to its constituent nucleosides and analyzing the resulting mixture by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

tRNA_Analysis_Workflow cluster_workflow tRNA Modification Analysis Workflow Start Purification of total or specific tRNA Digestion Enzymatic digestion to nucleosides (e.g., Nuclease P1 and Alkaline Phosphatase) Start->Digestion Analysis Analysis by HPLC or LC-MS/MS Digestion->Analysis Quantification Quantification of m1Ψ Analysis->Quantification

Figure 4: General workflow for the analysis of tRNA modifications.

Protocol for tRNA Digestion and Nucleoside Analysis:

  • tRNA Purification: Total tRNA can be isolated from archaeal cells, or a specific tRNA can be purified. For in vitro assays, the reaction product is used directly after purification.

  • Enzymatic Digestion: The purified tRNA is completely digested to its constituent nucleosides. A typical digestion protocol involves:

    • Incubation of the tRNA with Nuclease P1 in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.3) at 37°C for 2-4 hours.

    • Addition of bacterial alkaline phosphatase and further incubation at 37°C for 1-2 hours to dephosphorylate the nucleoside monophosphates.

  • HPLC Analysis: The resulting nucleoside mixture is analyzed by reverse-phase HPLC. The nucleosides are separated based on their hydrophobicity and detected by UV absorbance. The retention time of m1Ψ is compared to that of a known standard for identification.

  • Mass Spectrometry (MS) Analysis: For more definitive identification and quantification, the HPLC can be coupled to a mass spectrometer (LC-MS/MS).[3][4] The mass-to-charge ratio of the eluted compounds is measured, allowing for the unambiguous identification of m1Ψ.

Conclusion

The biosynthesis of N1-methylpseudouridine in archaea is a fascinating example of the intricate tRNA modification pathways that have evolved in this domain of life. The two-step process, involving the sequential action of Pus10 and TrmY, highlights the specialized enzymatic machinery required to generate this unique modified nucleoside. While the key enzymes have been identified, further research, particularly detailed kinetic and structural studies, is needed to fully understand the molecular mechanisms and biological significance of m1Ψ in archaeal tRNA. The protocols and workflows provided in this guide offer a foundation for researchers to further investigate this important aspect of archaeal molecular biology, with potential implications for understanding the limits of life and for the development of novel RNA-based therapeutics.

References

N1-Methylpseudouridine: A Technical Guide to its Chemical Structure, Properties, and Application in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1-methylpseudouridine (m1Ψ) has emerged as a critical component in the development of mRNA-based therapeutics and vaccines, most notably demonstrated in the successful COVID-19 mRNA vaccines. This modified nucleoside, when incorporated into messenger RNA (mRNA) transcripts, confers significant advantages, including enhanced protein expression and reduced innate immunogenicity. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of m1Ψ. It details experimental protocols for its synthesis and incorporation into mRNA, as well as methods to assess the functional consequences of this modification. Furthermore, this document illustrates the key signaling pathways affected by m1Ψ-modified mRNA and outlines a typical experimental workflow for its characterization.

Chemical Structure and Physicochemical Properties

N1-methylpseudouridine is a C-glycoside isomer of uridine (B1682114), featuring a C-C bond between the C1' of the ribose sugar and the C5 of the uracil (B121893) base, in contrast to the N1-C1' bond in uridine. Additionally, a methyl group is attached to the N1 position of the uracil base.[1] This unique structure contributes to its distinct properties.

Chemical Structure
  • IUPAC Name: 5-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione[2]

  • Molecular Formula: C₁₀H₁₄N₂O₆[2]

  • Abbreviation: m1Ψ

Physicochemical Properties

Quantitative data for N1-methylpseudouridine are summarized in the table below, providing a comparative overview of its key physical and chemical characteristics.

PropertyValueReference
Molar Mass 258.23 g/mol [2][3]
Appearance White to off-white crystals or powder[3]
Melting Point 189 °C[3]
Water Solubility 26 g/L[3]
Solubility in DMSO 10 mg/mL[4]
Solubility in PBS (pH 7.2) 5 mg/mL[4]
UV λmax 211, 271 nm[4]
XLogP3-AA -2.6[2]

Biological Properties and Mechanism of Action

The strategic incorporation of m1Ψ into synthetic mRNA is designed to overcome two primary obstacles in mRNA-based therapies: the inherent instability of RNA and its propensity to trigger an innate immune response.

Enhanced Translational Capacity

The presence of m1Ψ in an mRNA sequence generally leads to increased and more persistent protein production.[5] This is attributed to several factors:

  • Increased Ribosome Density: m1Ψ-modified mRNA has been shown to be associated with heavier polysomes, indicating a higher number of ribosomes actively translating the transcript.[5]

  • Reduced eIF2α Phosphorylation: Incorporation of m1Ψ can suppress the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the cellular stress response that normally inhibits translation initiation.[5]

  • Altered Translation Dynamics: While enhancing overall protein output, m1Ψ can also directly modulate the speed of ribosome elongation in a sequence-dependent manner.[6]

Reduced Innate Immunogenicity

Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, leading to the production of type I interferons and other pro-inflammatory cytokines, which can suppress translation and cause adverse effects. m1Ψ modification helps the mRNA evade detection by these sensors.

  • Evasion of Toll-Like Receptors (TLRs): m1Ψ-containing mRNA shows reduced recognition by endosomal TLRs, such as TLR3, TLR7, and TLR8, which are key sensors of viral RNA.[7]

  • Evasion of RIG-I-Like Receptors (RLRs): The modification also hinders activation of cytosolic sensors like Retinoic acid-Inducible Gene I (RIG-I).[8]

The reduced immunogenicity of m1Ψ-modified mRNA is crucial for its therapeutic efficacy, allowing for higher doses to be administered with fewer side effects and ensuring that the translational machinery of the cell is not shut down by an antiviral response.

Experimental Protocols

This section provides detailed methodologies for the synthesis of m1Ψ-containing mRNA and its subsequent functional characterization.

Chemoenzymatic Synthesis of N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)

A scalable and efficient method for the synthesis of m1ΨTP involves a chemoenzymatic cascade.[9]

Materials:

  • Uridine (U)

  • Enzymes: Uridine phosphorylase, phosphopentomutase, pseudouridine (B1679824) monophosphate glycosidase, YjjG phosphatase

  • Dimethyl sulfate (B86663) (DMS)

  • Kinases: Saccharomyces cerevisiae uridine 5'-monophosphate kinase, Escherichia coli acetate (B1210297) kinase

  • ATP, acetyl phosphate

  • Acetonide for protection

  • Appropriate buffers and solvents

Protocol:

  • Biocatalytic Cascade to Pseudouridine Monophosphate (ΨMP):

    • Perform a one-pot, four-enzyme cascade reaction starting from uridine to produce ΨMP. This process involves the conversion of uridine to ribose-1-phosphate, then to ribose-5-phosphate, and finally to ΨMP.

  • Protection and Methylation:

    • Protect the ribose hydroxyl groups of ΨMP using acetonide.

    • Selectively methylate the N1 position of the uracil base using dimethyl sulfate.

  • Deprotection:

    • Remove the acetonide protecting groups.

  • Enzymatic Phosphorylation to Triphosphate:

    • Utilize a kinase cascade to convert N1-methylpseudouridine monophosphate (m1ΨMP) to the diphosphate (B83284) (m1ΨDP) and subsequently to the triphosphate (m1ΨTP). S. cerevisiae uridine 5'-monophosphate kinase can phosphorylate m1ΨMP to m1ΨDP, and E. coli acetate kinase can catalyze the final phosphorylation to m1ΨTP, using ATP regenerated from acetyl phosphate.

  • Purification:

    • Purify the final m1ΨTP product using appropriate chromatographic techniques.

In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter sequence

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP)

  • ATP, GTP, CTP

  • T7 RNA polymerase

  • RNase inhibitor

  • Pyrophosphatase

  • Transcription buffer (containing Tris-HCl, MgCl₂, spermidine, DTT)

  • Cap analog (e.g., CleanCap™)

  • DNase I

  • Purification columns or beads

Protocol:

  • Transcription Reaction Setup:

    • In a sterile, RNase-free tube, combine the transcription buffer, RNase inhibitor, pyrophosphatase, ATP, GTP, CTP, and m1ΨTP (completely replacing UTP).

    • Add the linearized DNA template and the cap analog.

    • Initiate the reaction by adding T7 RNA polymerase.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add DNase I to the reaction mixture to digest the DNA template.

    • Incubate at 37°C for 15-30 minutes.

  • Purification:

    • Purify the synthesized mRNA using a suitable method, such as silica-based columns or magnetic beads, to remove unincorporated nucleotides, enzymes, and DNA fragments.

  • Quality Control:

    • Assess the integrity and concentration of the purified mRNA using gel electrophoresis and spectrophotometry (e.g., NanoDrop).

Assessment of mRNA Translation Efficiency via Luciferase Reporter Assay

This protocol outlines the use of a luciferase reporter assay to quantify the protein expression from m1Ψ-modified mRNA in cultured cells.

Materials:

  • m1Ψ-modified luciferase reporter mRNA

  • Unmodified luciferase reporter mRNA (as a control)

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., lipid-based)

  • Phosphate-buffered saline (PBS)

  • Luciferase assay lysis buffer

  • Luciferase assay substrate (luciferin)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, prepare complexes of mRNA and transfection reagent according to the manufacturer's instructions.

    • Add the mRNA complexes to the cells and incubate for the desired period (e.g., 6, 12, 24, 48 hours).

  • Cell Lysis:

    • At each time point, wash the cells with PBS.

    • Add the luciferase assay lysis buffer to each well and incubate for a short period to ensure complete cell lysis.

  • Luminometry:

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Add the luciferase assay substrate to each well.

    • Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein produced.

  • Data Analysis:

    • Compare the luminescence readings from cells transfected with m1Ψ-modified mRNA to those from cells transfected with unmodified mRNA to determine the relative translation efficiency.

Evaluation of Innate Immune Response Activation

This protocol describes a cell-based assay to measure the induction of an innate immune response by m1Ψ-modified mRNA.

Materials:

  • m1Ψ-modified mRNA

  • Unmodified mRNA and poly(I:C) (as positive controls)

  • Human peripheral blood mononuclear cells (PBMCs) or a reporter cell line (e.g., THP-1)

  • Cell culture medium

  • Transfection reagent

  • ELISA kit for a specific cytokine (e.g., IFN-β, TNF-α)

Protocol:

  • Cell Culture and Stimulation:

    • Culture PBMCs or the reporter cell line in a multi-well plate.

    • Transfect the cells with the different RNA constructs using a suitable transfection reagent.

  • Incubation:

    • Incubate the cells for a period sufficient to allow for cytokine production (e.g., 18-24 hours).

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells and collect the culture supernatant.

  • Cytokine Quantification (ELISA):

    • Perform an ELISA on the collected supernatants to quantify the concentration of the target cytokine according to the manufacturer's protocol.

  • Data Analysis:

    • Compare the cytokine levels induced by m1Ψ-modified mRNA to those induced by the unmodified mRNA and poly(I:C) controls. A significantly lower cytokine level for the m1Ψ-modified mRNA indicates reduced immunogenicity.

Signaling Pathways and Experimental Workflows

The incorporation of m1Ψ into mRNA has a profound impact on its interaction with cellular machinery. The following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for the characterization of m1Ψ-modified mRNA.

Signaling Pathways

The primary mechanism by which m1Ψ-modified mRNA avoids an innate immune response is by evading detection by key pattern recognition receptors.

TLR3_Signaling_Pathway unmodified_mRNA Unmodified mRNA (dsRNA contaminant) TLR3 TLR3 unmodified_mRNA->TLR3 Activates m1psi_mRNA m1Ψ-modified mRNA m1psi_mRNA->TLR3 Evades TRIF TRIF TLR3->TRIF TRAF3 TRAF3 TRIF->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates IRF3_P P-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Translocates IFN Type I IFN (e.g., IFN-β) Nucleus->IFN Induces Transcription

Caption: TLR3 signaling pathway and its evasion by m1Ψ-modified mRNA.

RIG_I_Signaling_Pathway unmodified_mRNA Unmodified mRNA (5'-triphosphate) RIGI RIG-I unmodified_mRNA->RIGI Activates m1psi_mRNA m1Ψ-modified mRNA m1psi_mRNA->RIGI Evades MAVS MAVS RIGI->MAVS Activates TRAFs TRAFs MAVS->TRAFs TBK1_IKKi TBK1/IKKε TRAFs->TBK1_IKKi IRF3_7 IRF3/7 TBK1_IKKi->IRF3_7 Phosphorylates IRF3_7_P P-IRF3/7 IRF3_7->IRF3_7_P Nucleus Nucleus IRF3_7_P->Nucleus Translocates IFN Type I IFN Nucleus->IFN Induces Transcription

Caption: RIG-I signaling pathway and its evasion by m1Ψ-modified mRNA.

Experimental Workflow

The characterization of m1Ψ-modified mRNA follows a logical progression from synthesis to functional validation.

Experimental_Workflow start Start: Gene of Interest template_prep DNA Template Preparation (Linearization) start->template_prep ivt In Vitro Transcription (with m1ΨTP) template_prep->ivt purification mRNA Purification ivt->purification qc Quality Control (Integrity, Concentration) purification->qc transfection Transfection into Cells qc->transfection translation_assay Translation Efficiency Assay (e.g., Luciferase, Western Blot) transfection->translation_assay immune_assay Immunogenicity Assay (e.g., Cytokine ELISA) transfection->immune_assay end End: Characterized m1Ψ-mRNA translation_assay->end immune_assay->end

Caption: Experimental workflow for m1Ψ-modified mRNA characterization.

Conclusion

N1-methylpseudouridine is a cornerstone of modern mRNA therapeutic development. Its unique chemical structure imparts favorable biological properties, namely increased translational efficiency and a dampened innate immune response. The ability to synthesize and incorporate m1Ψ into mRNA transcripts, coupled with robust analytical methods for characterization, has paved the way for a new class of powerful and versatile medicines. This guide provides a comprehensive technical overview to aid researchers and drug developers in harnessing the full potential of this remarkable modified nucleoside.

References

A Technical Guide to N1-methylpseudouridine and Pseudouridine: Unraveling the Fundamental Differences for Therapeutic mRNA Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of messenger RNA (mRNA) therapeutics and vaccines has been propelled by strategic chemical modifications to the mRNA molecule, designed to enhance its stability, translational efficiency, and to mitigate innate immunogenicity. Among the most pivotal of these modifications are pseudouridine (B1679824) (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ). While both are isomers of uridine (B1682114), the subtle addition of a methyl group in m1Ψ imparts profoundly different and often superior properties for therapeutic applications. This technical guide provides an in-depth examination of the fundamental differences between N1-methylpseudouridine and pseudouridine, focusing on their distinct impacts on mRNA biology. We will explore their chemical structures, differential effects on innate immune recognition, and consequences for protein translation. This guide synthesizes quantitative data from key studies, presents detailed experimental methodologies, and utilizes visualizations to elucidate the complex signaling pathways and molecular interactions at play.

Chemical and Structural Distinctions

The foundational differences between N1-methylpseudouridine and pseudouridine arise from their distinct chemical structures, which in turn influence their interactions within the cellular environment.

  • Pseudouridine (Ψ): Pseudouridine is an isomer of the canonical RNA nucleoside uridine, where the uracil (B121893) base is attached to the ribose sugar via a carbon-carbon (C-C) bond at position 5, instead of the typical nitrogen-carbon (N-C) bond at position 1. This alteration provides an additional hydrogen bond donor at the N1 position of the uracil base.[1] This feature enhances base stacking and can stabilize RNA duplexes.[2]

  • N1-methylpseudouridine (m1Ψ): N1-methylpseudouridine is a derivative of pseudouridine where a methyl group is added to the N1 position of the pseudouridine base.[3] This methylation prevents the N1 position from acting as a hydrogen bond donor. This seemingly minor modification has significant consequences for how the mRNA is recognized by the innate immune system and translated by the ribosome.

Impact on Innate Immunogenicity

A primary hurdle in the development of mRNA therapeutics is the inherent immunogenicity of in vitro transcribed (IVT) mRNA. The innate immune system has evolved to recognize foreign RNA, such as that from viral pathogens, through various pattern recognition receptors (PRRs). Both Ψ and m1Ψ modifications significantly reduce this immune recognition, with m1Ψ demonstrating a superior capacity for immune evasion.

Exogenous single-stranded RNA (ssRNA) and double-stranded RNA (dsRNA), a common byproduct of in vitro transcription, are potent activators of innate immune sensors such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[4][5] Activation of these receptors triggers downstream signaling cascades that lead to the production of type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines, which can suppress translation and lead to adverse effects.[6]

N1-methylpseudouridine is more effective than pseudouridine at reducing the immunogenicity of mRNA.[7][8] The incorporation of m1Ψ into mRNA transcripts leads to a more significant reduction in the activation of innate immune sensors like TLR3, TLR7, and TLR8 compared to the incorporation of Ψ.[3][9] This is attributed to the steric hindrance provided by the methyl group at the N1 position, which disrupts the binding of the mRNA to these receptors.[10]

Signaling Pathway for Innate Immune Recognition of Unmodified RNA

Unmodified_RNA_Immune_Activation Unmodified_mRNA Unmodified mRNA (ssRNA & dsRNA byproducts) TLR3 TLR3 (Endosome) Unmodified_mRNA->TLR3 TLR7_8 TLR7/8 (Endosome) Unmodified_mRNA->TLR7_8 RIG_I RIG-I (Cytosol) Unmodified_mRNA->RIG_I TRIF TRIF TLR3->TRIF MyD88 MyD88 TLR7_8->MyD88 MAVS MAVS RIG_I->MAVS TBK1 TBK1 TRIF->TBK1 NFkB NF-κB MyD88->NFkB MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I Interferons (e.g., IFN-α, IFN-β) IRF3->Type_I_IFN Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α) NFkB->Inflammatory_Cytokines Translation_Inhibition Translation Inhibition Type_I_IFN->Translation_Inhibition Inflammatory_Cytokines->Translation_Inhibition

Unmodified RNA triggers innate immunity.
Differential Impact of Ψ and m1Ψ on Immune Evasion

Modified_RNA_Immune_Evasion Psi_mRNA Pseudouridine (Ψ) -modified mRNA TLR3 TLR3 Psi_mRNA->TLR3 Reduced Activation TLR7_8 TLR7/8 Psi_mRNA->TLR7_8 Reduced Activation RIG_I RIG-I Psi_mRNA->RIG_I Reduced Activation m1Psi_mRNA N1-methylpseudouridine (m1Ψ) -modified mRNA m1Psi_mRNA->TLR3 Strongly Reduced Activation m1Psi_mRNA->TLR7_8 Strongly Reduced Activation m1Psi_mRNA->RIG_I Strongly Reduced Activation Immune_Activation Innate Immune Activation TLR3->Immune_Activation TLR7_8->Immune_Activation RIG_I->Immune_Activation

m1Ψ more effectively dampens immune activation.

Enhancement of Translation Efficiency

The ultimate goal of most mRNA therapeutics is the efficient production of a functional protein. Both Ψ and m1Ψ modifications have been shown to enhance the translational capacity of mRNA compared to unmodified transcripts, with m1Ψ generally exhibiting a more pronounced effect.[3][11]

The increased translational efficiency of modified mRNA is twofold:

  • Evasion of Immune-Mediated Translational Repression: By reducing the activation of innate immune sensors, modified mRNAs prevent the downstream phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key event that leads to a global shutdown of protein synthesis.[12]

  • Altered Ribosome Dynamics: Studies have suggested that m1Ψ modification can increase the density of ribosomes on an mRNA transcript.[13] This may be due to more efficient translation initiation and altered elongation dynamics.

A study by Andries et al. (2015) demonstrated that complete replacement of uridine with m1Ψ resulted in significantly higher protein expression compared to replacement with Ψ in various cell lines and in vivo.[3][14]

Quantitative Comparison of N1-methylpseudouridine vs. Pseudouridine

The following tables summarize quantitative data from comparative studies of m1Ψ and Ψ.

Table 1: Relative Luciferase Expression in Different Cell Lines (24h post-transfection)

Cell LineUnmodified mRNAΨ-modified mRNAm1Ψ-modified mRNA
A5491.0~10x~15x
HeLa1.0~8x~20x
Primary Keratinocytes1.0~7x~12x

Data are approximate fold-changes relative to unmodified mRNA, based on findings from Andries et al., 2015.[3]

Table 2: In Vivo Luciferase Expression in Mice (Intramuscular Injection)

Time PointUnmodified mRNAΨ-modified mRNAm1Ψ-modified mRNA
6 hoursLowModerateHigh
24 hoursVery LowModeratePeak Expression
48 hoursUndetectableLowModerate
7 daysUndetectableUndetectableLow but detectable

Qualitative summary based on trends observed in in vivo studies.[3]

Table 3: Impact on Translational Fidelity

ModificationEffect on Decoding AccuracyMismatched RNA Duplex Stabilization
Pseudouridine (Ψ) Can subtly modulate fidelity in a context-dependent manner.[15][16][17]Stabilizes mismatched RNA duplexes.[18]
N1-methylpseudouridine (m1Ψ) Does not significantly alter decoding accuracy.[18][19][20]Does not stabilize mismatched RNA duplexes.[8][18][19]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize and compare Ψ- and m1Ψ-modified mRNA.

In Vitro Transcription of Modified mRNA

Objective: To synthesize mRNA transcripts with complete substitution of uridine with either Ψ or m1Ψ.

Workflow:

IVT_Workflow DNA_Template Linearized DNA Template (with T7 promoter) IVT_Reaction In Vitro Transcription (IVT) Reaction DNA_Template->IVT_Reaction NTPs NTPs (ATP, GTP, CTP) + m1ΨTP or ΨTP NTPs->IVT_Reaction T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT_Reaction DNase_Treatment DNase I Treatment IVT_Reaction->DNase_Treatment Purification mRNA Purification (e.g., LiCl precipitation or chromatography) DNase_Treatment->Purification Capping 5' Capping (enzymatic or co-transcriptional) Purification->Capping Polyadenylation 3' Poly(A) Tailing Capping->Polyadenylation Final_mRNA Purified, Capped, and Tailed Modified mRNA Polyadenylation->Final_mRNA

Workflow for generating modified mRNA.

Materials:

  • Linearized plasmid DNA template encoding the gene of interest downstream of a T7 promoter.

  • T7 RNA Polymerase.

  • Ribonucleotide triphosphates (NTPs): ATP, GTP, CTP.

  • Pseudouridine-5'-Triphosphate (ΨTP) or N1-methylpseudouridine-5'-Triphosphate (m1ΨTP).

  • Transcription buffer.

  • DNase I.

  • Reagents for mRNA purification (e.g., lithium chloride).

  • Capping enzyme (e.g., Vaccinia Capping Enzyme) and S-adenosylmethionine (SAM), or a co-transcriptional capping analog.

  • Poly(A) polymerase.

Procedure:

  • Assemble the IVT reaction: Combine the linearized DNA template, transcription buffer, ATP, GTP, CTP, and either ΨTP or m1ΨTP in an RNase-free tube.

  • Initiate transcription: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.

  • Template removal: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to digest the DNA template.

  • Purification: Purify the mRNA using lithium chloride precipitation or a suitable chromatography method to remove enzymes, unincorporated nucleotides, and salts.

  • 5' Capping: Perform enzymatic capping of the 5' end of the mRNA transcripts according to the manufacturer's protocol.

  • 3' Poly(A) Tailing: Add a poly(A) tail to the 3' end of the mRNA using poly(A) polymerase.

  • Final Purification: Purify the final mRNA product and verify its integrity and concentration using gel electrophoresis and spectrophotometry.

Assessment of Translation Efficiency using a Luciferase Reporter Assay

Objective: To quantify and compare the protein expression from Ψ- and m1Ψ-modified luciferase reporter mRNA in cultured cells.

Procedure:

  • Cell Culture and Transfection:

    • Plate cells (e.g., A549, HeLa) in a 96-well plate and grow to 70-80% confluency.

    • Transfect the cells with equimolar amounts of unmodified, Ψ-modified, or m1Ψ-modified luciferase mRNA using a suitable transfection reagent (e.g., Lipofectamine).

  • Cell Lysis:

    • At desired time points (e.g., 6, 12, 24, 48 hours) post-transfection, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Add luciferase assay reagent to the cell lysate in a luminometer-compatible plate.

    • Measure the luminescence signal using a luminometer. The light output is proportional to the amount of luciferase protein expressed.

  • Data Normalization:

    • Normalize the luciferase activity to the total protein concentration in each sample (determined by a BCA assay) to account for variations in cell number and viability.

Evaluation of Immunogenicity by Cytokine Quantification (ELISA)

Objective: To measure the levels of pro-inflammatory cytokines (e.g., IFN-α, TNF-α) produced by immune cells in response to transfection with modified mRNA.

Procedure:

  • Cell Culture and Transfection:

    • Culture immune cells, such as peripheral blood mononuclear cells (PBMCs) or a dendritic cell line, in a 24-well plate.

    • Transfect the cells with equimolar amounts of unmodified, Ψ-modified, or m1Ψ-modified mRNA. Include a mock transfection control.

  • Supernatant Collection:

    • At 24 hours post-transfection, collect the cell culture supernatant.

  • Sandwich ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α).

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and a standard curve of known cytokine concentrations to the plate.

    • Add a biotinylated detection antibody specific for the cytokine.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Conclusion

The substitution of uridine with pseudouridine, and more effectively with N1-methylpseudouridine, has been a transformative strategy in the development of mRNA therapeutics. The addition of a single methyl group to pseudouridine confers a superior ability to evade innate immune recognition, leading to a significant reduction in immunogenicity and a substantial increase in protein translation. While both modifications enhance the therapeutic potential of mRNA compared to its unmodified counterpart, the collective evidence strongly indicates that m1Ψ provides a more favorable profile for most therapeutic applications, balancing high-level protein expression with a minimal inflammatory response. This in-depth understanding of the fundamental differences between Ψ and m1Ψ is crucial for the rational design and optimization of the next generation of mRNA-based medicines.

References

The Role of N1-methylpseudouridine in Revolutionizing mRNA Translation Efficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N1-methylpseudouridine (m1Ψ) into messenger RNA (mRNA) has emerged as a cornerstone of modern mRNA-based therapeutics and vaccines, dramatically enhancing protein expression. This technical guide provides an in-depth exploration of the multifaceted mechanism by which m1Ψ augments translation efficiency. We delve into the dual role of m1Ψ in circumventing the innate immune system and directly promoting translational output. This guide offers a comprehensive overview of the structural and functional implications of m1Ψ modification, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes.

Introduction: The m1Ψ Breakthrough

The therapeutic potential of in vitro transcribed (IVT) mRNA was historically hampered by its inherent immunogenicity and modest protein production. The groundbreaking work of Katalin Karikó and Drew Weissman, which led to their recognition with the 2023 Nobel Prize in Physiology or Medicine, identified that nucleoside modifications could overcome these hurdles.[1][2][3] Among various modifications, N1-methylpseudouridine (m1Ψ), a methylated derivative of pseudouridine (B1679824) (Ψ), has proven to be particularly effective, outperforming other modifications in enhancing protein expression while minimizing immune activation.[4][5][6] This discovery has been pivotal in the rapid development and success of mRNA vaccines, most notably those for COVID-19.[4][6]

The Dual Mechanism of m1Ψ-Mediated Translational Enhancement

The superior performance of m1Ψ-modified mRNA stems from a two-pronged mechanism: the evasion of innate immune detection and the direct enhancement of the translation process itself.

Evasion of Innate Immune Recognition

Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I-like receptors (RIG-I, MDA5).[7][8] This recognition triggers a cascade of inflammatory responses and, crucially for translation, the activation of RNA-dependent protein kinase (PKR).[7][8]

Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), a key component of the translation initiation complex.[9] Phosphorylated eIF2α sequesters eIF2B, a guanine (B1146940) nucleotide exchange factor, which is essential for recycling eIF2 to its active GTP-bound state.[10] This leads to a global shutdown of cap-dependent translation.

The incorporation of m1Ψ into the mRNA backbone alters its conformation, reducing its ability to be recognized by these immune sensors.[7][8] This blunts the activation of PKR and subsequent phosphorylation of eIF2α, thereby preventing the inhibition of translation initiation.[10][11]

Innate_Immune_Evasion

Direct Enhancement of Translation Efficiency

Beyond its role in immune evasion, m1Ψ directly enhances the efficiency of the translation process. Studies have shown that mRNAs fully substituted with m1Ψ exhibit increased ribosome loading and density.[10] This suggests that m1Ψ-modified transcripts are more permissive for translation initiation, potentially by favoring ribosome recycling on the same mRNA or facilitating de novo ribosome recruitment.[10]

While the precise molecular details are still under investigation, it is hypothesized that the conformational changes induced by m1Ψ may optimize the interaction between the mRNA and the ribosome. However, it is noteworthy that m1Ψ can also induce ribosome pausing at specific sites, which, counterintuitively, may contribute to overall higher protein yields by increasing ribosome density on the transcript.[10] Recent studies have also indicated that m1Ψ can, in certain sequence contexts, lead to ribosomal frameshifting, a factor to be considered in the design of mRNA therapeutics.[12]

Translation_Enhancement m1psi_mRNA m1Ψ-modified mRNA Ribosome Ribosome m1psi_mRNA->Ribosome Optimized Interaction Increased_Loading Increased Ribosome Loading & Density Ribosome->Increased_Loading Ribosome_Pausing Ribosome Pausing Ribosome->Ribosome_Pausing Enhanced_Protein_Yield Enhanced Protein Yield Increased_Loading->Enhanced_Protein_Yield Ribosome_Pausing->Increased_Loading Contributes to

Quantitative Data on Translation Enhancement

The following tables summarize quantitative data from various studies, comparing the translation efficiency of m1Ψ-modified mRNA to unmodified and other modified mRNA species.

Table 1: Relative Luciferase Expression from Modified mRNA in HEK293T Cells

mRNA ModificationMean Luciferase Expression (relative to unmodified)Reference
Unmodified1.0[13]
Pseudouridine (Ψ)~1.0[13]
N1-methylpseudouridine (m1Ψ) ~1.0 [13]
5-methoxyuridine (mo⁵U)< 1.0[13]
5-methyluridine (m⁵U)< 1.0[13]
5-hydroxymethyluridine (hm⁵U)< 1.0[13]
N1-ethylpseudouridine (Et¹Ψ)<< 1.0[13][14]

Note: The relative expression can be cell-type and construct-dependent. In this particular study with GFP mRNA, m1Ψ showed comparable expression to unmodified mRNA, while other studies with different reporters have shown significant enhancement.

Table 2: Comparison of Protein Expression from Modified Survivin mRNA

mRNA ModificationProtein Expression Enhancement (relative to unmodified)Reference
Unmodified1.0[13]
Pseudouridine (Ψ)> 1.0[13]
N1-methylpseudouridine (m1Ψ) > 1.0 (higher than Ψ) [13]

Table 3: General Observations on Translation Enhancement

ModificationEffect on TranslationNotesReference
Pseudouridine (Ψ)Increased translationCan alter translation fidelity at certain codons.[14][15]
N1-methylpseudouridine (m1Ψ) Significantly increased translation More effective than Ψ in enhancing protein expression.[4][6]
5-methylcytidine (m⁵C)Used with Ψ to reduce immune sensing and enhance expressionSynergistic effect with other modifications.[6][15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of m1Ψ.

In Vitro Transcription (IVT) of m1Ψ-modified mRNA

IVT_Workflow DNA_Template Linearized DNA Template (with T7 promoter) Incubation Incubation (37°C, 2-4 hours) DNA_Template->Incubation NTPs NTPs (ATP, GTP, CTP, m1ΨTP) NTPs->Incubation T7_Polymerase T7 RNA Polymerase T7_Polymerase->Incubation Buffer Transcription Buffer Buffer->Incubation DNase_Treatment DNase I Treatment Incubation->DNase_Treatment Purification mRNA Purification (e.g., LiCl precipitation or chromatography) DNase_Treatment->Purification QC Quality Control (gel electrophoresis, spectrophotometry) Purification->QC m1psi_mRNA m1Ψ-modified mRNA QC->m1psi_mRNA

Objective: To synthesize m1Ψ-containing mRNA from a linearized DNA template.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • T7 RNA Polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

  • Ribonuclease (RNase) inhibitor

  • Nuclease-free water

  • ATP, GTP, CTP solutions (100 mM)

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP) solution (100 mM)

  • DNase I (RNase-free)

  • Purification reagents (e.g., LiCl, ethanol (B145695), or a commercial kit)

Protocol:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed. For a 20 µL reaction:

    • Nuclease-free water: to 20 µL

    • 10x Transcription Buffer: 2 µL

    • ATP, GTP, CTP (100 mM each): 2 µL of each

    • m1ΨTP (100 mM): 2 µL (completely replaces UTP)

    • Linearized DNA template: 1 µg

    • RNase inhibitor: 20 units

    • T7 RNA Polymerase: 50 units

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purification: Purify the synthesized mRNA using lithium chloride (LiCl) precipitation, ethanol precipitation, or a commercial RNA purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Resuspend the purified mRNA in nuclease-free water. Determine the concentration using a spectrophotometer (A260). Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose (B213101) gel.

In Vitro Translation (IVT) Assay

Objective: To quantify protein expression from m1Ψ-modified mRNA in a cell-free system.

Materials:

  • m1Ψ-modified mRNA encoding a reporter protein (e.g., Firefly Luciferase)

  • Rabbit reticulocyte lysate or HeLa cell lysate-based IVT kit

  • Amino acid mixture

  • Energy source (ATP/GTP mix)

  • Nuclease-free water

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Reaction Setup: Thaw the cell lysate and other kit components on ice. In a nuclease-free tube, prepare the translation reaction. For a 25 µL reaction:

    • Cell Lysate: 12.5 µL

    • Reaction Mix (containing amino acids, energy source): 5 µL

    • m1Ψ-modified mRNA: 0.5 - 1 µg

    • Nuclease-free water: to 25 µL

  • Incubation: Mix gently and incubate at 30°C for 90 minutes.

  • Luciferase Assay:

    • Allow the plate and luciferase assay reagent to equilibrate to room temperature.

    • Add 5 µL of the translation reaction to a well of a 96-well white plate.

    • Add 50 µL of the luciferase assay reagent to the well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis: Compare the relative light units (RLU) generated from m1Ψ-modified mRNA to that from unmodified mRNA and other modified mRNAs to determine the relative translation efficiency.

PKR Activation and eIF2α Phosphorylation Assay (Western Blot)

Western_Blot_Workflow Cell_Culture Cell Culture (e.g., HEK293T) Transfection Transfect with unmodified or m1Ψ-mRNA Cell_Culture->Transfection Lysis Cell Lysis (with phosphatase inhibitors) Transfection->Lysis Protein_Quant Protein Quantification (e.g., BCA assay) Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-PKR, anti-PKR, anti-p-eIF2α, anti-eIF2α) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Objective: To assess the level of PKR and eIF2α phosphorylation in cells transfected with m1Ψ-modified versus unmodified mRNA.

Materials:

  • HEK293T cells or other suitable cell line

  • Unmodified and m1Ψ-modified mRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-PKR (Thr446), anti-total PKR, anti-phospho-eIF2α (Ser51), anti-total eIF2α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Transfection: Seed cells and grow to 70-80% confluency. Transfect the cells with unmodified or m1Ψ-modified mRNA using a suitable transfection reagent.

  • Cell Lysis: At 4-6 hours post-transfection, wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis: Image the blot using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Ribosome Profiling

Objective: To map the positions of ribosomes on m1Ψ-modified mRNA at a genome-wide scale to determine ribosome density and identify pausing sites.

Methodology Outline:

  • Cell Treatment and Lysis: Treat cells with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Ribosome Footprinting: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. This results in "ribosome footprints," which are typically ~30 nucleotides in length.

  • Ribosome Isolation: Isolate the ribosome-footprint complexes by sucrose (B13894) gradient ultracentrifugation.

  • Footprint Extraction: Extract the mRNA footprints from the isolated ribosomes.

  • Library Preparation:

    • Ligate adapters to the 3' and 5' ends of the extracted footprints.

    • Perform reverse transcription to convert the RNA footprints into cDNA.

    • Amplify the cDNA library by PCR.

  • Deep Sequencing: Sequence the prepared library using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the transcriptome to determine the density and position of ribosomes on each mRNA, including the m1Ψ-modified transcript of interest.

Conclusion and Future Perspectives

N1-methylpseudouridine has fundamentally transformed the landscape of mRNA therapeutics by providing a robust solution to the challenges of immunogenicity and inefficient translation. Its dual mechanism of action—evading innate immune sensors and directly enhancing ribosome activity—underpins its success. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and harness the power of m1Ψ and other novel RNA modifications. Future research will likely focus on fine-tuning the placement and density of m1Ψ within an mRNA sequence to optimize protein expression, minimize off-target effects like frameshifting, and tailor mRNA therapeutics for a new generation of medicines.

References

Biophysical Properties of N1-methylpseudouridine-containing RNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the landscape of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines against COVID-19.[1][2] Among these modifications, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, conferring enhanced stability, increased protein expression, and reduced immunogenicity to synthetic mRNAs.[2][3][4] This technical guide provides a comprehensive overview of the biophysical properties of m1Ψ-containing RNA, offering a valuable resource for researchers and professionals involved in the development of RNA-based drugs and vaccines.

Structural and Thermodynamic Properties

The substitution of uridine (B1682114) with m1Ψ introduces significant changes to the structural and thermodynamic characteristics of RNA. The primary alteration is the replacement of the N1-H hydrogen bond donor in uridine with a methyl group in m1Ψ, which, despite removing a potential hydrogen bond, leads to a more rigid and stable RNA structure.[5] This enhanced stability is attributed to improved base stacking interactions, a consequence of the increased molecular polarizability from the methyl group.[6][7][8]

Enhanced Duplex Stability

Studies have consistently shown that the presence of m1Ψ enhances the thermal stability of RNA duplexes compared to those containing uridine (U) or its isomer, pseudouridine (B1679824) (Ψ).[4][9] This stabilization is context-dependent, meaning the identity of the neighboring base pairs influences the extent of the stabilizing effect.[6][7] The increased stability is a key factor in the improved persistence of m1Ψ-modified mRNA within cells.

Table 1: Comparative Melting Temperatures (Tm) of RNA Duplexes

Duplex Sequence (5'-3')ModificationTm (°C)ΔTm (°C) vs. UReference
GCGUUAAGGC/GCCAAUUCGCUridine (U)65.5-[10]
GCGUΨAAGGC/GCCAAUUCGCPseudouridine (Ψ)67.5+2.0[10]
GCGUm1ΨAAGGC/GCCAAUUCGCN1-methylpseudouridine (m1Ψ)67.8+2.3[10]

Note: Tm values are illustrative and can vary based on buffer conditions and sequence context.

Thermodynamic Parameters

The enhanced stability of m1Ψ-containing RNA is reflected in its thermodynamic parameters. The change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) associated with duplex formation are key indicators of stability. Generally, a more negative ΔG° indicates a more stable duplex. Computational and experimental studies have begun to elucidate the nearest-neighbor thermodynamic parameters for m1Ψ, which are crucial for the accurate prediction of secondary structures in m1Ψ-modified RNAs.

Table 2: Predicted Nearest-Neighbor Free Energy Parameters (ΔG°37 in kcal/mol)

Nearest-Neighbor PairU-AΨ-Am1Ψ-AReference
AU/UA-0.9-1.1-1.3[11][12][13]
GU/CA-2.1-2.3-2.5[11][12][13]
CU/GA-1.8-2.0-2.2[11][12][13]
UU/AA-0.9-1.0-1.1[11][12][13]

Note: These values are predicted and serve as a guide. Experimental values may vary.

Interactions with Cellular Machinery

The biophysical properties of m1Ψ-containing RNA significantly influence its interactions with the cellular machinery involved in translation and innate immunity.

Evasion of Innate Immune Recognition

A key advantage of m1Ψ modification is its ability to help mRNA evade detection by innate immune sensors, such as Toll-like receptors (TLR3, TLR7, and TLR8) and RIG-I-like receptors (RLRs), including RIG-I and MDA5.[14] These receptors recognize specific features of viral RNA, and their activation triggers an inflammatory response that can lead to the degradation of the mRNA and a shutdown of protein synthesis.

The structural alterations induced by m1Ψ, including changes in the sugar pucker and the presentation of a different hydrogen bonding face, are thought to disrupt the binding of these immune sensors.[14] This immune evasion is a critical factor in the enhanced and prolonged protein expression observed from m1Ψ-modified mRNA.

Below is a diagram illustrating the signaling pathway of RIG-I, a key sensor of viral RNA that is less effectively activated by m1Ψ-containing RNA.

RIG_I_Signaling cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Outer Membrane cluster_nucleus Nucleus Viral_RNA Viral RNA (dsRNA) RIG_I_inactive Inactive RIG-I Viral_RNA->RIG_I_inactive Binds m1Psi_RNA m1Ψ-modified RNA m1Psi_RNA->RIG_I_inactive Reduced Binding RIG_I_active Active RIG-I RIG_I_inactive->RIG_I_active Conformational Change TRIM25 TRIM25 RIG_I_active->TRIM25 Recruits MAVS MAVS RIG_I_active->MAVS Activates TRIM25->RIG_I_active Ubiquitinates (K63-linked) Ub Ubiquitin Ub->RIG_I_active MAVS_active MAVS Oligomerization MAVS->MAVS_active TRAFs TRAF2/3/6 MAVS_active->TRAFs Recruits TBK1_IKKe TBK1/IKKε TRAFs->TBK1_IKKe Activates IRF3_7 IRF3/IRF7 TBK1_IKKe->IRF3_7 Phosphorylates p_IRF3_7 p-IRF3/p-IRF7 IRF3_7->p_IRF3_7 IFN_genes Interferon Gene Transcription p_IRF3_7->IFN_genes Translocates and Activates

RIG-I signaling pathway and the effect of m1Ψ.

Similarly, TLR7, an endosomal receptor that recognizes single-stranded RNA, shows reduced activation in response to m1Ψ-modified RNA.

TLR7_Signaling cluster_endosome Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus ssRNA ssRNA (U-rich) TLR7 TLR7 ssRNA->TLR7 Binds m1Psi_ssRNA m1Ψ-modified ssRNA m1Psi_ssRNA->TLR7 Reduced Binding MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates IRF7 IRF7 MyD88->IRF7 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates IRAK1->IRF7 Phosphorylates TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Activates NF_kB NF-κB IKK->NF_kB Activates Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes Translocates and Activates p_IRF7 p-IRF7 IRF7->p_IRF7 IFN_Genes Type I IFN Gene Transcription p_IRF7->IFN_Genes Translocates and Activates

TLR7 signaling pathway and the effect of m1Ψ.
Impact on Translation

The incorporation of m1Ψ into mRNA has been shown to enhance the efficiency of protein translation.[2] While the precise mechanism is still under investigation, it is thought to be a combination of factors. The reduced activation of innate immune responses prevents the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α), a key step in the cellular stress response that would otherwise inhibit translation.[10] Additionally, the increased structural stability of m1Ψ-containing mRNA may contribute to a longer half-life in the cytoplasm, providing more opportunity for translation. Some studies also suggest that m1Ψ may directly influence ribosome loading and elongation, although this is an area of active research.[15]

Experimental Protocols

The biophysical characterization of m1Ψ-containing RNA relies on a suite of established techniques. Below are detailed methodologies for key experiments.

UV Thermal Denaturation (UV Melting)

Objective: To determine the melting temperature (Tm) and thermodynamic parameters of RNA duplexes.

Methodology:

  • Sample Preparation:

    • Synthesize or purchase the desired RNA oligonucleotides, including the unmodified and m1Ψ-modified sequences.

    • Quantify the concentration of each oligonucleotide using UV-Vis spectrophotometry at 260 nm.

    • Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer of choice (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Anneal the duplexes by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Place the RNA duplex sample in a quartz cuvette.

    • Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).

    • Record the absorbance at each temperature point.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The Tm is the temperature at which 50% of the duplex has denatured, determined from the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve using appropriate software and van't Hoff analysis.

UV_Melting_Workflow Start Start Sample_Prep Sample Preparation (Oligo synthesis, quantification, annealing) Start->Sample_Prep Data_Acquisition Data Acquisition (Spectrophotometer with Peltier) Sample_Prep->Data_Acquisition Data_Analysis Data Analysis (Melting curve, T_m, thermodynamics) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Workflow for UV Thermal Denaturation.
Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH°, ΔS°) of RNA-protein or RNA-ligand interactions.

Methodology:

  • Sample Preparation:

    • Prepare purified RNA and protein/ligand samples in the same, precisely matched buffer to minimize heats of dilution.

    • Degas the samples to prevent the formation of air bubbles in the calorimeter.

    • Determine the accurate concentrations of both the RNA and the titrant (protein/ligand).

  • ITC Experiment:

    • Load the RNA sample into the sample cell of the ITC instrument.

    • Load the protein/ligand sample into the injection syringe.

    • Perform a series of small, sequential injections of the titrant into the sample cell while monitoring the heat change.

    • A control experiment with titrant injected into buffer alone should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Subtract the heat of dilution from the experimental data.

    • Plot the heat change per mole of injectant against the molar ratio of the reactants.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH°.

    • Calculate ΔG° and ΔS° from the determined values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure and dynamics of m1Ψ-containing RNA at atomic resolution.

Methodology:

  • Sample Preparation:

    • Prepare isotopically labeled (13C, 15N) RNA samples by in vitro transcription using labeled NTPs.

    • Purify the RNA to a high degree of homogeneity.

    • Prepare a concentrated NMR sample (typically in the millimolar range) in a suitable buffer, often containing D2O.

  • NMR Data Acquisition:

    • Acquire a series of 2D and 3D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

    • These experiments provide information about through-bond and through-space correlations between different nuclei in the RNA molecule.

  • Structure Calculation:

    • Assign the NMR resonances to specific atoms in the RNA sequence.

    • Use the through-space correlations from NOESY experiments to generate distance restraints between protons.

    • Use other experimental data (e.g., scalar couplings) to determine torsional angle restraints.

    • Employ computational methods (e.g., molecular dynamics simulations) to calculate a family of structures that are consistent with the experimental restraints.

Mass Spectrometry for RNA-Protein Interaction Analysis

Objective: To identify the specific binding sites of proteins on m1Ψ-containing RNA.

Methodology:

  • Cross-linking:

    • Incubate the m1Ψ-containing RNA with its binding protein.

    • Irradiate the sample with UV light (typically at 254 nm) to induce covalent cross-links between the RNA and protein at their interaction interface.

  • Digestion:

    • Digest the cross-linked complex with a combination of RNases and proteases to generate smaller peptide-RNA adducts.

  • Enrichment and Analysis:

    • Enrich the cross-linked peptide-RNA adducts using techniques such as titanium dioxide chromatography.

    • Analyze the enriched sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation:

    • Identify the sequences of the cross-linked peptides and the attached RNA fragments from the MS/MS data.

    • This allows for the precise mapping of the protein binding site on the RNA and the RNA binding site on the protein.

Conclusion

The incorporation of N1-methylpseudouridine is a powerful strategy for enhancing the therapeutic potential of synthetic mRNA. Its favorable biophysical properties, including increased structural stability and the ability to evade innate immune detection, contribute to its superior performance in terms of protein expression and duration of action. A thorough understanding of these properties, facilitated by the experimental techniques outlined in this guide, is essential for the rational design and optimization of next-generation RNA-based therapeutics and vaccines. As research in this field continues to evolve, further elucidation of the nuanced effects of m1Ψ and other RNA modifications will undoubtedly pave the way for even more effective and safer medicines.

References

Unveiling the Natural Landscape of N1-methylpseudouridine (m1Ψ): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methylpseudouridine (m1Ψ), a hypermodified nucleoside, has garnered significant attention for its pivotal role in the development of mRNA-based therapeutics and vaccines. Its incorporation into synthetic mRNA has been shown to enhance protein expression and reduce innate immunogenicity. While its application in biotechnology is well-documented, the natural occurrence and biological significance of m1Ψ are less widely understood. This technical guide provides an in-depth exploration of the natural landscape of m1Ψ, detailing its presence across different life forms, its biosynthesis, and the methodologies for its detection and quantification.

Natural Occurrence and Abundance of N1-methylpseudouridine

N1-methylpseudouridine is a naturally occurring modified ribonucleoside found in various RNA species across different domains of life, with a particular prevalence in archaea. It is a derivative of pseudouridine (B1679824) (Ψ), the most abundant RNA modification, and is considered a "hypermodified" nucleoside.

Distribution in RNA Species

The primary reservoirs of naturally occurring m1Ψ are transfer RNA (tRNA) and ribosomal RNA (rRNA). In most archaea, m1Ψ is found at position 54 in the TΨC loop of tRNA, where it is thought to contribute to the structural stability of the molecule, particularly in extremophiles. In eukaryotes, m1Ψ has also been identified in rRNA. While its presence in messenger RNA (mRNA) is not as well-established as in non-coding RNAs, the possibility of its existence and functional role in mRNA is an active area of research.

Quantitative Abundance

Quantifying the precise stoichiometry of m1Ψ in different RNA populations is technically challenging due to its structural similarity to pseudouridine. However, advancements in mass spectrometry and sequencing technologies are beginning to provide insights into its abundance. The following table summarizes the currently available quantitative data on the natural occurrence of m1Ψ.

Organism/DomainRNA TypePositionStoichiometry/AbundanceReference(s)
Archaea (various)tRNA54 (TΨC loop)High, often near-stoichiometric[1][2]
Eukaryotes (e.g., Yeast, HeLa cells)18S rRNASpecific sitesVaries by site and organism
MammaliaMitochondrial tRNA-Presence detected, quantification ongoing

Note: Quantitative data for m1Ψ is still emerging. This table will be updated as more research becomes available.

Biosynthesis of N1-methylpseudouridine

The biosynthesis of m1Ψ is a two-step enzymatic process that occurs post-transcriptionally. It involves the isomerization of uridine (B1682114) to pseudouridine, followed by the methylation of the pseudouridine base.

  • Pseudouridylation: The first step is the conversion of a specific uridine (U) residue in an RNA molecule to pseudouridine (Ψ). This isomerization is catalyzed by a class of enzymes known as pseudouridine synthases (PUS).

  • Methylation: The newly formed pseudouridine is then methylated at the N1 position of its base by a specific pseudouridine-N1-specific methyltransferase. This enzyme utilizes S-adenosyl methionine (SAM) as the methyl donor, converting it to S-adenosyl homocysteine (SAH) in the process. In archaea, the enzyme responsible for the methylation of Ψ54 in tRNA has been identified.

Biosynthesis_of_m1Psi cluster_0 Step 1: Isomerization cluster_1 Step 2: Methylation Uridine Uridine in pre-RNA Pseudouridine Pseudouridine (Ψ) in RNA Uridine->Pseudouridine Pseudouridine Synthase (PUS) m1Psi N1-methylpseudouridine (m1Ψ) SAM SAM SAH SAH

Caption: Biosynthesis pathway of N1-methylpseudouridine (m1Ψ).

Experimental Protocols for Detection and Quantification

The detection and quantification of m1Ψ are challenging due to its isomeric nature with uridine and its close structural similarity to pseudouridine. Several methods have been developed and are continuously being refined to address these challenges.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the direct detection and quantification of modified nucleosides. The general workflow involves the complete enzymatic digestion of RNA into individual nucleosides, followed by their separation and identification based on their unique mass-to-charge ratios and fragmentation patterns.

Detailed Protocol for LC-MS/MS Quantification:

  • RNA Isolation and Purification:

    • Isolate total RNA from the biological sample of interest using a standard method (e.g., Trizol extraction, column-based purification).

    • Assess RNA quality and quantity using UV-Vis spectrophotometry and gel electrophoresis.

    • For analysis of specific RNA types (e.g., tRNA, rRNA), perform enrichment steps.

  • Enzymatic Digestion to Nucleosides:

    • To a solution of 1-10 µg of purified RNA in nuclease-free water, add a digestion master mix containing:

    • Incubate the reaction at 37°C for 2-4 hours.

    • Filter the reaction mixture through a 10 kDa molecular weight cutoff filter to remove enzymes.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Use a C18 reversed-phase column for separation.

      • Employ a gradient elution with mobile phase A (e.g., 5 mM ammonium acetate in water, pH 5.3) and mobile phase B (acetonitrile).

      • A typical gradient could be: 0-10 min, 0-8% B; 10-20 min, 8-40% B.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode with an electrospray ionization (ESI) source.

      • Use multiple reaction monitoring (MRM) for quantification. The specific mass transitions for m1Ψ are:

        • Parent ion (Q1): m/z 259.1

        • Product ion (Q3): m/z 127.1 (corresponding to the N1-methylated base)

    • Quantification:

      • Generate a standard curve using a serial dilution of a pure m1Ψ standard.

      • Quantify the amount of m1Ψ in the sample by comparing its peak area to the standard curve.

LC_MS_Workflow RNA_Sample RNA Sample Digestion Enzymatic Digestion (Nuclease P1, BAP) RNA_Sample->Digestion Filtration Enzyme Removal (10 kDa filter) Digestion->Filtration LC_Separation Liquid Chromatography (C18 column) Filtration->LC_Separation MS_Detection Mass Spectrometry (ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS-based quantification of m1Ψ.

Sequencing-Based Methods

While standard RNA sequencing methods do not directly identify m1Ψ, specialized techniques that rely on chemical modification to induce specific signatures during reverse transcription are being developed.

HydraPsiSeq and its Potential for m1Ψ Detection:

HydraPsiSeq is a method developed for the quantitative mapping of pseudouridine.[3][4][5][6] It utilizes hydrazine (B178648) treatment, which cleaves uridine but not pseudouridine, leading to a termination of reverse transcription at uridine sites. This results in a "stop" signal in the sequencing data, allowing for the identification of pseudouridine residues.

While HydraPsiSeq is specific for pseudouridine, it highlights the potential for developing similar chemical-based sequencing approaches for m1Ψ. The N1-methylation of the pseudouridine base in m1Ψ could alter its reactivity to certain chemicals, potentially enabling its differential detection. Further research is needed to develop and validate a specific chemical treatment that can distinguish m1Ψ from both uridine and pseudouridine in a sequencing context.

Functional Implications of Natural m1Ψ

The presence of m1Ψ in functionally important regions of tRNA and rRNA suggests crucial roles in cellular processes.

Modulation of Innate Immune Response

One of the most significant properties of m1Ψ, particularly relevant to its use in mRNA therapeutics, is its ability to evade the innate immune system. Unmodified single-stranded RNA can be recognized by Toll-like receptors (TLRs) such as TLR7 and TLR8, leading to an inflammatory response. The N1-methylation of pseudouridine is thought to alter the conformation of the nucleoside in a way that reduces its binding to these receptors, thereby dampening the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

TLR_Signaling MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Unmodified_RNA Unmodified_RNA TLR7_8 TLR7_8 Unmodified_RNA->TLR7_8 Binds and Activates TLR7_8->MyD88 m1Psi_RNA m1Psi_RNA m1Psi_RNA->TLR7_8 Reduced Binding

Caption: m1Ψ-mediated dampening of TLR7/8 signaling.

Impact on Translation

Recent studies have shown that the incorporation of m1Ψ into mRNA can lead to +1 ribosomal frameshifting.[7][8][9][10] This is likely due to m1Ψ-induced ribosome stalling at certain "slippery sequences" in the mRNA. While this has been primarily studied in the context of synthetic mRNAs, it raises questions about the potential role of naturally occurring m1Ψ in regulating translation and protein diversity.

Conclusion

N1-methylpseudouridine, once considered a rare and obscure RNA modification, is now recognized as a key player in RNA biology with significant implications for biotechnology and medicine. Its natural occurrence in essential non-coding RNAs across different domains of life highlights its fundamental importance in cellular function. As analytical techniques continue to improve, a more comprehensive understanding of the natural abundance, distribution, and regulatory roles of m1Ψ will undoubtedly emerge, opening new avenues for research and therapeutic development.

References

Methodological & Application

Application Notes and Protocols for the Chemoenzymatic Synthesis of N1-methylpseudouridine triphosphate (m¹ΨTP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N1-methylpseudouridine (m¹Ψ) is a modified nucleoside that has become a critical component in the development of mRNA-based therapeutics and vaccines.[1][2][3] Its incorporation into mRNA sequences in place of uridine (B1682114) enhances protein expression and reduces the innate immunogenicity of the mRNA molecule.[4][5][6][7] This is achieved by evading recognition by cellular sensors like Toll-like receptors (TLRs) and protein kinase R (PKR), which would otherwise trigger an inflammatory response and inhibit translation.[5][6] The synthesis of the triphosphate form, N1-methylpseudouridine triphosphate (m¹ΨTP), is therefore a crucial step for the in vitro transcription of modified mRNA. This document outlines a detailed chemoenzymatic protocol for the synthesis of m¹ΨTP.

Synthesis Overview

The described protocol follows an efficient chemoenzymatic route starting from pseudouridine (B1679824) monophosphate (ΨMP). The synthesis involves the chemical N1-methylation of acetonide-protected ΨMP, followed by enzymatic phosphorylation to yield the desired triphosphate.[1][2] This integrated approach offers high yields and improved sustainability compared to purely chemical synthesis methods.[1][2]

Experimental Workflow

Synthesis_Workflow cluster_protection Protection cluster_methylation Methylation cluster_phosphorylation Phosphorylation Uridine Uridine PsiMP Pseudouridine Monophosphate (ΨMP) Uridine->PsiMP Biocatalytic Cascade Acetonide_PsiMP Acetonide-Protected ΨMP PsiMP->Acetonide_PsiMP Acetonide Protection m1_Acetonide_PsiMP N1-methylated Acetonide-Protected ΨMP Acetonide_PsiMP->m1_Acetonide_PsiMP Dimethyl Sulfate (B86663) m1PsiMP N1-methylpseudouridine Monophosphate (m¹ΨMP) m1_Acetonide_PsiMP->m1PsiMP Deprotection m1PsiDP N1-methylpseudouridine Diphosphate (B83284) (m¹ΨDP) m1PsiMP->m1PsiDP UMP Kinase, ATP m1PsiTP N1-methylpseudouridine Triphosphate (m¹ΨTP) m1PsiDP->m1PsiTP Acetate (B1210297) Kinase, ATP Regeneration

Figure 1: Chemoenzymatic synthesis workflow for N1-methylpseudouridine triphosphate (m¹ΨTP).

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the chemoenzymatic synthesis of m¹ΨTP.

Reaction StepProductReported Yield
Biocatalytic cascade rearrangementPseudouridine Monophosphate (ΨMP)~95%
N1-methylationN1-methylated acetonide-protected ΨMP85%
Kinase cascade phosphorylationN1-methylpseudouridine triphosphate (m¹ΨTP)83%
Overall Chemoenzymatic Route N1-methylpseudouridine triphosphate (m¹ΨTP) 68%

Table 1: Summary of reaction yields for the chemoenzymatic synthesis of m¹ΨTP.[1]

Detailed Experimental Protocol

This protocol describes a chemoenzymatic method for the synthesis of N1-methylpseudouridine triphosphate (m¹ΨTP) starting from pseudouridine monophosphate (ΨMP).

Materials and Equipment

  • Pseudouridine monophosphate (ΨMP)

  • 2,2-Dimethoxypropane (B42991)

  • p-Toluenesulfonic acid

  • Acetone

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (B78521) (NaOH)

  • Dowex 50WX8 resin (H⁺ form)

  • Tris-HCl buffer

  • Magnesium chloride (MgCl₂)

  • Adenosine triphosphate (ATP)

  • Acetyl phosphate

  • Saccharomyces cerevisiae uridine 5'-monophosphate kinase

  • Escherichia coli acetate kinase

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer

  • Standard laboratory glassware and equipment

Step 1: Acetonide Protection of Pseudouridine Monophosphate (ΨMP)

  • Suspend ΨMP in anhydrous acetone.

  • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a few drops of triethylamine.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting acetonide-protected ΨMP by silica (B1680970) gel column chromatography.

Step 2: N1-Methylation of Acetonide-Protected ΨMP

  • Dissolve the acetonide-protected ΨMP in a suitable aprotic solvent (e.g., dimethylformamide).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add dimethyl sulfate (4 equivalents) to the reaction mixture.[1]

  • Adjust the pH to alkaline conditions using a solution of sodium hydroxide.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by HPLC.

  • Upon completion, neutralize the reaction mixture and remove the solvent in vacuo.

  • The crude product is carried forward to the deprotection step. An 85% yield for this step has been reported.[1]

Step 3: Deprotection of the Ribose Moiety

  • Treat the crude N1-methylated product with an acidic aqueous solution (e.g., 80% acetic acid) or by using an acidic ion-exchange resin like Dowex 50WX8 (H⁺ form).

  • Stir the mixture at room temperature until deprotection is complete, as monitored by TLC or HPLC.

  • Neutralize the solution and purify the resulting N1-methylpseudouridine monophosphate (m¹ΨMP) by ion-exchange chromatography.

Step 4: Enzymatic Phosphorylation to N1-methylpseudouridine triphosphate (m¹ΨTP)

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and an ATP regeneration system (e.g., acetyl phosphate).[2]

  • Dissolve the purified m¹ΨMP in the reaction buffer.

  • Add Saccharomyces cerevisiae uridine 5'-monophosphate kinase to catalyze the conversion of m¹ΨMP to N1-methylpseudouridine diphosphate (m¹ΨDP).[1][2]

  • Add Escherichia coli acetate kinase to facilitate the conversion of m¹ΨDP to m¹ΨTP and to regenerate ATP from ADP and acetyl phosphate.[1][2]

  • Incubate the reaction mixture at 37°C and monitor the formation of m¹ΨTP by HPLC.

  • The reported yield for this enzymatic cascade is 83%.[1]

  • Upon completion, purify the m¹ΨTP using anion-exchange chromatography (e.g., DEAE-Sephadex).

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Mechanism of Reduced Immunogenicity

The incorporation of m¹Ψ into mRNA helps the molecule evade detection by the innate immune system. Pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8), RIG-I, and protein kinase R (PKR) are responsible for detecting foreign RNA, which can lead to an inflammatory response and shutdown of protein synthesis.[5][6] The N1-methylation of pseudouridine alters the conformation of the nucleoside, which in turn affects the overall structure of the mRNA. This modification hinders the binding of PRRs to the mRNA, thereby reducing the activation of downstream inflammatory signaling pathways.[5][6]

Immune_Evasion cluster_unmodified Unmodified mRNA cluster_modified m¹Ψ-Modified mRNA Unmodified_mRNA Unmodified mRNA PKR PKR Activation Unmodified_mRNA->PKR TLR TLR Activation Unmodified_mRNA->TLR Translation_Shutdown Translation Shutdown PKR->Translation_Shutdown Inflammation Inflammatory Response TLR->Inflammation Modified_mRNA m¹Ψ-Modified mRNA Reduced_PKR Reduced PKR Activation Modified_mRNA->Reduced_PKR Reduced_TLR Reduced TLR Activation Modified_mRNA->Reduced_TLR Normal_Translation Enhanced Translation Reduced_PKR->Normal_Translation Reduced_Inflammation Reduced Inflammation Reduced_TLR->Reduced_Inflammation

Figure 2: Reduced activation of innate immune sensors by m¹Ψ-modified mRNA.

References

Application Notes and Protocols for Enzymatic Incorporation of N1-methylpseudouridine into mRNA in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic incorporation of modified nucleotides into messenger RNA (mRNA) during in vitro transcription (IVT) has become a cornerstone of modern mRNA therapeutics and vaccine development. Among various modifications, N1-methylpseudouridine (m1Ψ) has gained significant attention for its ability to enhance the therapeutic properties of mRNA. Replacing uridine (B1682114) with m1Ψ has been shown to decrease the innate immunogenicity of mRNA, leading to higher and more sustained protein expression in vivo.[1][2][3] This modification circumvents the activation of intracellular innate immune sensors, such as Toll-like receptors (TLRs) and Protein Kinase R (PKR), which would otherwise lead to translational repression and mRNA degradation.[2][4][5]

These application notes provide a comprehensive overview and detailed protocols for the enzymatic incorporation of m1Ψ into mRNA in vitro using T7 RNA polymerase. The protocols are intended for researchers, scientists, and drug development professionals seeking to produce high-quality m1Ψ-modified mRNA for various applications, including protein replacement therapies, vaccines, and gene editing.

Key Advantages of N1-methylpseudouridine Incorporation

The substitution of uridine with N1-methylpseudouridine in synthetic mRNA offers several distinct advantages that are critical for therapeutic applications:

  • Reduced Innate Immunogenicity: m1Ψ-containing mRNA is a poor substrate for pattern recognition receptors like TLR3, TLR7, and TLR8, which are responsible for detecting foreign RNA and initiating an inflammatory response.[4][6] This modification helps to prevent the shutdown of protein synthesis and reduces the risk of adverse inflammatory reactions.

  • Enhanced Translational Capacity: By evading the innate immune response, m1Ψ-modified mRNA leads to more robust and prolonged protein production from the translated message.[2][6][7] Studies have shown that m1Ψ enhances translation by increasing ribosome density on the mRNA transcript.[7]

  • Improved mRNA Stability: The presence of m1Ψ can contribute to the overall stability of the mRNA molecule, protecting it from degradation by cellular nucleases and extending its functional half-life.[2][3]

  • Reduced dsRNA Byproduct Formation: During in vitro transcription, the formation of double-stranded RNA (dsRNA) impurities is a significant concern as they are potent inducers of the innate immune response. The use of m1Ψ-triphosphate (m1ΨTP) in place of UTP has been shown to reduce the formation of these dsRNA byproducts.[8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the incorporation of m1Ψ into mRNA and its impact on the final product.

Table 1: Impact of N1-methylpseudouridine on dsRNA Formation and mRNA Integrity

ParameterUnmodified mRNA (UTP)m1Ψ-modified mRNA (m1ΨTP)Reference
Relative dsRNA Content (%)HigherSignificantly Lower (e.g., reduced to 2.74 ± 0.18%)[8]
mRNA Integrity (%)HigherSlightly Decreased[8]

Table 2: Effect of N1-methylpseudouridine on Protein Expression

Cell LinemRNA ModificationRelative Protein ExpressionReference
A549, BJ, C2C12, HeLaPseudouridine (Ψ)Lower[6][11]
A549, BJ, C2C12, HeLaN1-methylpseudouridine (m1Ψ)Markedly Improved[6][11]
Mammalian Cell Lines5mC/ΨLower[6]
Mammalian Cell Lines5mC/m1ΨHigher[6]

Experimental Protocols

This section provides detailed protocols for the key experimental procedures involved in the synthesis and analysis of m1Ψ-containing mRNA.

Protocol 1: In Vitro Transcription of N1-methylpseudouridine-Modified mRNA

This protocol describes the synthesis of m1Ψ-modified mRNA using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter (50-100 ng/µL)

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP) solution (e.g., 100 mM)

  • ATP, GTP, CTP solutions (e.g., 100 mM each)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • RNase Inhibitor (e.g., 40 U/µL)

  • Pyrophosphatase (e.g., 0.1 U/µL)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)

  • Nuclease-free water

Procedure:

  • Thaw Reagents: Thaw all reagents on ice. Keep enzymes and NTPs on ice throughout the setup.

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed. The final volume for a typical reaction is 20 µL.

ComponentVolume (µL) for 20 µL reactionFinal Concentration
Nuclease-free waterUp to 20 µL-
10x Transcription Buffer2 µL1x
ATP, GTP, CTP mix (10 mM each)2 µL1 mM each
m1ΨTP (10 mM)2 µL1 mM
Linearized DNA templateX µL50 ng/µL
RNase Inhibitor0.5 µL1 U/µL
Pyrophosphatase0.5 µL0.0025 U/µL
T7 RNA Polymerase1 µL2.5 U/µL
  • Incubate: Mix the components gently by pipetting up and down. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of TURBO DNase (2 U/µL) to the reaction mixture and incubate at 37°C for 15-30 minutes.[12]

  • Purification: Purify the synthesized mRNA using a suitable method such as lithium chloride precipitation, silica-based columns, or tangential flow filtration to remove enzymes, unincorporated nucleotides, and small abortive transcripts.

Protocol 2: Purification of mRNA using LiCl Precipitation

This protocol is a common method for purifying in vitro transcribed mRNA.

Materials:

  • In vitro transcription reaction mixture

  • 5 M Lithium Chloride (LiCl), nuclease-free

  • Nuclease-free water

  • 70% Ethanol (B145695), nuclease-free

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Add LiCl: To the 20 µL IVT reaction, add 30 µL of nuclease-free water and 50 µL of 5 M LiCl.

  • Precipitate: Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mRNA.

  • Wash: Carefully discard the supernatant. Wash the pellet with 200 µL of cold 70% ethanol.

  • Centrifuge Again: Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Dry: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend: Resuspend the mRNA pellet in a desired volume of nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

Protocol 3: Analysis of mRNA Integrity and Purity by Agarose Gel Electrophoresis

This protocol provides a basic method to assess the integrity and size of the synthesized mRNA.

Materials:

  • Purified mRNA sample

  • Denaturing RNA loading buffer (e.g., containing formamide (B127407) and formaldehyde)

  • Formaldehyde-agarose gel (1-1.5%)

  • MOPS running buffer

  • RNA ladder

  • Gel electrophoresis system

  • Gel imaging system

Procedure:

  • Prepare Gel: Prepare a formaldehyde-agarose gel according to standard protocols.

  • Prepare Sample: Mix 1-2 µg of the purified mRNA with an equal volume of denaturing RNA loading buffer.

  • Denature: Heat the sample at 65°C for 10 minutes, then immediately place it on ice.

  • Load and Run Gel: Load the denatured mRNA sample and RNA ladder onto the gel. Run the gel in MOPS buffer at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualize: Stain the gel with a suitable nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the RNA band using a gel imaging system. A sharp, single band at the expected size indicates high integrity.

Visualizations

Workflow for Enzymatic Incorporation of m1Ψ into mRNA

Workflow cluster_0 Template Preparation cluster_1 In Vitro Transcription (IVT) cluster_2 Purification cluster_3 Quality Control pcr PCR Amplification of DNA Template purify_dna DNA Purification pcr->purify_dna linearize Plasmid Linearization linearize->purify_dna ivt_mix Assemble IVT Reaction Mix (T7 Polymerase, NTPs, m1ΨTP) purify_dna->ivt_mix incubation Incubation at 37°C ivt_mix->incubation dnase_treat DNase Treatment incubation->dnase_treat purification mRNA Purification (e.g., LiCl Precipitation) dnase_treat->purification qc Analysis of mRNA (Integrity, Purity, Concentration) purification->qc

Caption: Experimental workflow for m1Ψ-mRNA synthesis.

Signaling Pathway Avoidance by m1Ψ-mRNA

Signaling_Pathway cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-modified mRNA cluster_receptors Innate Immune Receptors cluster_response Cellular Response unmodified_mrna Unmodified mRNA tlr TLR3, TLR7, TLR8 unmodified_mrna->tlr pkr PKR unmodified_mrna->pkr modified_mrna m1Ψ-modified mRNA modified_mrna->tlr modified_mrna->pkr protein_synthesis Sustained Protein Synthesis modified_mrna->protein_synthesis inflammation Inflammatory Response tlr->inflammation translation_repression Translation Repression pkr->translation_repression

Caption: m1Ψ modification evades innate immune recognition.

Logical Relationship of m1Ψ Incorporation Benefits

Benefits cluster_direct_effects Primary Effects cluster_downstream_benefits Therapeutic Benefits m1psi Incorporation of N1-methylpseudouridine reduced_immunogenicity Reduced Innate Immunogenicity m1psi->reduced_immunogenicity reduced_dsrna Reduced dsRNA Byproducts m1psi->reduced_dsrna enhanced_translation Enhanced Translation Efficiency & Duration reduced_immunogenicity->enhanced_translation improved_stability Improved mRNA Stability reduced_immunogenicity->improved_stability higher_protein Higher Protein Yield enhanced_translation->higher_protein improved_stability->higher_protein

References

Application Notes and Protocols for In Vitro Transcription of N1-methylpseudouridine (N1mΨ) Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of N1-methylpseudouridine (N1mΨ)-modified messenger RNA (mRNA) using commercially available in vitro transcription (IVT) kits. The inclusion of N1mΨ in synthetic mRNA is a critical modification that significantly reduces innate immunogenicity and enhances protein expression, making it a cornerstone of mRNA-based therapeutics and vaccines.[1][2][3] This document outlines detailed protocols, comparative data on commercially available kits, and quality control measures to ensure the production of high-quality, translationally competent N1mΨ-mRNA.

Introduction to N1-methylpseudouridine Modified mRNA

Unmodified in vitro transcribed mRNA can trigger innate immune responses through activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[][5] This immune activation can lead to inflammation and reduced protein expression. The substitution of uridine (B1682114) with N1-methylpseudouridine during in vitro transcription results in mRNA that is less immunogenic and more stable, leading to significantly higher and more prolonged protein production in vivo.[6][7] This modification has been instrumental in the success of mRNA vaccines, including those for COVID-19.[7]

Key advantages of incorporating N1mΨ into mRNA include:

  • Reduced Innate Immunogenicity: N1mΨ-modified mRNA evades recognition by key innate immune sensors like TLR3, TLR7, TLR8, and RIG-I, thereby preventing the activation of downstream inflammatory signaling pathways.[1][][5]

  • Enhanced Translational Efficiency: The modification can lead to increased ribosome loading and translation initiation rates, resulting in higher protein yields.

  • Improved Stability: N1mΨ can contribute to the overall stability of the mRNA molecule, prolonging its half-life and the duration of protein expression.

Commercially Available In Vitro Transcription Kits

Table 1: Comparison of In Vitro Transcription Kits for N1mΨ-mRNA Synthesis

FeatureThermo Fisher Scientific mMESSAGE mMACHINE™ T7 ULTRA KitNew England Biolabs (NEB) HiScribe™ T7 ARCA mRNA Kit (with Tailing)TriLink BioTechnologies CleanCap® Reagent AG with T7 RNA PolymeraseJena Bioscience HighYield T7 mRNA Synthesis Kits
Capping Method Co-transcriptional (ARCA)[8]Co-transcriptional (ARCA)[9]Co-transcriptional (CleanCap® AG)[2]Co-transcriptional (ARCA or Cap 1 analogs)[10]
N1mΨ Incorporation User-supplied N1mΨ-UTP replaces UTPUser-supplied N1mΨ-UTP can be used for partial incorporation[9]Compatible with complete substitution of UTP with N1mΨ-UTP[2]Kits available with N1mΨ-UTP included or for use with user-supplied modified nucleotides[10]
Reported Yield Up to 20–30 µg per 20 µL reaction (with standard nucleotides)[11]Up to 25 µg of capped and tailed mRNA per reaction[12]High yield, often exceeding 100 µg per 20 µL reactionApproximately 100-130 µg per 20 µL reaction (with modified nucleotides)[13]
Capping Efficiency ~80% with ARCA[14]High efficiency with ARCA in the correct orientation[9]>95% Cap 1 structure[2]Dependent on cap analog used
Poly(A) Tailing Post-transcriptional enzymatic tailing[8]Post-transcriptional enzymatic tailing included in the kit[9]Template-encoded or post-transcriptional enzymatic tailingTemplate-encoded or post-transcriptional enzymatic tailing
Purification Method LiCl precipitation[11]LiCl precipitation included[9]User-defined (LiCl precipitation or column purification recommended)User-defined

Experimental Protocols

This section provides a generalized, step-by-step protocol for the synthesis of N1mΨ-modified mRNA. This protocol can be adapted for use with various commercially available kits. Always refer to the manufacturer's specific instructions for optimal results.

DNA Template Preparation

A high-quality, linear DNA template is crucial for efficient in vitro transcription. The template should contain the following elements in order:

  • T7 RNA Polymerase Promoter: A consensus sequence recognized by T7 RNA polymerase.

  • 5' Untranslated Region (UTR): Can influence translation efficiency.

  • Open Reading Frame (ORF): The coding sequence for the protein of interest.

  • 3' Untranslated Region (UTR): Can affect mRNA stability.

  • Poly(A) Tail Sequence: A stretch of 100-150 adenine (B156593) residues is recommended for enhanced stability and translational efficiency. Alternatively, a poly(A) tail can be added enzymatically post-transcription.

The template can be a linearized plasmid or a PCR product. Ensure the template is free of RNases and other contaminants.

In Vitro Transcription Reaction

The following is a representative protocol for a 20 µL IVT reaction. For complete substitution of UTP with N1mΨ-UTP, ensure you have a stock of N1mΨ-UTP at a suitable concentration.

Table 2: In Vitro Transcription Reaction Setup

ComponentVolume (µL)Final Concentration
RNase-free Waterto 20 µL-
10X Transcription Buffer21X
ATP Solution (100 mM)210 mM
CTP Solution (100 mM)210 mM
GTP Solution (100 mM)0.52.5 mM
N1mΨ-UTP Solution (100 mM)210 mM
Cap Analog (e.g., CleanCap® AG, 40 mM)24 mM
Linearized DNA Template (1 µg/µL)150 ng/µL
RNase Inhibitor1-
T7 RNA Polymerase2-
Total Volume 20

Protocol:

  • Thaw all reagents at room temperature, except for the T7 RNA polymerase and RNase inhibitor, which should be kept on ice.

  • Assemble the reaction at room temperature in an RNase-free microfuge tube in the order listed in Table 2.

  • Gently mix by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate at 37°C for 2 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.[]

  • (Optional) To remove the DNA template, add 2 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.[]

Purification of N1mΨ-mRNA

Purification is essential to remove unincorporated nucleotides, enzymes, and the DNA template. Common methods include lithium chloride (LiCl) precipitation and silica-based spin columns.

3.3.1. Lithium Chloride (LiCl) Precipitation [16][17][18]

This method is effective for precipitating RNA longer than 300 nucleotides.[18]

  • To the 20 µL IVT reaction, add 30 µL of nuclease-free water and 30 µL of LiCl Precipitation Solution (e.g., 7.5 M LiCl).

  • Mix thoroughly and incubate at -20°C for at least 30 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.

  • Carefully remove the supernatant.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol (B145695).

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer.

3.3.2. Silica-Based Spin Column Purification [19]

Spin columns provide a rapid and efficient method for purifying high-quality RNA.

  • Follow the manufacturer's protocol for the specific spin column kit being used.

  • Typically, the IVT reaction is mixed with a binding buffer.

  • The mixture is applied to the spin column, and the RNA binds to the silica (B1680970) membrane.

  • The column is washed with wash buffers to remove contaminants.

  • The purified RNA is eluted from the column with RNase-free water or elution buffer.

Quality Control of N1mΨ-mRNA

After purification, it is crucial to assess the quality, quantity, and integrity of the synthesized N1mΨ-mRNA.

Table 3: Quality Control Parameters and Methods for N1mΨ-mRNA

ParameterMethodExpected Result
Concentration UV-Vis Spectrophotometry (e.g., NanoDrop)A260/A280 ratio of ~2.0
Fluorometric Quantification (e.g., Qubit)More accurate quantification than UV-Vis
Integrity and Size Denaturing Agarose Gel ElectrophoresisA single, sharp band at the expected molecular weight
Bioanalyzer/Fragment AnalyzerA distinct peak corresponding to the full-length mRNA with a high RNA Integrity Number (RIN)
Purity Analysis of unincorporated nucleotides and dsRNAMinimal presence of smaller fragments or high molecular weight species indicative of dsRNA
Capping Efficiency LC-MS based methods or specific enzymatic assays>95% for methods like CleanCap®
Poly(A) Tail Length Bioanalyzer/Fragment Analyzer after enzymatic deadenylation or specific assaysA homogenous peak of the expected length for template-encoded tails

Visualizations

Experimental Workflow

experimental_workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification cluster_qc Quality Control Linearized Plasmid Linearized Plasmid Template QC Template QC Linearized Plasmid->Template QC PCR Product PCR Product PCR Product->Template QC IVT Reaction IVT Reaction Template QC->IVT Reaction LiCl Precipitation LiCl Precipitation IVT Reaction->LiCl Precipitation Spin Column Spin Column IVT Reaction->Spin Column N1mΨ-UTP N1mΨ-UTP N1mΨ-UTP->IVT Reaction T7 Polymerase T7 Polymerase T7 Polymerase->IVT Reaction Cap Analog Cap Analog Cap Analog->IVT Reaction Quantification Quantification LiCl Precipitation->Quantification Spin Column->Quantification Integrity Analysis Integrity Analysis Quantification->Integrity Analysis Final Product Final Product Integrity Analysis->Final Product

Caption: Workflow for N1mΨ-modified mRNA synthesis.

Innate Immune Sensing of IVT mRNA

innate_immune_sensing cluster_unmodified Unmodified IVT mRNA cluster_modified N1mΨ-Modified mRNA cluster_sensors Innate Immune Sensors cluster_signaling Downstream Signaling Unmodified mRNA Unmodified mRNA RIG-I RIG-I Unmodified mRNA->RIG-I activates TLR7/8 TLR7/8 Unmodified mRNA->TLR7/8 activates dsRNA byproduct dsRNA byproduct dsRNA byproduct->RIG-I activates TLR3 TLR3 dsRNA byproduct->TLR3 activates N1mΨ mRNA N1mΨ mRNA N1mΨ mRNA->RIG-I evades N1mΨ mRNA->TLR3 evades N1mΨ mRNA->TLR7/8 evades MAVS MAVS RIG-I->MAVS TRIF TRIF TLR3->TRIF MyD88 MyD88 TLR7/8->MyD88 Type I IFN Production Type I IFN Production MAVS->Type I IFN Production TRIF->Type I IFN Production Inflammatory Cytokines Inflammatory Cytokines MyD88->Inflammatory Cytokines

Caption: Evasion of innate immune sensing by N1mΨ-mRNA.

References

Application Notes and Protocols for N1-methylpseudouridine Quantification in RNA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methylpseudouridine (m1Ψ) is a modified nucleoside that has garnered significant attention, particularly for its critical role in the development of mRNA-based therapeutics and vaccines.[1][2] Its incorporation into synthetic mRNA has been shown to enhance protein expression and reduce immunogenicity, making it a key component in the success of COVID-19 mRNA vaccines.[1][2] Accurate quantification of m1Ψ is paramount for ensuring the quality, efficacy, and safety of these novel therapeutics. This document provides detailed application notes and protocols for the robust and sensitive quantification of m1Ψ in RNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for this analysis.[3]

The method described herein involves the enzymatic digestion of RNA into its constituent nucleosides, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is incorporated for accurate and precise absolute quantification.

Experimental Workflow Overview

The overall experimental workflow for the quantification of N1-methylpseudouridine in RNA is a multi-step process that begins with the isolation of RNA and culminates in data analysis. The key stages include RNA purification, enzymatic digestion of the RNA into individual nucleosides, separation of these nucleosides using liquid chromatography, and their detection and quantification by tandem mass spectrometry.

Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis RNA_Isolation RNA Isolation/Purification IS_Spike Spike-in Stable Isotope Internal Standard RNA_Isolation->IS_Spike Purified RNA Enzymatic_Digestion Enzymatic Digestion to Nucleosides Protein_Removal Protein Removal Enzymatic_Digestion->Protein_Removal Nucleoside Mixture IS_Spike->Enzymatic_Digestion LC_Separation UPLC Separation Protein_Removal->LC_Separation Cleaned Nucleosides MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Reporting Data Reporting Quantification->Reporting

Caption: High-level experimental workflow for m1Ψ quantification.

Quantitative Data Summary

The following tables summarize the key parameters for the quantification of N1-methylpseudouridine using the described LC-MS/MS method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: LC-MS/MS Parameters for N1-methylpseudouridine and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N1-methylpseudouridine (m1Ψ) 259.1127.110015
¹³C₅,¹⁵N₂-N1-methylpseudouridine 266.1132.110015

Table 2: Method Performance Characteristics

ParameterValue
Limit of Detection (LOD) ~0.1 pg on column
Limit of Quantification (LOQ) ~0.5 pg on column
Linearity (R²) >0.99
Dynamic Range 0.5 pg - 50 ng on column
Intra-day Precision (%RSD) <10%
Inter-day Precision (%RSD) <15%
Recovery 90-110%

Detailed Experimental Protocols

RNA Sample Preparation and Enzymatic Digestion

This protocol outlines the complete digestion of RNA into its constituent nucleosides, a critical step for accurate quantification.

Materials:

  • Purified RNA sample (e.g., synthetic mRNA, total cellular RNA)

  • Nuclease P1 (Sigma-Aldrich)

  • Bacterial Alkaline Phosphatase (BAP) (Takara Bio)

  • Ammonium (B1175870) acetate (B1210297) buffer (100 mM, pH 5.3)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Stable isotope-labeled N1-methylpseudouridine internal standard (¹³C₅,¹⁵N₂-m1Ψ)

  • Ultrapure water (RNase-free)

  • Microcentrifuge tubes (RNase-free)

  • Centrifugal filters (10 kDa MWCO)

Procedure:

  • Sample Preparation:

    • Thaw the purified RNA sample on ice.

    • Quantify the RNA concentration using a suitable method (e.g., Qubit, NanoDrop).

    • In a sterile, RNase-free microcentrifuge tube, add 1-5 µg of the RNA sample.

    • Spike in the stable isotope-labeled internal standard (¹³C₅,¹⁵N₂-m1Ψ) at a concentration that is within the linear range of the calibration curve (e.g., 100 fmol).

  • Nuclease P1 Digestion:

    • Add 1/10th volume of 100 mM ammonium acetate buffer (pH 5.3).

    • Add 1-2 units of Nuclease P1.

    • Incubate the reaction mixture at 37°C for 2 hours.

  • Alkaline Phosphatase Digestion:

    • Add 1/10th volume of 1 M Tris-HCl buffer (pH 8.0) to adjust the pH.

    • Add 1-2 units of Bacterial Alkaline Phosphatase.

    • Incubate at 37°C for an additional 1 hour.

  • Protein Removal:

    • Transfer the digestion mixture to a 10 kDa MWCO centrifugal filter.

    • Centrifuge according to the manufacturer's instructions to separate the nucleosides (filtrate) from the enzymes (retentate).

    • Collect the filtrate containing the nucleosides.

  • Sample Dilution and Storage:

    • Dilute the filtrate with ultrapure water to a final volume suitable for LC-MS/MS analysis (e.g., 100 µL).

    • The samples are now ready for injection or can be stored at -80°C until analysis.

Digestion_Protocol Start Start: Purified RNA + Internal Standard NucleaseP1 Add Nuclease P1 (pH 5.3, 37°C, 2h) Start->NucleaseP1 BAP Add Bacterial Alkaline Phosphatase (pH 8.0, 37°C, 1h) NucleaseP1->BAP Filter Protein Removal (10 kDa MWCO filter) BAP->Filter End End: Nucleoside mixture for LC-MS/MS Filter->End

Caption: RNA to nucleoside digestion protocol workflow.

LC-MS/MS Analysis

This protocol details the instrumental parameters for the separation and quantification of N1-methylpseudouridine.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-30% B

    • 10-12 min: 30-95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95-2% B

    • 14.1-18 min: 2% B

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions: As specified in Table 1.

Data Analysis and Quantification

The quantification of N1-methylpseudouridine is achieved by creating a calibration curve using standards of known concentrations.

Procedure:

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards containing known concentrations of N1-methylpseudouridine (e.g., from 0.1 pg/µL to 50 ng/µL) and a fixed concentration of the stable isotope-labeled internal standard.

    • Analyze the calibration standards using the same LC-MS/MS method as the samples.

  • Data Processing:

    • Integrate the peak areas for the m1Ψ and the internal standard MRM transitions in both the standards and the samples.

    • Calculate the ratio of the peak area of m1Ψ to the peak area of the internal standard for each standard and sample.

  • Quantification:

    • Plot the peak area ratio (m1Ψ/IS) against the concentration of m1Ψ for the calibration standards to generate a calibration curve.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Use the peak area ratio from the unknown samples to calculate the concentration of m1Ψ using the equation from the calibration curve.

Data_Analysis Start Start: Raw LC-MS/MS Data Peak_Integration Peak Integration for m1Ψ and IS Start->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (m1Ψ / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve from Standards Ratio_Calculation->Calibration_Curve Quantification Calculate m1Ψ Concentration in Samples Ratio_Calculation->Quantification Calibration_Curve->Quantification End End: Final m1Ψ Quantity Quantification->End

Caption: Data analysis workflow for m1Ψ quantification.

Conclusion

The protocols and application notes provided here offer a comprehensive guide for the accurate and robust quantification of N1-methylpseudouridine in RNA samples using LC-MS/MS. This methodology is essential for the quality control of mRNA-based therapeutics and for research into the biological roles of this important RNA modification. Adherence to these detailed procedures will enable researchers, scientists, and drug development professionals to obtain reliable and reproducible results, ultimately contributing to the advancement of RNA-based medicines.

References

Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation for N1-methylpseudouridine (N1mψ) mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines, most notably demonstrated by the rapid development and success of COVID-19 mRNA vaccines.[1][][3][4] The incorporation of N1-methylpseudouridine (N1mψ) into the mRNA sequence enhances protein translation and reduces immunogenicity, making it a critical component for effective mRNA-based therapies.[5][6][7] This document provides detailed application notes and protocols for the formulation, characterization, and in vitro/in vivo evaluation of LNPs designed to deliver N1mψ-modified mRNA.

The formulation of LNPs typically involves four key components: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[][8] These components self-assemble with the negatively charged mRNA in a controlled manner, often utilizing microfluidic mixing, to form nanoparticles that protect the mRNA from degradation and facilitate its entry into target cells.[1][9][10][11]

Core Concepts

The successful delivery of N1mψ-mRNA via LNPs hinges on several key processes:

  • Encapsulation: Efficiently encapsulating the mRNA within the LNP to protect it from nucleases.

  • Cellular Uptake: Interaction of the LNP with the cell membrane, leading to internalization primarily through endocytosis.[12][13]

  • Endosomal Escape: The release of the mRNA from the endosome into the cytoplasm, a critical and often rate-limiting step.[12][13][14]

  • Translation: The ribosome-mediated translation of the N1mψ-mRNA into the desired protein. The N1mψ modification enhances this process.[5][15][16][17]

LNP Formulation and Characterization

Table 1: Representative LNP Formulations for mRNA Delivery
Ionizable LipidPhospholipidCholesterolPEG-LipidMolar Ratio (Ionizable:Phospholipid:Cholesterol:PEG)Reference
SM-102DSPCCholesterolDMG-PEG200050:10:38.5:1.5[18]
SM-102DOPECholesterolC14-PEG-200048:10:40:2[8]
ALC-0315DSPCCholesterolALC-015946.3:9.4:42.7:1.6[8]
DLin-MC3-DMADSPCCholesterolPEG-DMG50:10:38.5:1.5[19]
C12-200DOPECholesterolC14-PEG-200035:16:46.5:2.5[3]
Table 2: Key Physicochemical Characteristics of mRNA-LNPs
ParameterTypical RangeMethod of AnalysisReference
Size (Diameter)70 - 120 nmDynamic Light Scattering (DLS)[8][19][20]
Polydispersity Index (PDI)≤ 0.2Dynamic Light Scattering (DLS)[8][20]
Zeta PotentialNear-neutral at physiological pHElectrophoretic Light Scattering (ELS)[8][19]
mRNA Encapsulation Efficiency≥ 80%RiboGreen Assay, Chromatography[8][10][20][21][22][23]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

This protocol describes the preparation of N1mψ-mRNA-loaded LNPs using a microfluidic mixing device.

Materials:

  • N1-methylpseudouridine modified mRNA in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Lipid mixture (ionizable lipid, phospholipid, cholesterol, PEG-lipid) dissolved in ethanol (B145695).

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 20 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid solution by dissolving the ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (see Table 1).

  • Dissolve the N1mψ-mRNA in the aqueous buffer.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.[10][19]

  • Set the total flow rate (e.g., 12 mL/min) to control the particle size.[20]

  • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Collect the resulting LNP suspension.

  • To remove the ethanol and exchange the buffer, dialyze the LNP suspension against sterile PBS (pH 7.4) at 4°C for at least 2 hours using a dialysis cassette.[8]

  • Recover the purified mRNA-LNP formulation and store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of mRNA-LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP formulation in 1x PBS.
  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.[8]

2. Zeta Potential Measurement:

  • Dilute the LNP formulation in 0.1x PBS to reduce ionic strength.[8]
  • Measure the surface charge using an Electrophoretic Light Scattering (ELS) instrument.

3. mRNA Encapsulation Efficiency Quantification (RiboGreen Assay):

  • Prepare two sets of LNP samples.
  • To one set of samples ("Total mRNA"), add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.[20]
  • The other set of samples ("Free mRNA") remains untreated.
  • Use a Quant-iT RiboGreen assay kit to measure the fluorescence of both sets of samples.[8]
  • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence * 100.[21]

Protocol 3: In Vitro Transfection and Protein Expression

This protocol outlines the steps to assess the transfection efficiency of mRNA-LNPs in a cell culture model.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2) or other suitable cell line.[3][4]

  • Complete cell culture medium.

  • mRNA-LNP formulation encoding a reporter protein (e.g., Firefly Luciferase).

  • 96-well cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo).

  • Luminometer.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Dilute the mRNA-LNP formulation in complete cell culture medium to achieve the desired final mRNA concentrations.

  • Remove the existing medium from the cells and add the medium containing the mRNA-LNPs.

  • Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.[19]

  • After incubation, lyse the cells and measure the reporter protein activity using a luciferase assay system according to the manufacturer's protocol.

  • Quantify the light output using a luminometer. Higher luminescence indicates higher protein expression and thus, higher transfection efficiency.

Protocol 4: In Vivo Evaluation in a Mouse Model

This protocol provides a general workflow for assessing the in vivo efficacy of mRNA-LNPs.

Materials:

  • C57BL/6 mice or other appropriate strain.[3][4]

  • mRNA-LNP formulation encoding a reporter protein (e.g., Firefly Luciferase).

  • In vivo imaging system (IVIS).

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Administer the mRNA-LNP formulation to the mice via the desired route (e.g., intravenous injection).[3][4]

  • At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

  • Administer the substrate for the reporter protein (e.g., D-luciferin for luciferase).

  • Image the mice using an in vivo imaging system to detect the bioluminescent signal.

  • Analyze the images to quantify the signal intensity in different organs, which correlates with the level of protein expression and provides information on the biodistribution of the LNPs.

Visualizations

Experimental Workflow Diagram

G cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A 1. Prepare Lipid-Ethanol and mRNA-Aqueous Solutions B 2. Microfluidic Mixing A->B C 3. Dialysis (Buffer Exchange) B->C D Size & PDI (DLS) C->D Characterize Formulation E Zeta Potential (ELS) C->E Characterize Formulation F Encapsulation Efficiency (RiboGreen Assay) C->F Characterize Formulation G 1. Cell Seeding C->G Test In Vitro K 1. Administration to Mice (e.g., IV injection) C->K Test In Vivo H 2. Transfection with mRNA-LNPs G->H I 3. Incubation (24-48h) H->I J 4. Reporter Gene Assay (e.g., Luciferase) I->J L 2. In Vivo Imaging (IVIS) at different time points K->L M 3. Biodistribution and Protein Expression Analysis L->M

Caption: Workflow for mRNA-LNP formulation, characterization, and evaluation.

Signaling Pathway of LNP-mediated mRNA Delivery and Translation

G cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm cluster_endosome Endosomal Pathway LNP mRNA-LNP EarlyEndosome Early Endosome LNP->EarlyEndosome Endocytosis Ribosome Ribosome Protein Therapeutic Protein Ribosome->Protein mRNA N1mψ-mRNA mRNA->Ribosome Translation LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation LateEndosome->mRNA Endosomal Escape Lysosome Lysosome (Degradation) LateEndosome->Lysosome

Caption: Cellular pathway of LNP-mediated mRNA delivery and protein expression.

References

Application Note & Protocol: High-Efficiency Cell Transfection Using N1-Methylpseudouridine (m1Ψ)-Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The use of messenger RNA (mRNA) as a therapeutic and research tool has revolutionized the fields of vaccine development, protein replacement therapy, and gene editing. Unlike DNA-based vectors, mRNA does not require nuclear entry for expression and carries no risk of genomic integration, offering a safer profile for transient protein expression.[1] However, the delivery of unmodified, in vitro-transcribed (IVT) mRNA into cells presents significant challenges, primarily due to its inherent immunogenicity, which can trigger innate immune responses, leading to translational arrest and cellular toxicity.[2]

A breakthrough in overcoming these hurdles was the incorporation of modified nucleosides into the mRNA sequence. The substitution of uridine (B1682114) with N1-methylpseudouridine (m1Ψ) has proven to be particularly effective.[3] This modification significantly reduces the activation of innate immune sensors and enhances the translational capacity of the mRNA.[4][5] Consequently, m1Ψ-modified mRNA results in higher and more sustained protein expression compared to its unmodified counterpart, making it the benchmark for clinical applications, including the highly successful COVID-19 mRNA vaccines.[3][5]

This document provides detailed protocols for the synthesis, purification, and transfection of m1Ψ-modified mRNA into cultured cells, along with comparative performance data and visualizations of the key cellular mechanisms involved.

Principle of N1-Methylpseudouridine (m1Ψ) Modification

The strategic replacement of all uridine (U) bases with m1Ψ during in vitro transcription confers two critical advantages:

  • Reduced Innate Immune Recognition: The immune system has evolved pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR to detect foreign RNA.[2] The presence of m1Ψ alters the mRNA's structure, which sterically hinders its binding to these sensors.[3] This evasion of the innate immune system prevents the downstream activation of inflammatory pathways and the shutdown of protein synthesis, which would otherwise limit the therapeutic effect.[3][6]

  • Enhanced Translational Efficiency: The structural changes induced by m1Ψ may also promote more efficient translation. Studies have suggested that m1Ψ modification can increase ribosome loading and processivity, leading to a greater yield of protein from a given amount of mRNA.[3][4] This results in significantly higher levels of protein expression compared to both unmodified and pseudouridine (B1679824) (Ψ)-modified mRNA.[5][7]

Section 1: Quantitative Performance Data

The inclusion of m1Ψ profoundly impacts protein expression, immunogenicity, and mRNA stability. The following tables summarize comparative data from published studies.

Table 1: Comparison of Protein Expression Efficiency

mRNA Modification Reporter Gene Cell Type Relative Protein Expression Outcome Citation(s)
N1-methylpseudouridine (m1Ψ) NanoLuc-PEST BJ fibroblasts Significantly higher expression compared to Uridine (U) and Pseudouridine (pU). [8]
N1-methylpseudouridine (m1Ψ) Various Mammalian cell lines Provides enhanced protein expression over pseudouridine-incorporated mRNA. [5][7]
Pseudouridine (Ψ) EPO / Luciferase HeLa cells Unmodified mRNA was ~2x more potent than PseudoU-modified mRNA in vitro. [9]

| Unmodified vs. Modified | Luciferase | Various | N1m modification significantly improved protein expression compared with U. |[8] |

Table 2: Comparison of Innate Immune Response

mRNA Modification Cell Type Cytokine Measured Relative Induction Outcome Citation(s)
N1-methylpseudouridine (m1Ψ) BJ fibroblasts IFN-β Levels were below the limit of detection, indicating minimal immune activation. [8]
Pseudouridine (pU) BJ fibroblasts IFN-β Showed detectable, though reduced, levels of IFN-β compared to the positive control. [8]
Unmodified (Uridine) BJ fibroblasts IFN-β Induced a measurable IFN-β response. [8]

| N1-methylpseudouridine (m1Ψ) | Differentiated cells | General | Effective in reducing the affinity of dsRNAs to sensors like RIG-I, PKR, and TLR3. |[6] |

Table 3: Comparison of mRNA Nuclease Stability

mRNA Modification Condition Relative Stability Outcome Citation
Pseudouridine (Ψ) 100% Incubation in 0.05% serum Significantly higher stability compared to unmodified mRNA. [10]
5-methylcytidine (mC) 100% + Ψ 100% Incubation in 0.05% serum Exhibited significantly higher stability, corresponding to high protein expression. [10]

| Unmodified | Incubation in 0.05% serum | Lower relative stability compared to modified mRNA. |[10] |

Section 2: Experimental Workflow and Cellular Mechanisms

Visualizing the process from mRNA synthesis to cellular action is crucial for understanding and troubleshooting experiments.

G cluster_prep Phase 1: mRNA Preparation cluster_delivery Phase 2: Delivery Vehicle Formulation cluster_cell Phase 3: Cellular Transfection & Analysis DNA_Template 1. Linearized Plasmid DNA Template IVT 2. In Vitro Transcription (with 100% m1Ψ-UTP) DNA_Template->IVT Purification 3. mRNA Purification (Silica Column or HPLC) IVT->Purification QC 4. Quality Control (Concentration, Integrity) Purification->QC LNP_Formulation 5. LNP Formulation (Microfluidic Mixing) QC->LNP_Formulation Transfection 6. Cell Transfection (Add LNP-mRNA to cells) LNP_Formulation->Transfection Expression 7. Protein Expression (Incubation) Transfection->Expression Analysis 8. Downstream Analysis (Luciferase, Flow Cytometry) Expression->Analysis

Caption: Overall experimental workflow for m1Ψ-mRNA transfection.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm LNP m1Ψ-mRNA Lipid Nanoparticle (LNP) Endosome Endosome LNP->Endosome 1. Endocytosis Ribosome Ribosome Protein Translated Protein Ribosome->Protein Translation mRNA_released m1Ψ-mRNA Endosome->mRNA_released 2. Endosomal Escape (pH-mediated disruption) mRNA_released->Ribosome 3. Engagement with Translational Machinery

Caption: Cellular uptake and endosomal escape of LNP-formulated mRNA.

G cluster_sensors Innate Immune Sensors unmod_mrna Unmodified mRNA (dsRNA contaminants) TLR TLR3, TLR7 unmod_mrna->TLR Activates PKR PKR, RIG-I unmod_mrna->PKR Activates mod_mrna m1Ψ-Modified mRNA mod_mrna->TLR Evades mod_mrna->PKR Evades translation Efficient Protein Translation mod_mrna->translation response Interferon Response & Translational Shutdown TLR->response PKR->response

Caption: Evasion of innate immune sensing by m1Ψ-modified mRNA.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Synthesis of m1Ψ-Modified mRNA via In Vitro Transcription (IVT)

This protocol describes the synthesis of m1Ψ-modified and capped mRNA from a linearized DNA template using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template (1 µg/µL) containing a T7 promoter upstream of the gene of interest and a poly(A) tail sequence.

  • T7 RNA Polymerase

  • 5x Transcription Buffer

  • Ribonucleotide solution mix (ATP, GTP, CTP at 10mM each)

  • N1-methylpseudouridine-5'-Triphosphate (m1Ψ-UTP)

  • Co-transcriptional capping reagent (e.g., CleanCap™ Reagent AG)

  • RNase Inhibitor

  • DNase I

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice. Keep enzymes in a cold block.

  • In a nuclease-free microfuge tube on ice, assemble the IVT reaction in the following order:

    Reagent Volume (for 20 µL rxn) Final Concentration
    Nuclease-free water to 20 µL -
    5x Transcription Buffer 4 µL 1x
    ATP, GTP, CTP solution 2 µL each 1 mM each
    m1Ψ-UTP (10mM) 2 µL 1 mM
    Capping Reagent 2 µL As recommended
    Linearized DNA Template 1 µL 50 ng/µL
    RNase Inhibitor 1 µL 2 U/µL

    | T7 RNA Polymerase | 2 µL | As recommended |

  • Mix gently by flicking the tube and centrifuge briefly to collect the contents.

  • Incubate the reaction at 37°C for 2 hours.[11]

  • To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.[11]

Protocol 3.2: Purification of m1Ψ-Modified mRNA

Purification is essential to remove enzymes, unincorporated nucleotides, and the digested DNA template.

Materials:

  • IVT reaction from Protocol 3.1

  • mRNA purification kit with silica-based spin columns (e.g., MEGAclear™ Transcription Clean-Up Kit).[12]

  • Alternatively, access to an HPLC system for higher purity.[1]

  • Nuclease-free water, buffers, and collection tubes.

Procedure (Silica Column):

  • Follow the manufacturer's instructions for the chosen mRNA purification kit.

  • Typically, this involves adding a binding buffer to the IVT reaction, passing the mixture through the silica (B1680970) column, washing the column with wash buffers, and eluting the purified mRNA in nuclease-free water or an elution buffer.

  • Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using denaturing agarose (B213101) gel electrophoresis or a bioanalyzer.

Protocol 3.3: Formulation of Lipid Nanoparticles (LNPs) with m1Ψ-mRNA

LNPs are a common and effective vehicle for delivering mRNA into cells.[13][14] The formulation typically involves rapid mixing of an ethanol (B145695) phase containing lipids with an acidic aqueous phase containing the mRNA using a microfluidic device.[]

Materials:

  • Purified m1Ψ-mRNA from Protocol 3.2

  • Lipid mixture in ethanol: ionizable cationic lipid, phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid.[16][17]

  • Acidic aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis system for buffer exchange

Procedure:

  • Dissolve the purified m1Ψ-mRNA in the acidic aqueous buffer.

  • Dissolve the four lipid components in ethanol at a specific molar ratio.

  • Set up the microfluidic mixer according to the manufacturer's instructions, typically with a flow rate ratio of 3:1 (aqueous:ethanol).[]

  • Pump the two solutions through the mixer. The rapid change in polarity causes the lipids to self-assemble around the mRNA, forming LNPs.

  • Collect the resulting LNP suspension.

  • Perform dialysis against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, resulting in a near-neutral surface charge.

  • Sterile-filter the final LNP-mRNA formulation.

Protocol 3.4: Transfection of Cultured Cells

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa, or primary cells)

  • Complete growth medium

  • LNP-mRNA formulation from Protocol 3.3

  • Multi-well cell culture plates

Procedure:

  • One day prior to transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • On the day of transfection, dilute the LNP-mRNA formulation in serum-free medium to the desired final concentration (e.g., 50-500 ng of mRNA per well for a 24-well plate).

  • Aspirate the old medium from the cells and gently add the medium containing the LNP-mRNA complexes.

  • Incubate the cells at 37°C in a CO₂ incubator for the desired time (protein expression can often be detected within 3-6 hours and peaks around 24-48 hours).[18]

Protocol 3.5: Quantification of Protein Expression

The method for quantifying expression depends on the reporter protein encoded by the mRNA.

A. Luciferase Assay (for Luciferase reporter): [10]

  • After the desired incubation time, lyse the cells using a suitable lysis buffer.

  • Transfer the cell lysate to a luminometer-compatible plate.

  • Add the luciferase assay substrate according to the manufacturer's protocol.

  • Immediately measure the luminescence using a plate reader. The light output is proportional to the amount of expressed luciferase.[19]

B. Flow Cytometry (for fluorescent reporters like GFP/RFP):

  • After incubation, wash the cells with PBS.

  • Detach the cells using a gentle enzyme (e.g., TrypLE).

  • Resuspend the cells in a suitable buffer (e.g., PBS with 2% FBS).

  • Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for EGFP). The percentage of fluorescent cells and the mean fluorescence intensity (MFI) provide measures of transfection efficiency and expression level.[20]

Conclusion

The use of N1-methylpseudouridine-modified mRNA represents a significant advancement in gene delivery technology. By mitigating the innate immune response and enhancing translational efficiency, this modification allows for robust and sustained protein expression in a wide variety of cell types. The protocols outlined in this document provide a comprehensive framework for researchers to successfully synthesize, purify, and transfect m1Ψ-mRNA, enabling powerful applications in basic research, drug discovery, and the development of next-generation therapeutics.

References

Application Notes and Protocols for Validating Protein Expression from m1Ψ-mRNA via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of N1-methylpseudouridine (m1Ψ)-modified messenger RNA (mRNA) has revolutionized the fields of vaccinology and protein replacement therapies. The incorporation of m1Ψ enhances mRNA stability and translational efficiency while reducing its inherent immunogenicity, leading to robust protein expression in vivo.[1][2][3] Western blotting remains a cornerstone technique for the validation and quantification of target protein expression from these novel therapeutic platforms.[4] This document provides a comprehensive guide, including detailed protocols and data interpretation strategies, for researchers utilizing Western blot to validate protein expression from m1Ψ-mRNA constructs.

Data Presentation

Accurate quantification of protein expression is critical for evaluating the efficacy of m1Ψ-mRNA therapeutics. Densitometric analysis of Western blot bands allows for the relative quantification of the target protein.[5] The tables below summarize representative quantitative data comparing protein expression from unmodified and m1Ψ-modified mRNA transfected into HEK293T cells.

Table 1: Densitometric Analysis of Target Protein Expression

mRNA ConstructMean Band Intensity (Arbitrary Units)Standard Deviation
Unmodified mRNA150,00012,000
m1Ψ-mRNA450,00035,000
Mock Transfection5,0001,500

Table 2: Fold Change in Protein Expression Relative to Unmodified mRNA

mRNA ConstructNormalized Mean Band IntensityFold Change
Unmodified mRNA1.001.0
m1Ψ-mRNA3.003.0
Mock Transfection0.030.03

Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the specific mRNA sequence, protein of interest, and experimental conditions.

Experimental Protocols

This section outlines a detailed protocol for performing a Western blot to validate protein expression following the transfection of cells with m1Ψ-mRNA.

Transfection of Cells with m1Ψ-mRNA

A detailed protocol for the transfection of adherent cells with m1Ψ-mRNA is provided below. This protocol is optimized for a 6-well plate format.

Materials:

  • Adherent cells (e.g., HEK293T, HeLa)

  • Complete growth medium

  • Opti-MEM™ I Reduced Serum Medium

  • m1Ψ-modified mRNA encoding the protein of interest

  • Unmodified mRNA (as a control)

  • Transfection reagent (e.g., Lipofectamine™ 2000)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed 5 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are 70-90% confluent at the time of transfection.

  • Preparation of mRNA-lipid complexes: a. For each well, dilute 2.5 µg of mRNA (unmodified or m1Ψ-modified) into 250 µL of Opti-MEM™ I Medium. Mix gently. b. In a separate tube, dilute 5 µL of Lipofectamine™ 2000 into 250 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted mRNA and diluted Lipofectamine™ 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 500 µL of the mRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. The optimal incubation time should be determined empirically for the specific protein of interest.

Western Blot Protocol

a. Sample Preparation (Cell Lysis)

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet in an appropriate volume of ice-cold RIPA buffer.

  • Lysis: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

b. SDS-PAGE and Protein Transfer

Materials:

  • Laemmli sample buffer (4X)

  • Precast polyacrylamide gels (appropriate percentage for the target protein's molecular weight)

  • SDS-PAGE running buffer

  • Protein ladder

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Western blot transfer system

Procedure:

  • Sample Preparation for Loading:

    • Based on the protein quantification, normalize the samples to ensure equal loading (typically 20-30 µg of total protein per lane).

    • Add 1/3 volume of 4X Laemmli sample buffer to each protein sample.

    • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus and load the protein samples and a protein ladder into the wells of the polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Activate the PVDF membrane by incubating it in methanol (B129727) for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in transfer buffer. For nitrocellulose membranes, equilibrate directly in transfer buffer.

    • Assemble the transfer stack (filter paper, gel, membrane, filter paper) and perform the protein transfer according to the transfer system's protocol (wet, semi-dry, or dry transfer).

c. Immunodetection

Materials:

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody specific to the target protein

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD camera-based imager)

Procedure:

  • Blocking: After transfer, place the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the manufacturer's recommended concentration.

    • Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.

  • Signal Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane in the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

Visualizations

Experimental Workflow

G cluster_transfection m1Ψ-mRNA Transfection cluster_western_blot Western Blot cell_seeding Cell Seeding complex_formation mRNA-Lipid Complex Formation cell_seeding->complex_formation transfection Transfection complex_formation->transfection incubation Incubation (24-48h) transfection->incubation lysis Cell Lysis incubation->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection

Caption: Experimental workflow for Western blot validation.

Innate Immune Signaling Evasion by m1Ψ-mRNA

m1Ψ modification of mRNA helps it to evade recognition by endosomal Toll-like receptors (TLRs) such as TLR7 and cytosolic RIG-I-like receptors (RLRs), thereby reducing the activation of downstream inflammatory signaling pathways.[6]

G cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-mRNA unmodified_mrna Unmodified mRNA tlr7 TLR7 unmodified_mrna->tlr7 unmodified_mrna->tlr7 rig_i RIG-I unmodified_mrna->rig_i unmodified_mrna->rig_i myd88 MyD88 tlr7->myd88 mavs MAVS rig_i->mavs irf7 IRF7 myd88->irf7 mavs->irf7 nf_kb NF-κB mavs->nf_kb type_i_ifn Type I IFN & Pro-inflammatory Cytokines irf7->type_i_ifn nf_kb->type_i_ifn modified_mrna m1Ψ-mRNA modified_mrna->tlr7 Reduced Recognition modified_mrna->rig_i Reduced Recognition evasion Evasion of Recognition modified_mrna->evasion protein_expression Enhanced Protein Expression evasion->protein_expression Leads to

Caption: Evasion of innate immune signaling by m1Ψ-mRNA.

References

In Vivo Delivery of N1-methylpseudouridine (m1Ψ)-Modified mRNA Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of N1-methylpseudouridine (m1Ψ)-modified messenger RNA (mRNA) has opened new frontiers in therapeutic development, offering a potent and transient approach to protein replacement, gene editing, and vaccination. A critical determinant of the success of these therapies is the safe and efficient delivery of the m1Ψ-mRNA cargo to the target cells in vivo. This document provides detailed application notes and protocols for the most prominent non-viral delivery methods currently employed: Lipid Nanoparticles (LNPs), Polymer-based Nanoparticles, and Extracellular Vesicles (EVs).

Lipid Nanoparticles (LNPs) for m1Ψ-mRNA Delivery

LNPs are currently the most clinically advanced non-viral vectors for mRNA delivery, exemplified by their use in the FDA-approved COVID-19 mRNA vaccines.[1] They are typically spherical vesicles composed of four key lipid components that self-assemble with the negatively charged mRNA to form a stable, protective particle.

LNP Composition and Function

A typical LNP formulation consists of:

  • Ionizable Cationic Lipid: This lipid is crucial for encapsulating the mRNA through electrostatic interactions at an acidic pH during formulation and for facilitating endosomal escape within the target cell. At physiological pH, it is nearly neutral, reducing toxicity.[1]

  • Helper Phospholipid (e.g., DOPE or DSPC): These lipids contribute to the structural integrity of the nanoparticle.

  • Cholesterol: Cholesterol molecules are incorporated into the lipid bilayer to enhance stability and regulate membrane fluidity.

  • PEG-lipid: A polyethylene (B3416737) glycol (PEG) conjugated lipid is included to provide a hydrophilic shield, which reduces aggregation, prevents opsonization by serum proteins, and increases circulation time.[2]

Quantitative Data for LNP-mediated m1Ψ-mRNA Delivery

The following table summarizes key quantitative parameters for LNP-mediated m1Ψ-mRNA delivery, compiled from various preclinical studies.

ParameterTypical RangeMethod of MeasurementNotes
Particle Size (Diameter) 80 - 120 nmDynamic Light Scattering (DLS)Particle size can influence biodistribution and cellular uptake. Smaller particles may have wider distribution.
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)A lower PDI indicates a more homogenous particle population.
Zeta Potential Near-neutral (-10 to +10 mV)Laser Doppler VelocimetryA near-neutral surface charge at physiological pH reduces non-specific interactions and toxicity.
mRNA Encapsulation Efficiency > 90%RiboGreen AssayHigh encapsulation efficiency is critical for protecting the mRNA and ensuring an accurate dosage.[3][4]
In Vivo Protein Expression (Luciferase) 10^7 - 10^10 photons/s/cm²/srIn Vivo Imaging System (IVIS)Varies significantly with LNP composition, dose, and route of administration. Intravenous injection often leads to high liver expression.[2][5][6]
Experimental Protocol: Formulation of m1Ψ-mRNA LNPs by Microfluidic Mixing

This protocol describes the formulation of m1Ψ-mRNA LNPs using a microfluidic mixing device, a reproducible and scalable method.

Materials:

  • Ionizable lipid (e.g., SM-102) in ethanol (B145695)

  • Helper phospholipid (e.g., DOPE) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • N1-methylpseudouridine-modified mRNA (e.g., encoding Firefly Luciferase) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and cartridges

  • Syringes and tubing

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Solution:

    • In a sterile tube, combine the ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid in the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The final lipid concentration in ethanol should be prepared to achieve the desired lipid-to-mRNA ratio.

  • Preparation of mRNA Solution:

    • Dilute the m1Ψ-mRNA stock to the desired concentration in the low pH buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rates to achieve a specific aqueous-to-ethanolic phase ratio (e.g., 3:1).

    • Initiate the flow to mix the two solutions in the microfluidic cartridge, leading to the self-assembly of LNPs.

    • Collect the resulting LNP suspension.

  • Purification and Buffer Exchange:

    • Transfer the LNP suspension to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) at 4°C for at least 18 hours, with at least two buffer changes, to remove ethanol and raise the pH.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using DLS.

    • Determine the mRNA encapsulation efficiency using the RiboGreen assay.

  • Storage:

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

    • Store at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization cluster_final Final Product Lipid_Solution Lipid Mix in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Solution->Microfluidic_Mixing mRNA_Solution m1Ψ-mRNA in Low pH Buffer mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis vs. PBS Microfluidic_Mixing->Dialysis Characterization Size, PDI, Zeta Potential, Encapsulation Efficiency Dialysis->Characterization Final_LNPs Sterile m1Ψ-mRNA LNPs Characterization->Final_LNPs

LNP Formulation Workflow
Experimental Protocol: In Vivo Evaluation of m1Ψ-mRNA LNPs in Mice

This protocol outlines a typical study to evaluate the in vivo efficacy of m1Ψ-mRNA LNPs encoding a reporter protein like Firefly Luciferase.

Materials:

  • m1Ψ-mRNA (Luciferase) LNPs

  • 6-8 week old mice (e.g., C57BL/6)

  • D-Luciferin substrate

  • In Vivo Imaging System (IVIS)

  • Sterile syringes and needles

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice to the facility for at least one week before the experiment.

  • Administration of LNPs:

    • Dilute the m1Ψ-mRNA LNP formulation to the desired concentration in sterile PBS.

    • Administer a defined dose (e.g., 0.1-1.0 mg/kg) to each mouse via the desired route (e.g., intravenous tail vein injection).

  • Bioluminescence Imaging:

    • At various time points post-injection (e.g., 6, 24, 48 hours), administer D-Luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

    • Anesthetize the mice and place them in the IVIS imaging chamber.

    • Acquire bioluminescence images to quantify luciferase expression.

  • Data Analysis:

    • Define regions of interest (ROIs) over specific organs or the whole body to quantify the bioluminescent signal (photons/second/cm²/steradian).

  • Biodistribution (Optional):

    • At the end of the experiment, euthanize the mice and harvest major organs (liver, spleen, lungs, heart, kidneys).

    • Homogenize the tissues and perform a luciferase activity assay on the lysates to determine organ-specific protein expression.

LNP_In_Vivo_Workflow start Start admin Administer m1Ψ-mRNA LNPs (e.g., IV injection) start->admin wait Time Points (6, 24, 48h) admin->wait luciferin Inject D-Luciferin wait->luciferin image Bioluminescence Imaging (IVIS) luciferin->image analyze Quantify Luciferase Expression image->analyze analyze->wait Repeat for each time point biodist Optional: Harvest Organs & Perform Luciferase Assay analyze->biodist end End analyze->end biodist->end

In Vivo Evaluation Workflow
Cellular Uptake and Endosomal Escape Pathway

The delivery of mRNA to the cytoplasm for translation is a multi-step process.

  • Circulation and Targeting: Following intravenous administration, LNPs circulate in the bloodstream. Due to the Enhanced Permeability and Retention (EPR) effect and natural tropism, they tend to accumulate in the liver, spleen, and tumors.

  • Cellular Uptake: LNPs are primarily taken up by cells through endocytosis.

  • Endosomal Escape: Once inside the endosome, the acidic environment protonates the ionizable lipid, leading to a change in its charge from near-neutral to positive. This positively charged lipid interacts with the negatively charged endosomal membrane, disrupting it and allowing the mRNA to escape into the cytoplasm.

  • Translation: In the cytoplasm, the m1Ψ-mRNA is translated by ribosomes into the therapeutic protein.

LNP_Cellular_Pathway LNP m1Ψ-mRNA LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Cellular Uptake Escape Endosomal Escape Endosome->Escape Protonation of Ionizable Lipid mRNA m1Ψ-mRNA Escape->mRNA Release into Cytoplasm Ribosome Ribosome mRNA->Ribosome Protein Therapeutic Protein Ribosome->Protein Translation

LNP Cellular Delivery Pathway

Polymer-based Nanoparticles for m1Ψ-mRNA Delivery

Cationic polymers offer an alternative to lipids for complexing and delivering mRNA. These polymers condense the negatively charged mRNA into nanoparticles through electrostatic interactions.

Common Polymeric Systems
  • Poly(β-amino esters) (PBAEs): These are biodegradable polymers that can be synthesized with a wide range of structures to optimize for mRNA delivery and biocompatibility.

  • in vivo-jetPEI®: A linear polyethylenimine derivative that is commercially available and has been used for in vivo delivery of various nucleic acids.[5]

Quantitative Data for Polymer-based m1Ψ-mRNA Delivery
ParameterTypical RangeMethod of MeasurementNotes
Particle Size (Diameter) 100 - 300 nmDynamic Light Scattering (DLS)Generally larger and more heterogeneous than LNPs.
Zeta Potential +10 to +40 mVLaser Doppler VelocimetryThe positive charge facilitates interaction with the cell membrane but can also lead to toxicity.
In Vivo Protein Expression (Luciferase) 10^5 - 10^8 photons/s/cm²/srIn Vivo Imaging System (IVIS)Efficiency can be lower than optimized LNPs, but lung targeting has been observed with some formulations.
Experimental Protocol: Formulation and In Vivo Delivery of m1Ψ-mRNA with in vivo-jetPEI®

This protocol is adapted from the manufacturer's guidelines for nucleic acid delivery.

Materials:

  • N1-methylpseudouridine-modified mRNA (e.g., encoding Firefly Luciferase)

  • in vivo-jetPEI® reagent

  • 10% glucose solution (sterile)

  • Nuclease-free water

  • 6-8 week old mice

  • D-Luciferin and IVIS system

Procedure:

  • Preparation of Complexes:

    • Determine the desired amount of mRNA per injection (e.g., 20-50 µg).

    • Determine the N/P ratio (ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the mRNA), typically between 6 and 10.

    • In a sterile tube, dilute the m1Ψ-mRNA in 5% glucose solution (prepared by diluting the 10% stock with nuclease-free water).

    • In a separate sterile tube, dilute the appropriate volume of in vivo-jetPEI® in 5% glucose solution.

    • Add the diluted in vivo-jetPEI® to the diluted mRNA solution all at once and mix gently by pipetting.

    • Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.

  • In Vivo Administration and Evaluation:

    • Administer the freshly prepared complexes to mice via the desired route (e.g., intravenous injection).

    • Follow the procedures for bioluminescence imaging as described in the LNP in vivo evaluation protocol (Section 1.4).

Extracellular Vesicles (EVs) for m1Ψ-mRNA Delivery

Extracellular vesicles, such as exosomes, are naturally occurring nanoparticles that mediate intercellular communication by transferring bioactive molecules, including RNA. Their natural origin imparts them with low immunogenicity and the potential for specific cell targeting.[4][7][8]

Loading m1Ψ-mRNA into EVs

There are two main strategies for loading mRNA into EVs:

  • Endogenous Loading (Pre-loading): The producer cells are genetically engineered to overexpress the desired m1Ψ-mRNA, which is then naturally packaged into the secreted EVs. This can be enhanced by co-expressing RNA-binding proteins fused to EV-sorting proteins.[9]

  • Exogenous Loading (Post-loading): The m1Ψ-mRNA is loaded into EVs after they have been isolated from cell culture. Methods for exogenous loading include electroporation, sonication, and incubation with transfection reagents.[9]

Quantitative Data for EV-mediated m1Ψ-mRNA Delivery

Quantitative data for EV-mediated mRNA delivery is still emerging, but preliminary studies suggest high efficiency.

ParameterReported ValuesMethod of MeasurementNotes
Particle Size (Diameter) 30 - 150 nm (for exosomes)Nanoparticle Tracking Analysis (NTA) or DLSSize is dependent on the producer cell type and isolation method.
Zeta Potential -10 to -30 mVLaser Doppler VelocimetryThe negative surface charge is typical for EVs.
In Vivo Protein Expression Reported to be more efficient than LNPs in some studiesVaries (e.g., functional assays, reporter protein expression)Direct quantitative comparisons with LNPs and polymers using the same m1Ψ-mRNA are limited.[1]
Experimental Protocol: General Workflow for EV-mediated m1Ψ-mRNA Delivery

Due to the evolving nature of this field, a standardized, detailed protocol is not yet established. However, a general workflow can be outlined.

  • EV Production and Isolation:

    • Culture a suitable producer cell line (e.g., HEK293T cells).

    • Isolate EVs from the cell culture supernatant using methods such as ultracentrifugation, size-exclusion chromatography, or commercially available precipitation kits.

  • mRNA Loading (Exogenous Approach):

    • Resuspend the isolated EVs in an appropriate buffer.

    • Mix the EVs with the m1Ψ-mRNA.

    • Apply the chosen loading method (e.g., electroporation).

    • Purify the mRNA-loaded EVs to remove free mRNA.

  • Characterization:

    • Characterize the size, concentration, and surface markers of the EVs.

    • Quantify the amount of encapsulated mRNA.

  • In Vivo Administration and Evaluation:

    • Administer the m1Ψ-mRNA-loaded EVs to an animal model.

    • Evaluate the therapeutic effect or reporter protein expression as described in previous sections.

EV_Delivery_Workflow cluster_production EV Production & Isolation cluster_loading mRNA Loading cluster_eval Characterization & In Vivo Study Cell_Culture Culture Producer Cells Isolate_EVs Isolate EVs Cell_Culture->Isolate_EVs mRNA_mix Mix EVs with m1Ψ-mRNA Isolate_EVs->mRNA_mix Load_mRNA Load mRNA (e.g., Electroporation) mRNA_mix->Load_mRNA Purify_EVs Purify Loaded EVs Load_mRNA->Purify_EVs Characterize_EVs Characterize Loaded EVs Purify_EVs->Characterize_EVs In_Vivo_Study In Vivo Administration and Evaluation Characterize_EVs->In_Vivo_Study

General Workflow for EV-mediated mRNA Delivery

Signaling Pathways in mRNA Delivery

The delivery vehicle itself can interact with the immune system and trigger signaling pathways. For instance, LNPs can be recognized by pattern recognition receptors, leading to the activation of innate immune responses.

Innate Immune Response to LNPs

LNPs can activate pathways such as the Toll-like receptor (TLR) pathway and the inflammasome pathway, leading to the production of pro-inflammatory cytokines and interferons. While this can be beneficial for vaccine adjuvanticity, it may be an unwanted side effect for protein replacement therapies. The use of m1Ψ-modified mRNA significantly dampens this immune response compared to unmodified mRNA.

Innate_Immune_Signaling LNP LNP TLR Toll-like Receptors (e.g., TLR7/8) LNP->TLR Inflammasome NLRP3 Inflammasome LNP->Inflammasome MyD88 MyD88 TLR->MyD88 Caspase1 Caspase-1 Inflammasome->Caspase1 NFkB NF-κB MyD88->NFkB IRF7 IRF7 MyD88->IRF7 Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) NFkB->Cytokines Interferons Type I Interferons (IFN-α/β) IRF7->Interferons Caspase1->Cytokines

Innate Immune Signaling Activated by LNPs

Conclusion

The choice of an in vivo delivery method for m1Ψ-mRNA therapeutics depends on the specific application, target tissue, and desired therapeutic outcome. LNPs are currently the most mature technology with well-defined protocols and a strong track record of clinical translation. Polymer-based systems offer a versatile and cost-effective alternative, while EVs represent a promising next-generation platform with inherent biocompatibility and targeting capabilities. The protocols and data presented here provide a foundation for researchers to select and implement the most appropriate delivery strategy for their m1Ψ-mRNA therapeutic candidates. Further research and development, particularly in the areas of targeted delivery and scalable manufacturing of EVs, will continue to expand the potential of this transformative therapeutic modality.

References

Application Notes and Protocols for Studying the Cellular Uptake and Trafficking of m1Ψ-Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and analyzing the cellular journey of N1-methylpseudouridine (m1Ψ)-modified mRNA delivered via lipid nanoparticles (LNPs). The following sections detail the key experimental protocols and quantitative data to facilitate robust and reproducible studies in this rapidly evolving field.

Introduction to m1Ψ-Modified mRNA and Lipid Nanoparticle Delivery

The incorporation of m1Ψ into mRNA has been a pivotal advancement in RNA therapeutics, significantly enhancing protein expression by increasing mRNA stability and evading innate immune responses.[1] Lipid nanoparticles have emerged as the leading non-viral vector for delivering these modified mRNAs into cells.[2] Understanding the mechanisms of LNP-mediated cellular uptake and the subsequent intracellular trafficking of the m1Ψ-mRNA cargo is critical for optimizing the efficacy and safety of these promising therapeutics.

The journey of an m1Ψ-mRNA-LNP from the extracellular space to the cytoplasm for protein translation involves a series of biological hurdles. This process begins with the binding of the LNP to the cell surface, followed by internalization through endocytosis. Once inside the cell, the LNP is trafficked through the endo-lysosomal pathway. A crucial and often rate-limiting step is the escape of the m1Ψ-mRNA from the endosome into the cytoplasm before the LNP is degraded in the lysosome.[3][4]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the study of m1Ψ-mRNA cellular uptake and trafficking.

Fluorescent Labeling of m1Ψ-Modified mRNA

To visualize and track m1Ψ-mRNA within cells, fluorescent labeling is essential. This can be achieved by incorporating fluorescently labeled nucleotides during in vitro transcription or by post-transcriptional labeling.

Protocol: In Vitro Transcription of Fluorescently Labeled m1Ψ-mRNA

This protocol describes the synthesis of m1Ψ-mRNA with a fluorescent label incorporated during transcription. Here, we use Cyanine 5 (Cy5), a commonly used far-red fluorescent dye.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter

  • T7 RNA Polymerase

  • NTP solution (ATP, CTP, GTP)

  • m1ΨTP solution (N1-methylpseudouridine-5'-Triphosphate)

  • UTP solution

  • Cy5-UTP solution

  • Transcription buffer (5x)

  • RNase inhibitor

  • DNase I (RNase-free)

  • RNA purification kit

  • Nuclease-free water

Procedure:

  • Prepare the Transcription Reaction Mix: In a nuclease-free microcentrifuge tube, combine the following reagents on ice in the specified order:

    • Nuclease-free water (to final volume of 20 µL)

    • 5x Transcription buffer: 4 µL

    • 100 mM DTT: 2 µL

    • NTP mix (10 mM each of ATP, CTP, GTP): 2 µL

    • 10 mM m1ΨTP: 1.5 µL

    • 10 mM UTP: 0.5 µL

    • 10 mM Cy5-UTP: 1 µL

    • Linearized DNA template (1 µg/µL): 1 µL

    • RNase inhibitor (40 U/µL): 1 µL

    • T7 RNA Polymerase (20 U/µL): 2 µL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification: Purify the Cy5-labeled m1Ψ-mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.

  • Quantification and Quality Control: Determine the concentration and purity of the labeled mRNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. The incorporation of Cy5 can be confirmed by measuring fluorescence.

Formulation of m1Ψ-mRNA Lipid Nanoparticles

The encapsulation of m1Ψ-mRNA into LNPs is a critical step for cellular delivery. Microfluidic mixing is a reproducible method for LNP formulation.

Protocol: LNP Formulation by Microfluidic Mixing

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)

  • Helper lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • Fluorescently labeled m1Ψ-mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Mixture: Combine the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare mRNA Solution: Dilute the fluorescently labeled m1Ψ-mRNA in the acidic aqueous buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid mixture into one syringe and the mRNA solution into another. Set the flow rates to achieve a desired ratio (e.g., 3:1 aqueous to organic phase).

  • Formation of LNPs: Start the pumps to mix the two phases. The rapid mixing will lead to the self-assembly of the mRNA-LNPs.

  • Dialysis: Transfer the resulting LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined using a fluorescent dye-binding assay (e.g., RiboGreen assay).

Quantification of Cellular Uptake by Flow Cytometry

Flow cytometry allows for the high-throughput quantification of the percentage of cells that have internalized fluorescently labeled mRNA-LNPs and the relative amount of uptake per cell.

Protocol: Cellular Uptake Analysis

Materials:

  • Cells of interest (e.g., HeLa, HEK293, or dendritic cells)

  • Complete cell culture medium

  • Fluorescently labeled m1Ψ-mRNA-LNPs

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment: Treat the cells with varying concentrations of the fluorescently labeled m1Ψ-mRNA-LNPs. Include an untreated control group.

  • Incubation: Incubate the cells for a desired period (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting:

    • Adherent cells: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a FACS tube.

    • Suspension cells: Transfer the cell suspension directly to a FACS tube.

  • Washing: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS. Repeat this wash step twice to remove any non-internalized LNPs.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with the appropriate laser to excite the fluorophore (e.g., a red laser for Cy5). Record the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).

Assessment of Endosomal Escape by Confocal Microscopy

Confocal microscopy is a powerful tool to visualize the intracellular localization of mRNA-LNPs and to assess their escape from endosomes. This is often done by co-localizing the labeled mRNA with markers for different endosomal compartments.

Protocol: Endosomal Escape Imaging

Materials:

  • Cells of interest

  • Glass-bottom dishes or coverslips

  • Fluorescently labeled m1Ψ-mRNA-LNPs (e.g., Cy5-mRNA)

  • Endosomal markers (e.g., Rab5-GFP for early endosomes, Rab7-GFP for late endosomes, or LysoTracker for lysosomes)

  • Hoechst 33342 for nuclear staining

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding and Transfection (for fluorescent protein markers): Seed cells on glass-bottom dishes. If using fluorescent protein-based endosomal markers, transfect the cells with the corresponding plasmids 24 hours before LNP treatment.

  • LNP Treatment: Treat the cells with Cy5-labeled m1Ψ-mRNA-LNPs.

  • Incubation: Incubate for various time points (e.g., 2, 6, 12 hours) to track the progression through the endosomal pathway.

  • Staining (if applicable): If using a dye-based marker like LysoTracker, add it to the cells for the last 30-60 minutes of incubation.

  • Fixation and Nuclear Staining: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature. After fixation, wash again with PBS and stain the nuclei with Hoechst 33342.

  • Imaging: Mount the coverslips (if used) and image the cells using a confocal microscope. Acquire images in the channels for the mRNA (Cy5), the endosomal marker, and the nucleus (DAPI).

  • Co-localization Analysis: Analyze the images using software such as ImageJ or Fiji to quantify the co-localization between the mRNA signal and the endosomal markers. A decrease in co-localization over time with endosomal markers and a more diffuse cytoplasmic signal can indicate endosomal escape.

Quantitative Data Summary

The following tables summarize quantitative data from studies on m1Ψ-mRNA-LNP uptake and expression.

Table 1: Cellular Uptake of m1Ψ-mRNA-LNPs in Different Cell Types

Cell LineLNP FormulationIncubation Time (hours)% Positive CellsMean Fluorescence Intensity (MFI)
HEK293DLin-MC3-DMA based4>80%High
HeLaC12-200 based24~75%Moderate
Dendritic Cells (murine)DOPE/β-sitosterol based4>80%High

Data compiled from multiple sources for illustrative purposes.[5]

Table 2: Protein Expression from m1Ψ-mRNA-LNPs in Different Cell Types

Cell LineReporter GeneLNP FormulationTime Post-Transfection (hours)Transfection Efficiency (% of cells expressing reporter)
HEK293EGFPDLin-MC3-DMA based2460-80%
Dendritic Cells (murine)EGFPDOPE/β-sitosterol based2440-70%
HEK293TLuciferaseLipofectamine 200015Peak Expression

Data compiled from multiple sources for illustrative purposes.[1][5]

Visualizing Cellular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key processes in the study of m1Ψ-mRNA uptake and trafficking.

Experimental_Workflow cluster_synthesis mRNA Synthesis & LNP Formulation cluster_cellular_studies Cellular Studies cluster_analysis Analysis s1 In Vitro Transcription (m1Ψ & Fluorescent Label) s2 mRNA Purification s1->s2 s3 LNP Formulation (Microfluidics) s2->s3 s4 LNP Characterization (DLS, Zeta Potential) s3->s4 c2 LNP Treatment s4->c2 c1 Cell Culture c1->c2 c3 Incubation c2->c3 a1 Flow Cytometry (Uptake Quantification) c3->a1 a2 Confocal Microscopy (Trafficking & Escape) c3->a2 a3 Reporter Gene Assay (Protein Expression) c3->a3

Caption: Experimental workflow for studying m1Ψ-mRNA-LNP cellular uptake and trafficking.

Cellular_Uptake_and_Trafficking cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endocytosis Endocytosis cluster_trafficking Endosomal Trafficking lnp m1Ψ-mRNA-LNP endocytosis Clathrin-mediated or Caveolae-mediated Endocytosis lnp->endocytosis early_endosome Early Endosome (pH 6.5) endocytosis->early_endosome late_endosome Late Endosome (pH 5.5-6.0) early_endosome->late_endosome endosomal_escape Endosomal Escape early_endosome->endosomal_escape Major Escape Route lysosome Lysosome (Degradation, pH <5) late_endosome->lysosome late_endosome->endosomal_escape Minor Escape Route cytoplasm Cytoplasm translation Translation (Ribosome) cytoplasm->translation protein Protein Expression translation->protein endosomal_escape->cytoplasm

Caption: Cellular uptake and intracellular trafficking pathway of m1Ψ-mRNA-LNPs.

Conclusion

The protocols and data presented in these application notes provide a framework for the systematic investigation of m1Ψ-modified mRNA cellular uptake and trafficking. By employing these methods, researchers can gain valuable insights into the delivery process, enabling the rational design of more effective LNP formulations and advancing the development of mRNA-based therapeutics. Careful consideration of the experimental details and appropriate controls will ensure the generation of high-quality, reproducible data.

References

Troubleshooting & Optimization

Troubleshooting low yield of m1Ψ-mRNA in vitro transcription

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m1Ψ-mRNA in vitro transcription (IVT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their mRNA synthesis experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues encountered during m1Ψ-mRNA in vitro transcription that can lead to low yields.

FAQs: Quick Solutions

Q1: My m1Ψ-mRNA yield is significantly lower than expected. What is the most common reason?

Low yield in in vitro transcription is often traced back to issues with the DNA template quality.[][2][3] Ensure your DNA template is high-purity, correctly linearized, and free from contaminants like salts and ethanol (B145695) which can inhibit RNA polymerase.[2][4] Another frequent cause is RNase contamination, which can degrade the newly synthesized RNA.[][2][5]

Q2: I see a smear instead of a distinct band for my mRNA on an agarose (B213101) gel. What does this indicate?

A smear on an agarose gel is a classic sign of RNA degradation, which is most commonly caused by RNase contamination.[][5] It is crucial to maintain an RNase-free environment throughout the entire experimental process.

Q3: Can the incorporation of N1-methylpseudouridine (m1Ψ) itself be the cause of low IVT yield?

While the use of modified nucleotides can sometimes affect transcription efficiency, N1-methylpseudouridine (m1Ψ) is generally incorporated by T7 RNA polymerase without a significant reduction in yield compared to unmodified UTP or pseudouridine (B1679824).[] In fact, m1Ψ has been shown to be incorporated with higher fidelity than pseudouridine.[6][7] Therefore, it is less likely to be the primary cause of a substantial drop in yield.

Q4: My IVT reaction mixture did not become turbid. Is this a bad sign?

Yes, for many IVT reactions, the mixture should become visibly turbid or viscous after about 15-60 minutes.[5] This turbidity is due to the precipitation of the magnesium pyrophosphate complex as the transcription reaction proceeds. A lack of turbidity can indicate that the transcription reaction has failed or is proceeding very inefficiently.[5]

Q5: Are there optimal concentrations for the nucleotides and magnesium ions?

Absolutely. The ratio of magnesium ions (Mg²⁺) to nucleoside triphosphates (NTPs) is a critical parameter for efficient IVT.[][8] While standard protocols often suggest 1-2 mM for each NTP, the optimal concentration can vary.[] It is crucial to optimize the Mg²⁺ concentration experimentally, as it is an essential cofactor for RNA polymerase.[][8]

Troubleshooting Guide: In-Depth Problem Solving

This guide provides a more detailed approach to identifying and resolving issues leading to low m1Ψ-mRNA yield.

Problem 1: No or Very Low mRNA Yield

  • Possible Cause 1: Poor DNA Template Quality

    • Evidence: No visible mRNA band on a gel, or a very faint band.

    • Troubleshooting Steps:

      • Assess Template Integrity: Run an aliquot of your linearized DNA template on an agarose gel to check for degradation (smearing) or incomplete linearization (multiple bands).[4]

      • Verify Linearization: Ensure complete digestion of the plasmid by checking an aliquot on an agarose gel.[4] Use restriction enzymes that produce blunt or 5' overhangs, as 3' overhangs can lead to longer-than-expected transcripts.[4]

      • Purify the Template: Contaminants from plasmid purification (e.g., salts, ethanol) can inhibit RNA polymerase.[2][4][9] Consider re-precipitating the DNA with ethanol or using a column-based cleanup kit.[2][4]

      • Confirm Promoter Sequence: Ensure a strong and correctly placed promoter sequence (e.g., T7, SP6, T3) is upstream of your gene of interest.[]

  • Possible Cause 2: RNase Contamination

    • Evidence: Smearing on a gel instead of a sharp band.[]

    • Troubleshooting Steps:

      • Use RNase-Free Reagents: Ensure all water, buffers, and consumables (pipette tips, tubes) are certified RNase-free.[]

      • Maintain an RNase-Free Environment: Work quickly and on ice to minimize RNA degradation.[5] Decontaminate work surfaces and equipment with RNase decontamination solutions.

      • Incorporate RNase Inhibitor: Add an RNase inhibitor to your IVT reaction.[2][5]

  • Possible Cause 3: Inactive Enzymes or Reagents

    • Evidence: A positive control template also fails to produce RNA.[4]

    • Troubleshooting Steps:

      • Test RNA Polymerase Activity: Use a control DNA template known to work well to verify the activity of your T7 RNA polymerase.[4]

      • Check Reagent Integrity: Avoid multiple freeze-thaw cycles of nucleotides and buffers.[4] Prepare fresh buffers if necessary.

Problem 2: Presence of Shorter, Incomplete Transcripts

  • Possible Cause 1: Premature Termination of Transcription

    • Evidence: Discrete bands smaller than the expected full-length transcript.[3]

    • Troubleshooting Steps:

      • Optimize Nucleotide Concentrations: Low concentrations of one or more NTPs can lead to stalling of the RNA polymerase.[2][3] Standard concentrations are around 1-2 mM for each NTP.[]

      • Adjust Reaction Temperature: For GC-rich templates, premature termination can occur.[2][4] Lowering the incubation temperature from 37°C to 30°C may help produce more full-length transcripts.[4]

      • Check for Cryptic Termination Sites: The DNA template sequence itself might contain sequences that cause the polymerase to terminate prematurely.[2] If this is suspected, subcloning into a different vector may be necessary.[2]

  • Possible Cause 2: Degraded DNA Template

    • Evidence: A smear of smaller products on a gel.

    • Troubleshooting Steps:

      • Use High-Quality DNA: Prepare fresh DNA template or ensure it has been stored properly in small aliquots to avoid repeated freeze-thaw cycles.[]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing your m1Ψ-mRNA in vitro transcription.

Table 1: Recommended Reaction Component Concentrations

ComponentRecommended Starting ConcentrationOptimization RangeKey Considerations
Linear DNA Template1 µg per 20 µL reaction0.5 - 2 µgHigher concentrations can increase yield but may also lead to byproducts like dsRNA.[]
ATP, CTP, GTP1 - 2 mM each1 - 10 mMThe optimal concentration is template-dependent.[][8]
N1-Methylpseudo-UTP1 - 2 mM1 - 10 mMComplete substitution for UTP.
Magnesium Ions (Mg²⁺)Varies (dependent on NTPs)6 - 75 mMThe ratio of Mg²⁺ to total NTPs is critical and requires empirical optimization.[8][10]
T7 RNA PolymeraseVaries by manufacturerTitrate for optimal yieldExcessive enzyme can increase dsRNA formation.[]
RNase InhibitorVaries by manufacturer-Essential for preventing RNA degradation.[2][5]

Table 2: Typical IVT Reaction Conditions

ParameterRecommended ConditionOptimization Notes
Temperature37°CCan be lowered (e.g., 30°C) for GC-rich templates to improve full-length transcript yield.[4]
Incubation Time2 - 4 hoursLonger incubation can increase yield up to a saturation point.[][5]

Experimental Protocols

Protocol 1: Assessing DNA Template Quality

  • Sample Preparation: Prepare a sample containing approximately 100-200 ng of your linearized DNA template.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel with a suitable DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Load the DNA sample alongside a DNA ladder.

    • Run the gel at an appropriate voltage until the bands are well-separated.

  • Analysis:

    • Expected Result (Good Quality): A single, sharp band at the expected size of the linearized plasmid.

    • Troubleshooting (Poor Quality):

      • Multiple Bands: May indicate incomplete restriction digestion. If so, repeat the linearization with fresh enzyme or longer incubation.

      • Smearing: Indicates DNA degradation. Prepare a fresh batch of plasmid DNA.

Protocol 2: Optimizing Mg²⁺ Concentration

  • Reaction Setup: Prepare a series of small-scale (e.g., 20 µL) IVT reactions. Keep the concentration of all components (DNA template, NTPs, enzyme) constant, except for the Mg²⁺ concentration.

  • Mg²⁺ Titration: Create a gradient of Mg²⁺ concentrations. For example, if your total NTP concentration is 8 mM (2 mM each), you could test Mg²⁺ concentrations of 10 mM, 20 mM, 30 mM, 40 mM, 50 mM, and 60 mM.

  • Incubation: Incubate all reactions under standard conditions (e.g., 37°C for 2 hours).

  • Purification: Purify the resulting mRNA using a consistent method for all samples (e.g., spin column or LiCl precipitation).[]

  • Quantification and Analysis:

    • Quantify the mRNA yield for each reaction using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).

    • Analyze the integrity of the mRNA from each reaction on a denaturing agarose gel.

Visualizations

IVT_Troubleshooting_Workflow Troubleshooting Low m1Ψ-mRNA Yield start Low/No mRNA Yield check_template Assess DNA Template Quality (Gel Electrophoresis) start->check_template template_ok Template OK? check_template->template_ok check_rnase Suspect RNase Contamination? template_ok->check_rnase Yes fix_template Action: Re-linearize, Purify, or Re-prep DNA template_ok->fix_template No check_reagents Check Reagents & Enzyme Activity (Use Positive Control) check_rnase->check_reagents No use_rnase_free Action: Use RNase-free Techniques & Reagents check_rnase->use_rnase_free Yes reagents_ok Reagents OK? check_reagents->reagents_ok optimize_rxn Optimize Reaction Conditions (Mg2+, Temp, Time) reagents_ok->optimize_rxn Yes replace_reagents Action: Replace Polymerase, NTPs, or Buffers reagents_ok->replace_reagents No success High Yield Achieved optimize_rxn->success fix_template->check_template use_rnase_free->start Re-run IVT replace_reagents->check_reagents

Caption: A logical workflow for troubleshooting low m1Ψ-mRNA yield.

IVT_Reaction_Components Key Components of m1Ψ-mRNA IVT Reaction IVT In Vitro Transcription (m1Ψ-mRNA) mRNA Full-Length m1Ψ-mRNA IVT->mRNA Byproducts Pyrophosphate IVT->Byproducts Template Linear DNA Template (with T7 Promoter) Template->IVT Polymerase T7 RNA Polymerase Polymerase->IVT NTPs NTPs (ATP, CTP, GTP) NTPs->IVT m1Psi N1-Methylpseudo-UTP m1Psi->IVT Buffer Transcription Buffer (with Mg2+) Buffer->IVT Inhibitor RNase Inhibitor Inhibitor->IVT

Caption: Core components required for a successful IVT reaction.

References

Reducing ribosomal frameshifting in N1-methylpseudouridine mRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with N1-methylpseudouridine (m1Ψ) modified mRNA. The primary focus is on understanding and mitigating ribosomal frameshifting to ensure high-fidelity protein translation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the translation of m1Ψ-modified mRNA.

Problem / Observation Potential Cause Recommended Solution & Action Steps
Unexpected protein products detected. Western blot or mass spectrometry reveals proteins of higher molecular weight than the target protein, or peptides that do not map to the intended open reading frame (ORF).+1 Ribosomal Frameshifting. The incorporation of N1-methylpseudouridine (m1Ψ) into mRNA can induce ribosome stalling at specific "slippery sequences," causing the ribosome to shift its reading frame forward by one nucleotide (+1).[1][2][3] This results in the translation of a novel, off-target protein downstream of the frameshift site.1. Identify Slippery Sequences: Analyze your mRNA sequence for potential slippery sites, which are often stretches of identical nucleotides (e.g., UUU, AAA) or form specific secondary structures.[1] 2. Implement Codon Optimization: Introduce synonymous codon mutations at these identified slippery sequences. This is a highly effective strategy to reduce ribosome stalling and subsequent frameshifting without altering the final amino acid sequence of the target protein.[2][3][4] 3. Quantify Frameshifting: Use a Dual-Luciferase Reporter Assay to quantify the rate of frameshifting for your original and optimized sequences (see Experimental Protocols).
Reduced yield of the target protein. The expression level of the intended protein is lower than expected, even with high mRNA stability.1. Ribosome Stalling: The m1Ψ modification can slow down the rate of translation elongation, leading to ribosome stalling.[4] This can reduce the overall rate of protein synthesis. 2. Frameshifting Diverting Resources: A significant portion of the translational machinery may be diverted to producing off-target frameshifted proteins, thereby reducing the yield of the correct protein. Frameshifting rates can be as high as 8%.[5]1. Analyze Ribosome Occupancy: Perform Ribosome Profiling (Ribo-Seq) to identify specific codons or sequences where ribosomes are pausing or stalling (see Experimental Protocols). 2. Optimize Codon Usage: In addition to targeting slippery sequences, perform broader codon optimization across the transcript to improve overall translation elongation speed.[6][7][8] This involves replacing rare codons with more common ones that correspond to more abundant tRNAs.
Off-target immunogenicity observed in vivo. An immune response is detected against peptides that are not part of the intended target protein.Translation of Frameshifted Products. The off-target proteins produced due to +1 frameshifting can be processed and presented by the immune system, leading to cellular immunity against these unintended antigens.[3][4][9]1. Mitigate Frameshifting: The primary solution is to reduce the production of off-target proteins. Implement the codon optimization strategy at slippery sequences as described above. 2. Verify with Mass Spectrometry: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the presence of frameshifted peptides in your translated product and to verify their elimination after sequence optimization.[4]

Frequently Asked Questions (FAQs)

Q1: What is ribosomal frameshifting and why is it a concern for m1Ψ-modified mRNA?

A1: Ribosomal frameshifting is a process where the ribosome shifts from its original reading frame during translation, leading to the production of an entirely different protein downstream of the shift.[10] The use of N1-methylpseudouridine (m1Ψ) in in-vitro transcribed (IVT) mRNA, while beneficial for reducing innate immunogenicity, has been shown to cause +1 ribosomal frameshifting. This is a concern because it leads to the production of unintended, "off-target" proteins, which can reduce the yield of the desired therapeutic protein and potentially elicit unwanted immune responses.[3][5]

Q2: How does N1-methylpseudouridine (m1Ψ) cause frameshifting?

A2: The current understanding is that m1Ψ induces +1 frameshifting as a consequence of ribosome stalling during translation.[2][3] This stalling tends to occur at specific "slippery sequences" within the mRNA. The pause in elongation at these sites increases the probability of the ribosome slipping into a new reading frame.[1][9]

Q3: What are "slippery sequences"?

A3: Slippery sequences are stretches of mRNA, often heptanucleotide sequences, that are prone to causing ribosomal frameshifting. A common example involves repeated nucleotides, such as a series of uridines (or m1Ψ in this context).[1] The presence of these sequences, combined with the ribosome stalling effect of m1Ψ, creates hotspots for frameshifting events.

Q4: How can I prevent or reduce frameshifting in my m1Ψ mRNA construct?

A4: The most effective strategy is to redesign the coding sequence to eliminate the slippery sequences that cause frameshifting. This is achieved through synonymous codon optimization . By substituting the codons at the slippery site with alternative codons that code for the same amino acid, you can disrupt the sequence that causes stalling without changing the primary structure of your target protein. This has been shown to significantly reduce the production of frameshifted products.[3][4]

Q5: How can I measure the rate of frameshifting in my experiment?

A5: The standard method for quantifying frameshifting efficiency is the dual-luciferase reporter assay .[11][12] This involves a reporter construct where one luciferase (e.g., Renilla) is in the primary reading frame (0 frame) and a second luciferase (e.g., Firefly) is in the +1 frame. The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of the frameshifting rate. For a broader, genome-wide view of ribosome occupancy and to identify stalling sites, Ribosome Profiling (Ribo-Seq) is the preferred method.[10][13]

Quantitative Data Summary

The following table summarizes key quantitative findings regarding the impact of nucleotide modifications on translation fidelity.

RNA ModificationObservationFrameshifting Rate (% of In-Frame Protein)Impact on Overall TranslationReference
N1-methylpseudouridine (m1Ψ) Significantly increases +1 ribosomal frameshifting.~8%Slows translation elongation.[4][5]
Unmodified Uridine Baseline level of frameshifting.Not significantly increased.Normal translation elongation.[5]
5-methoxyuridine (5-methoxyU) Does not significantly increase frameshifting.Not significantly increased.Significantly decreases overall translation efficiency.[5]

Key Experimental Protocols

Protocol 1: Quantifying Frameshifting with a Dual-Luciferase Reporter Assay

This protocol allows for the precise quantification of +1 ribosomal frameshifting efficiency.

1. Principle: A test sequence (e.g., your slippery sequence of interest) is cloned between a Renilla luciferase (Rluc) gene in the 0 frame and a Firefly luciferase (Fluc) gene in the +1 frame. Fluc is only expressed if the ribosome frameshifts into the +1 frame. The ratio of Fluc to Rluc activity, when normalized to a 0-frame control, indicates the frameshifting efficiency.[11][14]

2. Vector Construction: a. Design a bicistronic reporter vector. The Rluc coding sequence should be followed by a multiple cloning site (MCS), which is then followed by the Fluc coding sequence in the +1 reading frame relative to Rluc. b. Test Construct: Synthesize and clone your m1Ψ-containing slippery sequence into the MCS. c. In-Frame Control (0 Frame): Create a control plasmid where Rluc and Fluc are in the same reading frame (with the slippery sequence removed or modified) to establish a baseline for normalization. This measures the background read-through. d. Negative Control: A construct with a stop codon between Rluc and Fluc in the 0 frame can be used to confirm the separation of the two ORFs.

3. mRNA Synthesis and Transfection: a. Linearize the reporter plasmids and use them as templates for in vitro transcription to produce mRNA. Incorporate m1ΨTP in place of UTP for your test constructs. b. Transfect the synthesized mRNA into your target cells (e.g., HEK293T or HeLa cells).

4. Cell Lysis and Luciferase Assay: a. After a suitable expression period (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer. b. Use a commercial dual-luciferase assay system (e.g., Promega DLR™ Assay System) according to the manufacturer's instructions. c. Measure both Firefly and Renilla luciferase activities sequentially in a luminometer.

5. Data Analysis: a. For each sample, calculate the ratio of (Fluc Activity / Rluc Activity). b. Calculate the frameshifting efficiency using the following formula: Frameshift Efficiency (%) = [ (Fluc/Rluc Ratio)Test / (Fluc/Rluc Ratio)0-Frame Control ] x 100 [11]

Protocol 2: Identifying Ribosome Stalling Sites with Ribosome Profiling (Ribo-Seq)

This protocol provides a high-level workflow to generate a genome-wide snapshot of ribosome positions, which can reveal stalling sites.

1. Principle: Cells are treated with a translation inhibitor to freeze ribosomes on the mRNA. The mRNA that is not protected within the ribosome is digested with RNase. The remaining ribosome-protected fragments (RPFs) are isolated, converted to a cDNA library, and sequenced. The density of reads mapping to a specific location on a transcript indicates the level of ribosome occupancy.[13]

2. Cell Preparation and Lysis: a. Treat cultured cells with a translation elongation inhibitor (e.g., cycloheximide) to arrest ribosomes. b. Harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes.

3. Ribosome Footprinting: a. Treat the cell lysate with an RNase (e.g., RNase I) to digest all mRNA not physically covered by the ribosome. This will result in RPFs, typically ~28-30 nucleotides in length. b. Stop the digestion by adding an RNase inhibitor.

4. Ribosome Isolation: a. Isolate the monosome fraction (single ribosomes with their protected mRNA fragment) using sucrose (B13894) gradient ultracentrifugation.

5. RPF Extraction and Library Preparation: a. Extract the RNA (the RPFs) from the isolated monosome fraction. b. Purify the RPFs, typically by size selection using polyacrylamide gel electrophoresis (PAGE). c. Ligate adapters to the 3' and 5' ends of the RPFs. d. Perform reverse transcription to convert the RNA RPFs to cDNA. e. Amplify the cDNA library using PCR.

6. Sequencing and Data Analysis: a. Sequence the prepared library using a next-generation sequencing platform. b. Align the sequencing reads to the reference transcriptome. c. Analyze the distribution of reads. A high peak of read density at a specific location within a coding sequence, especially at a slippery sequence, is indicative of ribosome stalling.

Visualizations and Workflows

Logical Pathway of m1Ψ-Induced Frameshifting and Mitigation

cluster_problem Problem Pathway cluster_solution Solution Pathway A m1Ψ-Modified mRNA B Ribosome Stalling at Slippery Sequence A->B C +1 Frameshifting Event B->C D Off-Target Protein (Altered function, immunogenic) C->D E Synonymous Codon Optimization at Slippery Sequence F Smooth Ribosome Translocation E->F G Reduced Frameshifting F->G H On-Target Protein (High Fidelity) G->H

Caption: Logical flow of m1Ψ-induced frameshifting and its mitigation via codon optimization.

Experimental Workflow: Dual-Luciferase Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Design Reporter Construct (Rluc[0] -> Slippery Sequence -> Fluc[+1]) B Synthesize m1Ψ mRNA (In Vitro Transcription) A->B C Transfect mRNA into Cells B->C D Incubate (24h) C->D E Lyse Cells D->E F Measure Rluc & Fluc Activity (Luminometer) E->F G Calculate Fluc / Rluc Ratio F->G H Normalize to 0-Frame Control G->H I Determine Frameshift Efficiency (%) H->I

Caption: Workflow for quantifying frameshifting efficiency using a dual-luciferase reporter assay.

Experimental Workflow: Ribosome Profiling (Ribo-Seq)

cluster_sample Sample Preparation cluster_library Library Preparation cluster_data Sequencing & Analysis A Arrest Translation (e.g., Cycloheximide) B Cell Lysis A->B C RNase Digestion (Generate Footprints) B->C D Isolate Monosomes (Sucrose Gradient) C->D E Extract RNA Footprints (~30 nt) D->E F Ligate Adapters & RT-PCR E->F G Next-Generation Sequencing F->G H Align Reads to Transcriptome G->H I Identify Ribosome Stalling Sites H->I

Caption: High-level workflow for identifying ribosome stalling sites via ribosome profiling.

References

Technical Support Center: Minimizing Off-Target Effects of m1Ψ-Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of N1-methylpseudouridine (m1Ψ)-modified messenger RNA (mRNA). The information is presented in a question-and-answer format, including frequently asked questions (FAQs) and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is N1-methylpseudouridine (m1Ψ)-modified mRNA and why is it used?

A1: N1-methylpseudouridine (m1Ψ) is a modified nucleoside used during the in vitro transcription (IVT) process to replace uridine (B1682114). This modification is critical for therapeutic mRNA applications because it significantly reduces the mRNA's intrinsic immunogenicity.[1][2] The innate immune system has sensors that recognize foreign RNA, particularly unmodified uridine and double-stranded RNA (dsRNA) contaminants.[3][4] By incorporating m1Ψ, the mRNA can better evade these sensors, leading to reduced inflammatory responses, increased mRNA stability, and substantially higher protein translation efficiency in vivo.[1][5][6]

Q2: What are the primary off-target effects associated with m1Ψ-modified mRNA?

A2: Despite its benefits, m1Ψ-modified mRNA can have off-target effects, which primarily fall into two categories:

  • Innate Immune Activation: This is largely caused by dsRNA byproducts generated during the IVT process.[5][7] These contaminants are potent activators of cellular sensors like Toll-like receptor 3 (TLR3), RIG-I, and MDA5, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[8][9] This can suppress protein translation and cause cell death.[5]

  • Ribosomal Frameshifting: Recent studies have shown that sequences with repeated m1Ψ modifications can cause the ribosome to "slip" during translation, an event known as +1 ribosomal frameshifting.[10][11] This occurs in about 10% of such instances and results in the production of unintended, "off-target" proteins, which can themselves trigger an unwanted immune response.[10][11][12]

Q3: How do dsRNA contaminants arise and why are they a problem?

A3: Double-stranded RNA (dsRNA) is a major byproduct of the T7 RNA polymerase-based IVT reaction.[8] It can form through several mechanisms, including the polymerase using the newly synthesized RNA as a template to create a complementary strand or through transcription of the antisense DNA strand.[7] The presence of dsRNA is a significant issue because the cell recognizes it as a viral-like pathogen-associated molecular pattern (PAMP).[9] This triggers a potent innate immune response via pattern recognition receptors (PRRs), leading to the secretion of inflammatory cytokines, suppression of global protein synthesis, and potential cell toxicity, all of which can reduce the therapeutic efficacy of the mRNA.[5][8]

Q4: How can I detect and quantify off-target immune activation?

A4: Off-target immune activation can be quantified by measuring the expression of key inflammatory markers. Common methods include:

  • RT-qPCR: To measure the upregulation of interferon-stimulated genes (ISGs) such as RIG-I, IFNα, and IFNβ.[13]

  • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the secretion of pro-inflammatory cytokines like TNF-α and IFN-α into the cell culture supernatant.[5][8]

  • Reporter Cell Lines: Using cell lines engineered with reporter genes (e.g., luciferase) under the control of an immune-responsive promoter (e.g., ISG promoter) to measure the activation of specific pathways.

  • Dot Blot: An immunological method using dsRNA-specific antibodies (like the J2 mAb) to detect and semi-quantify dsRNA contaminants in an mRNA preparation.[14][15]

Troubleshooting Guides

Problem 1: High Innate Immune Response Observed (e.g., elevated IFN-β, cell toxicity)

This is a common issue indicating the presence of immunostimulatory components in your mRNA preparation.

Possible Causes & Solutions

Possible Cause Recommended Action & Explanation
dsRNA Contamination The most frequent cause. dsRNA is a potent immune stimulator. Solution: Implement a rigorous purification protocol. High-performance liquid chromatography (HPLC) is considered the gold standard for effectively removing dsRNA contaminants.[5][7][16] Affinity chromatography using a dsRNA-specific resin is another highly effective and scalable method.[17]
Residual DNA Template The plasmid DNA used for IVT can trigger immune responses if not completely removed. Solution: Ensure a thorough DNase I digestion step after IVT. Confirm removal using PCR or a fluorometric assay for dsDNA.
Improper 5' Capping RNA with an exposed 5'-triphosphate is a known ligand for the RIG-I sensor. Solution: Optimize the capping reaction to ensure a high percentage of correctly formed Cap 1 structures (m7GpppNm). The 2'-O-methylation of the first nucleotide is crucial for the mRNA to be recognized as "self".[18]
Delivery Vehicle Immunogenicity The lipid nanoparticle (LNP) or other delivery vehicle may be contributing to the immune response. Solution: Run a vehicle-only control (LNP without mRNA) to assess its intrinsic immunogenicity. If the vehicle is the source, consider screening alternative formulations.

Troubleshooting Workflow for High Immunogenicity

This diagram outlines a logical approach to diagnosing the source of an unwanted immune response.

Troubleshooting_Immunogenicity start Start: High Immune Response Detected q1 Is dsRNA present in the mRNA sample? start->q1 action1 Action: Purify mRNA using HPLC or dsRNA affinity chromatography. q1->action1 Yes q2 Is the 5' cap structure correct (Cap 1)? q1->q2 No retest1 Retest Immune Response action1->retest1 success Issue Resolved retest1->success action2 Action: Optimize capping reaction. Ensure 2'-O-methyltransferase activity. q2->action2 No q3 Does the delivery vehicle alone induce a response? q2->q3 Yes retest2 Retest Immune Response action2->retest2 retest2->success action3 Action: Screen for alternative, less immunogenic delivery lipids or formulations. q3->action3 Yes q3->success No action3->success

Caption: Troubleshooting logic for high immunogenicity.
Problem 2: Low or No Target Protein Expression

Even with high-quality mRNA, translation can be inefficient.

Possible Causes & Solutions

Possible Cause Recommended Action & Explanation
Innate Immune Activation An underlying immune response can shut down global protein synthesis. Activation of sensors like PKR leads to phosphorylation of eIF2α, a key translation initiation factor, halting translation.[8] Solution: Address the root cause of immunogenicity as detailed in Problem 1. Highly pure, non-immunostimulatory mRNA is crucial for robust protein expression.[7]
mRNA Degradation The mRNA may be unstable due to issues with the poly(A) tail, capping, or UTRs. Solution: Ensure the poly(A) tail is of optimal length (typically >100 nt). Verify high capping efficiency. Optimize the 5' and 3' UTR sequences, as they play a key role in mRNA stability and translational efficiency.[4]
Suboptimal Codon Usage The codon usage in your open reading frame (ORF) may not be optimal for the target cell type, leading to translational pausing or termination. Solution: Use codon optimization algorithms to design a new ORF that uses codons preferred by the host system without altering the amino acid sequence.
Ribosomal Frameshifting Long strings of m1Ψ can cause ribosomal frameshifting, reducing the yield of the intended full-length protein.[10][11] Solution: Analyze your mRNA sequence for repeats of m1Ψ-modified bases. If present, redesign the sequence using synonymous codons to break up these "slippery sequences".[11] This prevents the production of off-target proteins and maximizes on-target translation.
Poor Transfection Efficiency The mRNA may not be reaching the cytoplasm efficiently. Solution: Optimize the delivery protocol, including the mRNA-to-lipid ratio, cell density, and incubation time. Test different transfection reagents or LNP formulations.

Quantitative Data Summary

The use of m1Ψ modification and subsequent purification significantly impacts immunogenicity and protein expression.

Table 1: Effect of m1Ψ Modification and HPLC Purification on Immune Response

mRNA TypedsRNA ContaminationIFN-α Secretion (pg/mL) in human DCsTNF-α Secretion (pg/mL) in human DCs
Unmodified Uridine, No HPLCHigh> 2000> 1000
Unmodified Uridine, HPLC PurifiedLow~1500~800
m1Ψ-Modified, No HPLC Moderate< 100< 50
m1Ψ-Modified, HPLC Purified Not Detected ~0 ~0
Data compiled from studies showing that a combination of modified nucleotides and HPLC purification is most effective at producing non-immunostimulatory mRNA.[5]

Table 2: Impact of Purification on Protein Expression

mRNA Purification MethodRelative Protein Yield in Dendritic Cells
Standard (No Chromatographic Purification)1x
FPLC/HPLC Purified up to 1000x
Data based on findings that removing dsRNA contaminants via chromatography dramatically increases protein production in immune cells like dendritic cells.[7]

Key Experimental Protocols

Protocol 1: General Workflow for Production and Testing of m1Ψ-mRNA

This workflow outlines the critical steps from transcription to functional validation.

Workflow_mRNA cluster_prep mRNA Preparation cluster_delivery Delivery & Analysis dna 1. Linearized Plasmid DNA Template ivt 2. In Vitro Transcription (IVT) (with m1Ψ-UTP) dna->ivt dnase 3. DNase I Digestion ivt->dnase purify 4. HPLC Purification (Removes dsRNA) dnase->purify qc1 5. Quality Control (Integrity, Concentration) purify->qc1 formulate 6. Formulation (e.g., LNP Encapsulation) qc1->formulate transfect 7. Transfection into Target Cells formulate->transfect analyze_immune 8a. Immune Response Analysis (RT-qPCR for ISGs, ELISA for Cytokines) transfect->analyze_immune analyze_protein 8b. Protein Expression Analysis (Western Blot, Flow Cytometry) transfect->analyze_protein Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsRNA_cyto dsRNA Contaminant RIGI RIG-I / MDA5 dsRNA_cyto->RIGI PKR PKR dsRNA_cyto->PKR MAVS MAVS RIGI->MAVS TBK1 TBK1 / IKKε MAVS->TBK1 IRF3 IRF3/7 TBK1->IRF3 IRF3_nuc p-IRF3/7 IRF3->IRF3_nuc translocates eIF2a eIF2α PKR->eIF2a phosphorylates Translation_Block Translation Suppression eIF2a->Translation_Block ISG Transcription of Type I IFNs & ISGs (IFN-β, OAS1, etc.) IRF3_nuc->ISG

References

Technical Support Center: Optimizing N1-methylpseudouridine (m1Ψ) Modified mRNA for Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N1-methylpseudouridine (m1Ψ) modified mRNA. Our goal is to help you optimize your experiments for maximal protein expression and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal N1-methylpseudouridine (m1Ψ) modification ratio for maximizing protein expression?

The optimal m1Ψ modification ratio is not a fixed value and can be highly dependent on the specific mRNA sequence, the cell type used for expression, and the delivery method. While complete (100%) replacement of uridine (B1682114) with m1Ψ is a common starting point and is effective in reducing immunogenicity, several studies have shown that a lower modification ratio can lead to higher protein expression. For instance, in some cell lines like HEK-293T, RAW264.7, and Jurkat cells, m1Ψ modification ratios as low as 5-10% have resulted in the highest protein expression levels, outperforming 100% modified mRNA.[1] Conversely, high levels of m1Ψ modification (above 50%) have sometimes been observed to decrease protein yield.[1] It is therefore recommended to empirically determine the optimal ratio for your specific application by testing a range of modification percentages.

Q2: Why am I seeing lower-than-expected protein expression with my 100% m1Ψ-modified mRNA?

Several factors could contribute to lower-than-expected protein expression from fully m1Ψ-modified mRNA:

  • Cell-Type Dependence: The translational machinery and innate immune pathways can vary significantly between cell types. A 100% modification that works well in one cell line may be suboptimal in another.[1]

  • mRNA Secondary Structure: The incorporation of m1Ψ can alter the secondary structure of the mRNA molecule.[1][2] While this can enhance stability, stable structures in the 5' untranslated region (5'UTR) can sometimes inhibit translation initiation.[2]

  • Ribosome Pausing: The slower decoding of m1Ψ-modified codons can cause ribosome pausing and collisions, which may reduce the overall rate of polypeptide elongation and translation efficiency.[1]

  • Context-Dependent Effects: The position of the m1Ψ modification within the mRNA (5'UTR, coding sequence, or 3'UTR) can have different effects on translation.[2]

Q3: How does m1Ψ modification reduce the immunogenicity of in vitro transcribed (IVT) mRNA?

In vitro transcribed mRNA can trigger an innate immune response primarily through the recognition of double-stranded RNA (dsRNA) byproducts by cellular sensors like Toll-like receptor 3 (TLR3), RIG-I, and MDA5.[3][4] Single-stranded RNA can also be recognized by TLR7 and TLR8.[2] The incorporation of m1Ψ into the mRNA strand helps to evade this immune surveillance.[2][5] The methyl group on the pseudouridine (B1679824) base sterically hinders the binding of these pattern recognition receptors (PRRs) to the mRNA, thus reducing the activation of downstream inflammatory pathways and preventing the translation inhibition that is often a consequence of the immune response.[2][3]

Q4: Does m1Ψ modification affect the fidelity of translation?

While pseudouridine (Ψ) has been shown to decrease translational fidelity, m1Ψ is generally considered to produce faithful protein products without a significant increase in miscoding events compared to unmodified mRNA.[6][7] However, some studies suggest that m1Ψ can subtly modulate the fidelity of amino acid incorporation in a manner that is dependent on the codon position and the specific tRNA.[8] For most applications, the impact on fidelity is not a significant concern, but it is a factor to be aware of, especially in therapeutic applications where protein accuracy is critical.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Low or no protein expression Inefficient in vitro transcription (IVT) reaction.- Ensure high-quality, linearized DNA template. - Optimize IVT reaction components (e.g., NTP concentrations, T7 polymerase). - Verify the integrity of the synthesized mRNA via gel electrophoresis.
Suboptimal m1Ψ modification ratio.- Test a range of m1Ψ:UTP ratios (e.g., 100:0, 75:25, 50:50, 25:75, 10:90, 5:95). - Perform a dose-response experiment with different amounts of mRNA for transfection.
Poor transfection efficiency.- Optimize transfection reagent and protocol for your specific cell type. - Use a positive control (e.g., GFP mRNA) to assess transfection efficiency.
mRNA degradation.- Ensure an RNase-free environment during all handling steps. - Verify mRNA integrity before and after transfection. - Confirm the presence of a 5' cap and a poly(A) tail.
High cytotoxicity or cell death after transfection Innate immune response to IVT mRNA.- Confirm the incorporation of m1Ψ. - Purify the IVT mRNA to remove dsRNA byproducts (e.g., using HPLC or cellulose-based chromatography).[3] - Titrate the amount of mRNA used for transfection to find the lowest effective dose.
Contaminants in the mRNA preparation.- Purify the mRNA using a reliable method such as silica-based columns or LiCl precipitation to remove residual proteins and salts.
Variability in protein expression between experiments Inconsistent m1Ψ incorporation.- Precisely control the ratio of m1ΨTP to UTP in the IVT reaction. - Consider analytical methods like mass spectrometry to quantify the modification ratio if consistency is critical.
Differences in cell passage number or confluency.- Maintain a consistent cell culture practice, using cells within a defined passage number range and at a consistent confluency for transfections.

Quantitative Data Summary

Table 1: Effect of m1Ψ Modification Ratio on EGFP Protein Expression in Different Cell Lines

Cell Linem1Ψ Modification Ratio with Highest EGFP ExpressionReference
HEK-293T5-10%[1]
RAW264.710%[1]
Jurkat5%[1]
A5495%[1]
H129910%[1]
LLC10%[1]

Data is generalized from a study by Li et al. (2024) and shows the trend of optimal ratios being lower than 100% in these specific cell lines.

Experimental Protocols

Protocol: In Vitro Transcription (IVT) for m1Ψ-Modified mRNA Synthesis

This protocol provides a general framework for synthesizing m1Ψ-modified mRNA. Optimization of specific component concentrations may be required.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest.

  • T7 RNA Polymerase

  • Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM Spermidine)

  • Ribonuclease Inhibitor

  • NTP solution mix: ATP, GTP, CTP (100 mM each)

  • UTP and/or N1-methylpseudouridine-5'-triphosphate (m1ΨTP) (100 mM stocks)

  • DNase I (RNase-free)

  • Nuclease-free water

  • mRNA purification kit or reagents (e.g., LiCl)

Procedure:

  • Thaw and Prepare Reagents: Thaw all components on ice. Keep enzymes in a cold block.

  • Assemble the IVT Reaction: In a nuclease-free tube on ice, assemble the reaction in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • Transcription Buffer (10X) - 2 µL

    • ATP, GTP, CTP (100 mM each) - 2 µL of each

    • UTP and m1ΨTP: For a desired ratio, mix the 100 mM stocks accordingly to a final concentration of 10 mM in the reaction. For 100% modification, use only m1ΨTP. For a 50% modification, use 1 µL of UTP and 1 µL of m1ΨTP.

    • Linearized DNA template (0.5-1 µg) - X µL

    • Ribonuclease Inhibitor - 1 µL

    • T7 RNA Polymerase - 2 µL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • mRNA Purification: Purify the synthesized mRNA using a suitable method, such as a column-based kit or LiCl precipitation, to remove enzymes, unincorporated nucleotides, and the digested DNA template.

  • Quantification and Quality Control:

    • Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).

    • Assess the integrity of the mRNA by running a sample on a denaturing agarose (B213101) gel. A sharp band at the expected size indicates high-quality mRNA.

Visualizations

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC cluster_output Final Product pDNA Plasmid DNA Linearized_DNA Linearized DNA Template pDNA->Linearized_DNA Restriction Enzyme Digestion IVT_Mix Assemble IVT Reaction Mix (T7 Polymerase, NTPs, m1ΨTP) Linearized_DNA->IVT_Mix Incubation Incubate at 37°C IVT_Mix->Incubation DNase DNase I Treatment Incubation->DNase Purification mRNA Purification (e.g., Column or LiCl) DNase->Purification QC Quantification & Gel Electrophoresis Purification->QC Final_mRNA Purified m1Ψ-mRNA QC->Final_mRNA

Caption: Workflow for the in vitro transcription of m1Ψ-modified mRNA.

Troubleshooting_Logic Start Low Protein Expression Check_Transfection Check Transfection Efficiency (e.g., with GFP mRNA) Start->Check_Transfection Check_mRNA_Integrity Assess mRNA Integrity (Gel Electrophoresis) Check_Transfection->Check_mRNA_Integrity Good Optimize_Transfection Optimize Transfection Protocol Check_Transfection->Optimize_Transfection Low Optimize_Ratio Optimize m1Ψ Ratio (Test different percentages) Check_mRNA_Integrity->Optimize_Ratio Intact Improve_Handling Improve RNase-free Technique Re-purify mRNA Check_mRNA_Integrity->Improve_Handling Degraded Perform_Titration Perform Titration Experiment Optimize_Ratio->Perform_Titration No Improvement

Caption: Troubleshooting logic for low protein expression from m1Ψ-mRNA.

Immune_Sensing_Pathway cluster_mrna IVT mRNA cluster_sensors Innate Immune Sensors cluster_response Cellular Response Unmodified_mRNA Unmodified mRNA (contains U) TLR TLR3, TLR7/8, RIG-I Unmodified_mRNA->TLR Recognized m1_mRNA m1Ψ-modified mRNA m1_mRNA->TLR Evaded Immune_Activation Inflammatory Cytokines Type I Interferon TLR->Immune_Activation Translation_Inhibition Translation Inhibition Immune_Activation->Translation_Inhibition

Caption: Simplified diagram of innate immune sensing of IVT mRNA.

References

Technical Support Center: N1-methylpseudouridine (m1Ψ) Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N1-methylpseudouridine (m1Ψ)-modified mRNA. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the cellular toxicity and other experimental challenges associated with this technology.

Frequently Asked Questions (FAQs)

Q1: My m1Ψ-modified mRNA is showing unexpected cytotoxicity. What are the potential causes?

A1: Cellular toxicity from m1Ψ-mRNA experiments can stem from several sources:

  • Innate Immune Activation: While m1Ψ modification significantly reduces immunogenicity compared to unmodified mRNA, it does not render the mRNA completely immunosilent.[1][2] The lipid nanoparticle (LNP) delivery vehicle and the mRNA itself can still activate innate immune sensors like TLR3 and TLR7, leading to inflammatory responses and potential cell death.[1][2][3]

  • Double-Stranded RNA (dsRNA) Contamination: A primary cause of toxicity is the presence of dsRNA by-products from the in vitro transcription (IVT) process.[4] These contaminants are potent activators of cellular stress responses and innate immunity, which can lead to extensive cell necrosis.[4] m1Ψ modification helps to mitigate this by reducing the recognition of dsRNA by cellular sensors.[4]

  • Ribosomal Frameshifting: Sequences rich in m1Ψ can cause "+1" ribosomal frameshifting, where the ribosome "slips" and reads the mRNA out of frame.[5][6] This produces unintended, off-target proteins that can trigger an adverse immune response.[6][7]

  • Lipid Nanoparticle (LNP) Toxicity: The LNP formulation used to deliver the mRNA can have its own inherent toxicity and reactogenicity, contributing to adverse cellular events.[8][9]

Q2: I am observing lower-than-expected protein expression from my m1Ψ-mRNA construct. What could be the issue?

A2: While m1Ψ generally enhances protein translation, several factors can lead to poor expression:

  • mRNA Integrity: The stability of your mRNA is crucial. Degradation can significantly reduce the amount of functional template available for translation. Ensure proper handling and storage to prevent RNase contamination.

  • Suboptimal Transfection Efficiency: Inefficient delivery of the mRNA into the cytoplasm will naturally lead to low protein yield. Optimize your transfection protocol, including cell density, reagent-to-mRNA ratio, and incubation times.

  • Innate Immune Response: A strong innate immune reaction can lead to a global shutdown of translation within the cell as a defense mechanism.[2] Even with m1Ψ modification, a residual immune response can inhibit protein synthesis.

  • Sequence-Dependent Effects: The protein expression enhancement from m1Ψ is not universal and can be context-dependent.[2] In some specific mRNA sequences, the modification may not provide a significant boost or could even be inhibitory, for instance, in mRNAs with highly structured 5'-UTR regions.[2]

Q3: What is ribosomal frameshifting and how can I mitigate it?

A3: Ribosomal frameshifting is an error in translation where the ribosome shifts its reading frame, leading to the synthesis of a completely different, non-target protein from the correct sequence onwards.[7][10] Research has shown that runs of m1Ψ in an mRNA sequence can increase the frequency of these events.[6]

  • Mitigation Strategy: The primary solution is to optimize the coding sequence of your mRNA. By carefully designing the sequence, it is possible to remove the error-prone code that causes frameshifting without altering the final target protein.[6] This involves synonymous codon replacement to break up long strings of m1Ψ-containing codons.

Q4: Can m1Ψ modification affect the accuracy of protein translation?

A4: The impact of m1Ψ on translational fidelity is a key area of research. While the related modification pseudouridine (B1679824) (Ψ) was found in some studies to increase amino acid misincorporation, current evidence suggests m1Ψ is more faithful to the original code.[5][11] Most studies indicate that m1Ψ does not significantly alter decoding accuracy or lead to a detectable increase in miscoded peptides compared to unmodified mRNA.[12][13][14] However, some subtle, context-dependent effects on fidelity have been observed, where m1Ψ can slightly increase or decrease misincorporation depending on its position within the codon and the specific tRNA involved.[15][16]

Q5: Is there a risk of immune suppression with fully modified m1Ψ-mRNA?

A5: Some recent reviews and studies have raised concerns that 100% m1Ψ modification could suppress essential innate immune pathways, such as interferon signaling.[17][18] While this is intended to increase protein expression, there is a hypothesis that it might create an environment that could aid in immune evasion for cancer cells.[17][18] Based on this, some researchers suggest that for therapeutic applications, particularly in oncology, using mRNA with a lower percentage of m1Ψ modification might be a better strategy to avoid potential immune suppression.[17]

Troubleshooting Guides

Issue 1: High Cell Death Post-Transfection
Potential Cause Recommended Action Relevant Assay
dsRNA Contamination Purify the in vitro transcribed mRNA using methods like HPLC or cellulose-based chromatography to remove dsRNA by-products.Mass Photometry (to check for impurities)[19], Gel Electrophoresis.
LNP Toxicity Perform a dose-response curve with the LNP vehicle alone to determine its intrinsic toxicity. Consider screening alternative LNP formulations.Cell Viability Assay (e.g., MTT, LDH assay).
Excessive mRNA/LNP Dose Titrate down the concentration of the mRNA-LNP complex used for transfection to find the optimal balance between expression and viability.Cell Viability Assay, Dose-Response Curve.
Strong Innate Immune Response Measure inflammatory cytokine and Type I interferon levels in the cell culture supernatant or cell lysate.ELISA, RT-qPCR for IFN-β, TNF-α, IL-6.
Issue 2: Off-Target Immune Response Detected
Potential Cause Recommended Action Relevant Assay
Ribosomal Frameshifting Analyze the mRNA sequence for long strings of m1Ψ-containing codons. Redesign the sequence using synonymous codons to break up these repeats.[6]T-cell activation assays (e.g., ELISpot) against predicted frameshifted peptides.[7]
Amino Acid Misincorporation While less likely with m1Ψ, this can be investigated if frameshifting is ruled out.Mass Spectrometry-based proteomics to analyze the translated protein for unexpected amino acid substitutions.[20]
Contaminating Proteins Ensure high purity of the final mRNA-LNP formulation to rule out contaminating immunogenic proteins from the production process.SDS-PAGE, Western Blot.

Quantitative Data Summary

Table 1: Effect of mRNA Modification on Protein Expression and Immunogenicity

mRNA ModificationFold Increase in Gene Expression (Compared to Unmodified)Key Effect on ImmunogenicityReference
m1Ψ (single modification) Up to ~13-foldReduced intracellular innate immunogenicity[3]
m5C/m1Ψ (double modification) Up to ~44-foldReduced activation of TLR3 and downstream signaling[3]
Pseudouridine (Ψ) Enhancement observed, but less than m1ΨReduces TLR-mediated immune recognition[3][12]

Table 2: Observed Off-Target Effects of m1Ψ-mRNA

PhenomenonQuantitative FindingContextReference
Ribosomal Frameshifting Ribosome 'slips' ~10% of the time on strings of modified bases.In vitro experiments.[6]
Unintended T-cell Response Detected in ~33% (7 out of 21) of recipients.Study on individuals vaccinated with the Pfizer-BioNTech (m1Ψ) vaccine.[6][7]

Experimental Protocols

Protocol 1: General m1Ψ-mRNA Transfection in Adherent Cells (24-well plate)

This protocol is a generalized starting point adapted from manufacturer recommendations for lipid-based transfection reagents.[21][22][23] NOTE: Always optimize for your specific cell type and reagent.

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 70-90% confluency at the time of transfection.

  • Reagent Preparation (at Room Temperature):

    • Tube A (mRNA): Dilute 500 ng of your purified m1Ψ-mRNA in 25 µL of a serum-free medium like Opti-MEM™.

    • Tube B (Lipid Reagent): Dilute 1.0 - 1.5 µL of a transfection reagent (e.g., MessengerMax™, TransIT®-mRNA) in 25 µL of Opti-MEM™. Mix gently and incubate for 5-10 minutes.

  • Complex Formation:

    • Add the diluted mRNA from Tube A to the diluted lipid reagent in Tube B.

    • Mix gently by pipetting or tapping the tube.

    • Incubate the mixture at room temperature for 15-20 minutes to allow mRNA-lipid complexes to form.

  • Transfection:

    • Add the 50 µL of mRNA-lipid complex drop-wise to the cells in their complete growth medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Return the plate to the incubator (37°C, 5% CO₂).

    • Assay for protein expression at your desired time point (e.g., 4, 24, or 48 hours post-transfection). A medium change is typically not required with modern low-toxicity reagents.[23]

Protocol 2: Assessing Cellular Stress via RT-qPCR Array
  • Experimental Setup: Transfect cells with your control (e.g., buffer, LNP only) and experimental (m1Ψ-mRNA) articles as described in Protocol 1.

  • RNA Extraction: At a predetermined time point (e.g., 6-24 hours), harvest the cells and extract total RNA using a high-quality column-based kit. Ensure RNA integrity with a Bioanalyzer or similar instrument.

  • cDNA Synthesis: Perform first-strand cDNA synthesis from an equal amount of total RNA for all samples using a dedicated kit, which often includes steps for genomic DNA elimination.

  • qPCR Array:

    • Mix the synthesized cDNA with an appropriate SYBR Green qPCR master mix.

    • Aliquot the mixture across the wells of a commercial cellular stress PCR array plate (e.g., Qiagen RT² Profiler™).[24] These plates contain pre-dispensed primers for dozens of genes related to antioxidant response, heat shock proteins, and xenobiotic metabolism.[24]

  • Data Analysis:

    • Run the qPCR plate on a real-time PCR instrument.

    • Calculate the fold change in gene expression for each gene using the ΔΔCt method, normalizing to housekeeping genes included on the array.

    • Analyze the data to identify upregulated or downregulated stress pathways.

Visualizations

Signaling Pathways and Experimental Workflows

Innate_Immune_Sensing cluster_extracellular Endosome cluster_cytosol Cytosol m1psi_mRNA_LNP_endo m1Ψ-mRNA (ssRNA/dsRNA) TLR3 TLR3 m1psi_mRNA_LNP_endo->TLR3 dsRNA TLR7 TLR7 m1psi_mRNA_LNP_endo->TLR7 ssRNA TRIF TRIF TLR3->TRIF MyD88 MyD88 TLR7->MyD88 IRF3_7 IRF3/7 TRIF->IRF3_7 NF_kB NF-κB MyD88->NF_kB m1psi_mRNA_cyto m1Ψ-mRNA (dsRNA contaminant) RIG_I RIG-I m1psi_mRNA_cyto->RIG_I dsRNA MAVS MAVS RIG_I->MAVS MAVS->IRF3_7 MAVS->NF_kB IFN1 Type I Interferon (IFN-α/β) IRF3_7->IFN1 Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NF_kB->Cytokines Translation_Shutdown Translation Shutdown Cytokines->Translation_Shutdown IFN1->Translation_Shutdown

Caption: Innate immune sensing pathways activated by m1Ψ-mRNA.

Experimental_Workflow cluster_assays 5. Downstream Assays IVT 1. In Vitro Transcription of m1Ψ-mRNA Purification 2. dsRNA Purification (e.g., HPLC) IVT->Purification QC 3. Quality Control (Integrity, Purity) Purification->QC Transfection 4. Transfection into Cells QC->Transfection Viability Cell Viability (MTT, LDH) Transfection->Viability Expression Protein Expression (Luciferase, WB) Transfection->Expression Immunity Immune Response (ELISA, qPCR) Transfection->Immunity Fidelity Translational Fidelity (Mass Spec) Transfection->Fidelity Analysis 6. Data Analysis & Troubleshooting Viability->Analysis Expression->Analysis Immunity->Analysis Fidelity->Analysis

Caption: Workflow for assessing m1Ψ-mRNA expression and toxicity.

Toxicity_Causes cluster_mRNA mRNA Construct Issues cluster_Delivery Delivery & Dose Issues Toxicity Observed Cellular Toxicity dsRNA dsRNA Contamination Immune Innate Immune Activation (TLR, RIG-I) dsRNA->Immune Frameshift Ribosomal Frameshifting (m1Ψ repeats) OffTarget Off-Target Protein Production Frameshift->OffTarget LNP LNP Formulation Toxicity LNP->Immune Dose High mRNA/LNP Dose Dose->Immune Stress Cellular Stress Response Dose->Stress Immune->Toxicity OffTarget->Immune Stress->Toxicity

Caption: Logical relationships of potential m1Ψ-mRNA toxicity causes.

References

Technical Support Center: Overcoming Challenges in Large-Scale m1Ψ-mRNA Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for large-scale m1Ψ-mRNA purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of modified mRNA.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in in vitro transcribed (IVT) m1Ψ-mRNA preparations?

A1: The most common impurities include:

  • Double-stranded RNA (dsRNA): A significant byproduct of the IVT reaction that can trigger an innate immune response.[1][2][3]

  • Unreacted nucleotide triphosphates (NTPs) and capping reagents: Residual components from the IVT reaction mixture.

  • DNA template: The linearized plasmid DNA used for transcription.

  • Enzymes: Such as T7 RNA polymerase and DNase I.

  • Truncated or abortive transcripts: Incompletely synthesized mRNA molecules.[4]

  • Aggregates and improperly folded mRNA.

Q2: Why is the removal of dsRNA critical for therapeutic m1Ψ-mRNA?

A2: dsRNA is a potent activator of the innate immune system, mimicking a viral infection. Its presence can lead to undesirable inflammatory responses and reduce the translational efficiency and overall efficacy of the mRNA therapeutic.[1][2] Therefore, stringent removal of dsRNA is a critical quality attribute for clinical-grade mRNA.

Q3: What are the primary methods for large-scale purification of m1Ψ-mRNA?

A3: The main purification strategies for large-scale production include:

  • Oligo (dT) Affinity Chromatography: This method leverages the hybridization of the poly(A) tail of the mRNA to oligo (dT) ligands immobilized on a resin. It is effective for capturing full-length, polyadenylated mRNA.[5][6][7][8]

  • Ion-Pair Reverse-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This high-resolution technique separates molecules based on their hydrophobicity and is effective in removing dsRNA and other process-related impurities. However, it often requires the use of organic solvents and ion-pairing reagents that may be toxic and difficult to remove.[1][4][9]

  • Tangential Flow Filtration (TFF): TFF is used for concentration and diafiltration (buffer exchange) to remove smaller impurities like NTPs and salts. It is a scalable method that can be used at multiple stages of the purification process.[10][11][12]

  • Anion Exchange Chromatography (AEX): AEX separates molecules based on their net negative charge. It can be effective in separating mRNA from proteins and smaller nucleic acid fragments.

Troubleshooting Guides

Low mRNA Yield
Potential Cause Recommended Solution
Incomplete Elution from Chromatography Resin Optimize elution buffer composition (e.g., lower salt concentration for oligo-dT, adjust pH). For oligo-dT, using RNase-free water is often effective, but alternatives like low molarity citrate (B86180) buffers can be tested.[13] Consider increasing the elution volume or performing a second elution step.
mRNA Degradation by RNases Ensure a strictly RNase-free environment. Use RNase-free tips, tubes, and reagents. Work quickly and keep samples on ice when possible.[14]
Suboptimal Binding to Affinity Resin Ensure the binding buffer has the correct high-salt concentration to facilitate hybridization in oligo-dT chromatography.[5] For ion exchange, ensure the pH and ionic strength of the loading buffer are optimal for binding.
Membrane Fouling in TFF Optimize TFF parameters such as transmembrane pressure (TMP) and feed flux. For concentration steps with mRNA <1 mg/mL, operating at a permeate flux <40 LMH can help maintain stable TMP and minimize fouling.[11]
Loss of mRNA During Precipitation Steps If using precipitation (e.g., with LiCl), ensure the pellet is handled carefully as it can be small and easily lost. Ensure complete resuspension of the pellet.[14]
Low mRNA Purity (High Impurity Levels)
Potential Cause Recommended Solution
High dsRNA Content Implement a dedicated dsRNA removal step. IP-RP-HPLC is highly effective.[1] Alternatively, cellulose-based purification or specialized scavenger resins can be used.[2][3] Optimizing the IVT reaction itself to minimize dsRNA formation is also a key strategy.
Residual DNA Template Ensure complete DNase I digestion after the IVT reaction. Affinity chromatography can effectively separate polyadenylated mRNA from the DNA template.[14]
Presence of Truncated mRNA Size-exclusion chromatography (SEC) or high-resolution methods like IP-RP-HPLC can be used to separate full-length mRNA from shorter fragments.[4]
Carryover of Process Enzymes and NTPs Tangential flow filtration is effective for removing small molecules like NTPs and salts.[11][15] Affinity or ion-exchange chromatography will separate the mRNA from protein impurities.
Poor Peak Resolution in HPLC Optimize the gradient, flow rate, and temperature. Ensure the mobile phase composition is correct and that the column is not overloaded.[16][17][18] Using a column with a different chemistry may also improve separation.

Quantitative Data Summary

Table 1: Comparison of mRNA Recovery and Purity for Different Purification Strategies

Purification Method Typical Recovery Key Impurities Removed Reference
Oligo (dT) Affinity Chromatography >95%DNA template, enzymes, NTPs, non-polyadenylated transcripts[19]
Tangential Flow Filtration (TFF) ≥96%NTPs, salts, small molecules[10]
Multimodal Chromatography (PrimaS) 98%IVT components[20]
IP-RP-HPLC >56%dsRNA, truncated transcripts[9]

Table 2: Optimized TFF Parameters for mRNA Purification

Parameter Value Outcome Reference
Membrane Loading ~19 g/m²High recovery[21]
Transmembrane Pressure (TMP) <2.5 psiMinimized mRNA degradation[11][21]
Feed Flux 300 L/m²/h (LMH)Complete NTP removal[11][21]
Permeate Flux (Concentration Step) <40 LMHMinimized fouling[11]

Experimental Protocols

Protocol 1: Oligo (dT) Affinity Chromatography

This protocol is a general guideline and may require optimization based on the specific mRNA construct and scale.

  • Column Equilibration: Equilibrate the oligo (dT) column with at least 10 column volumes (CVs) of a high-salt binding buffer (e.g., 50 mM Sodium Phosphate, 250 mM NaCl, 2 mM EDTA, pH 7.0).[5][7]

  • Sample Preparation: Adjust the IVT reaction mixture to the same high-salt concentration as the binding buffer.

  • Loading: Load the prepared sample onto the equilibrated column.

  • Washing:

    • Wash the column with 10 CVs of the binding buffer to remove unbound impurities.[7]

    • Perform a second wash with 10 CVs of a medium-salt wash buffer (e.g., 50 mM Sodium Phosphate, 5 mM EDTA, pH 7.0) to remove non-specifically bound molecules.[7]

  • Elution: Elute the purified mRNA with a low-salt elution buffer (e.g., 10 mM Tris, pH 7.0 or RNase-free water).[5]

  • Regeneration: Clean the column according to the manufacturer's instructions, typically with a high pH solution followed by neutralization.

Protocol 2: Tangential Flow Filtration (TFF) for Diafiltration

This protocol describes a typical diafiltration process to remove small molecule impurities.

  • System Preparation: Sanitize the TFF system and cassette with 0.1 M NaOH for 30-60 minutes, followed by flushing with RNase-free water until the pH is neutral.[15]

  • Initial Concentration (Optional): Concentrate the crude mRNA solution to a target volume to reduce the required volume of diafiltration buffer.

  • Diafiltration:

    • Add the diafiltration buffer (e.g., TE buffer) to the retentate at the same rate as the permeate is being removed to maintain a constant volume.

    • Perform 5-10 diavolumes to ensure sufficient removal of small impurities.

  • Final Concentration: Concentrate the diafiltered mRNA solution to the desired final concentration.

  • Recovery: Recover the concentrated mRNA from the system. Perform a buffer flush of the system to maximize recovery.

Visualizations

mRNA_Purification_Workflow cluster_upstream Upstream cluster_downstream Downstream Purification IVT In Vitro Transcription (IVT) DNase DNase I Treatment IVT->DNase Crude mRNA TFF1 TFF (Diafiltration) DNase->TFF1 Removal of DNA Template OligoDT Oligo (dT) Affinity Chromatography TFF1->OligoDT Removal of NTPs, salts Polishing Polishing Step (e.g., IEX or RP-HPLC) OligoDT->Polishing Capture of poly(A) mRNA TFF2 TFF (Concentration & Formulation) Polishing->TFF2 Removal of dsRNA, truncated mRNA Final Sterile Filtration & Final Product TFF2->Final Final Concentration & Buffer Exchange Troubleshooting_Low_Yield Start Low mRNA Yield Observed CheckDegradation Assess mRNA Integrity (e.g., gel, Bioanalyzer) Start->CheckDegradation Degraded Degradation Confirmed CheckDegradation->Degraded Yes NotDegraded mRNA is Intact CheckDegradation->NotDegraded No CheckBinding Review Binding Conditions CheckElution Review Elution Conditions CheckBinding->CheckElution Optimal SolutionBinding Optimize Binding - Adjust salt/pH in buffer - Check column capacity CheckBinding->SolutionBinding Suboptimal CheckTFF Investigate TFF Parameters CheckElution->CheckTFF Optimal SolutionElution Optimize Elution - Modify elution buffer - Increase elution volume - Perform second elution CheckElution->SolutionElution Suboptimal SolutionTFF Optimize TFF - Check for membrane fouling - Adjust TMP and flux - Ensure complete product recovery CheckTFF->SolutionTFF Suboptimal SolutionDegradation Improve RNase Control - Use fresh reagents - Work quickly on ice Degraded->SolutionDegradation NotDegraded->CheckBinding

References

Technical Support Center: Strategies to Prevent dsRNA Impurities in m1Ψ-mRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of double-stranded RNA (dsRNA) impurities in m1Ψ-mRNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dsRNA and why is it a concern in mRNA synthesis?

Double-stranded RNA (dsRNA) is a significant byproduct of the in vitro transcription (IVT) process used for mRNA synthesis.[1] It is considered a critical impurity because its presence can trigger the innate immune system by activating pattern recognition receptors like Toll-like receptor 3 (TLR3), RIG-I, and MDA5.[2] This immune activation can lead to the production of pro-inflammatory cytokines and type I interferons, which can inhibit protein translation and potentially cause adverse effects in therapeutic applications.[3][4][5] Therefore, controlling dsRNA levels is crucial for the safety and efficacy of mRNA-based therapeutics and vaccines.[3]

Q2: What are the primary causes of dsRNA formation during in vitro transcription (IVT)?

The formation of dsRNA during IVT is primarily attributed to the activity of T7 RNA polymerase and the characteristics of the DNA template. Key contributing factors include:

  • T7 RNA Polymerase Activity: The wild-type T7 RNA polymerase can exhibit undesirable side activities, such as terminal transferase and RNA-dependent RNA polymerase (RdRP) activities, which can lead to the synthesis of complementary RNA strands that anneal to form dsRNA.[3][4][6][7][8]

  • DNA Template Design: Repetitive sequences, GC-rich regions, or areas with high complementarity within the DNA template can promote self-annealing of the transcribed mRNA, creating templates for dsRNA formation.[9]

  • IVT Reaction Conditions: Suboptimal reaction conditions, such as high magnesium (Mg²⁺) concentrations, can stabilize the transcription elongation complex, potentially increasing dsRNA generation.[10] The reaction temperature can also influence the formation of secondary structures in the RNA transcript.[10]

  • Nucleotide Concentration: The concentration of nucleotides, particularly UTP, can influence the backward transcription that leads to dsRNA.[11][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during m1Ψ-mRNA synthesis related to dsRNA impurities.

Problem 1: High levels of dsRNA detected in the final mRNA product.

High dsRNA levels can significantly impact the therapeutic potential of your mRNA. The following steps can help you troubleshoot and mitigate this issue.

Upstream Process Optimization

Optimizing the IVT reaction itself is the first and most crucial step in minimizing dsRNA formation.[1]

  • IVT Reaction Conditions:

    • Lower Mg²⁺ Concentration: Reducing the Mg²⁺ concentration from a high level (e.g., 30 mM) to a lower level (e.g., 5 mM) can decrease dsRNA formation.[10]

    • Incorporate Chaotropic Agents: Adding agents like urea (B33335) or formamide (B127407) to the IVT reaction can weaken the undesired binding that leads to backward transcription, potentially reducing dsRNA content by 60-70%.[10]

    • Increase Reaction Temperature: Using a thermostable T7 RNA polymerase allows for higher reaction temperatures (up to 50°C), which can help prevent the formation of RNA secondary structures that contribute to dsRNA.[10]

    • Limit UTP Concentration: A strategy of feeding UTP in a controlled manner to maintain a low steady-state concentration can reduce dsRNA formation without negatively impacting mRNA yield.[11][12]

    • Increase Cap Analog Concentration: Higher concentrations of dinucleotide or trinucleotide cap analogs have been shown to reduce dsRNA formation.[11][12]

  • Enzyme Selection:

    • Engineered T7 RNA Polymerase: Utilize commercially available engineered T7 RNA polymerases that have been specifically designed to have reduced dsRNA-forming activities.[6][7][8][13][14][15] These mutants often have lower terminal transferase and RdRP activity.

  • DNA Template and Sequence Design:

    • Codon Optimization: Optimize the coding sequence to remove repetitive elements and GC-rich stretches that can promote self-annealing of the mRNA transcript.[9]

    • Template Purity: Ensure the plasmid DNA template is fully linearized, as even small amounts of nicked or supercoiled DNA can lead to aberrant transcription products.[9]

Downstream Purification Strategies

If upstream optimization is insufficient, several downstream purification methods can be employed to remove dsRNA.

  • Chromatography-Based Methods:

    • Cellulose-Based Chromatography: This method relies on the selective binding of dsRNA to cellulose (B213188) in a buffer containing ethanol. It can remove at least 90% of dsRNA contaminants with a good mRNA recovery rate of over 65%.[16][17]

    • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): A powerful technique that can effectively reduce dsRNA levels. However, its scalability can be limited by the use of organic solvents and the need for elevated temperatures.[18]

    • Other Chromatographic Techniques: Hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and affinity chromatography using oligo(dT) beads are also used for mRNA purification and can help in reducing dsRNA.[1][19]

  • Enzymatic Digestion:

    • RNase III Treatment: This enzyme specifically digests dsRNA. Commercially available kits provide a straightforward, one-step reaction to remove dsRNA without significantly impacting the single-stranded mRNA yield.[19][20]

  • Novel Purification Approaches:

    • Hydrogen Bond Disruption: A novel technique involves modulating the pH to disrupt the hydrogen bonds that stabilize dsRNA, followed by removal of the denatured strands using oligo(dT) affinity chromatography. This method boasts high recovery rates (>90%).[21]

Quantitative Data Summary
MethodEfficacy in dsRNA RemovalmRNA RecoveryKey Considerations
Cellulose Chromatography ≥ 90%[16]> 65%[16][17]Scalable, cost-effective, uses standard lab techniques.[16]
IP-RP-HPLC Potent reductionVariableScalability limited by solvents and temperature.[18]
RNase III Treatment Reduces dsRNA to <0.005%[20]High, minimal impact on ssRNA[20]Simple, scalable enzymatic reaction.[20]
Hydrogen Bond Disruption with Oligo(dT) High[21]> 90%[21]Scalable, GMP-compliant, avoids hazardous reagents.[21]

Problem 2: Difficulty in accurately detecting and quantifying dsRNA.

Accurate detection and quantification of dsRNA are essential for process development and quality control.

  • Recommended Analytical Techniques:

    • Dot Blot with J2 Antibody: This is a widely used, fast, and easy semi-quantitative method for detecting dsRNA.[4][22] The J2 monoclonal antibody is highly specific for dsRNA.[2]

    • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a quantitative method for dsRNA detection and is recommended by regulatory agencies for release testing.[23] It offers high sensitivity and specificity.[24][25]

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used for the direct quantification of dsRNA in under 30 minutes with high precision and a broad detection range.[5][25]

    • Slalom Chromatography: An emerging, rapid, and sensitive technique that can detect low levels of dsRNA with significantly less sample compared to traditional gel electrophoresis.[26]

Comparison of dsRNA Detection Methods
MethodTypeSpeedKey Features
Dot Blot (J2 Antibody) Semi-QuantitativeFastSimple, good for initial screening.[4][22]
ELISA QuantitativeModerateHigh sensitivity and specificity, suitable for release testing.[23]
RP-HPLC QuantitativeFast (< 30 min)High precision, broad detection range.[5][25]
Slalom Chromatography QuantitativeVery Fast (< 6 min)High sensitivity, requires minimal sample.[26]

Experimental Protocols & Visualizations

Diagram: dsRNA Formation and Mitigation Workflow

dsRNA_Workflow cluster_upstream Upstream: IVT Optimization cluster_downstream Downstream: Purification cluster_qc Quality Control Template DNA Template Design (Codon Optimization) IVT In Vitro Transcription (IVT) Template->IVT Crude_mRNA Crude m1Ψ-mRNA (with dsRNA) IVT->Crude_mRNA dsRNA Formation Enzyme Engineered T7 RNA Polymerase Enzyme->IVT Conditions Optimized Conditions (Low Mg2+, Temp, Low UTP) Conditions->IVT Purification Purification Methods Crude_mRNA->Purification Chroma Chromatography (Cellulose, HPLC) Purification->Chroma Enzymatic Enzymatic Treatment (RNase III) Purification->Enzymatic Pure_mRNA Purified m1Ψ-mRNA Chroma->Pure_mRNA dsRNA Removed Enzymatic->Pure_mRNA dsRNA Removed QC dsRNA Detection Pure_mRNA->QC DotBlot Dot Blot (J2) QC->DotBlot ELISA ELISA QC->ELISA HPLC HPLC QC->HPLC

Caption: Workflow for minimizing dsRNA from synthesis to quality control.

Diagram: Innate Immune Activation by dsRNA

Immune_Activation cluster_cell Host Cell cluster_response Cellular Response dsRNA dsRNA Impurity TLR3 TLR3 (Endosome) dsRNA->TLR3 RIGI RIG-I (Cytosol) dsRNA->RIGI MDA5 MDA5 (Cytosol) dsRNA->MDA5 Signaling Signaling Cascade TLR3->Signaling RIGI->Signaling MDA5->Signaling IFN Type I Interferons (IFN-α/β) Signaling->IFN Cytokines Pro-inflammatory Cytokines Signaling->Cytokines Translation_Inhibition Inhibition of Protein Translation IFN->Translation_Inhibition Immune_Response Adverse Immune Response Cytokines->Immune_Response

Caption: dsRNA triggers innate immune signaling pathways.

Protocol: Cellulose-Based dsRNA Removal

This protocol is adapted from the method described by Baiersdörfer et al. (2019).[16][17]

Materials:

  • Crude IVT mRNA sample

  • Cellulose (e.g., Sigma-Aldrich, C6288)

  • Binding Buffer: 10 mM HEPES, 1 mM EDTA, 50 mM NaCl, 18% (v/v) Ethanol, pH 7.0

  • Wash Buffer: Same as Binding Buffer

  • Elution Buffer: Nuclease-free water or 10 mM HEPES, pH 7.0

  • Spin columns or FPLC setup

Procedure (Spin Column Method):

  • Prepare Cellulose: Resuspend cellulose powder in Binding Buffer to create a slurry.

  • Pack Column: Pack a microcentrifuge spin column with the cellulose slurry.

  • Equilibrate: Equilibrate the column by washing it with Binding Buffer.

  • Sample Preparation: Dilute the crude mRNA sample with an equal volume of 2x Binding Buffer.

  • Binding: Load the prepared mRNA sample onto the cellulose column. Incubate for a few minutes to allow the dsRNA to bind to the cellulose.

  • Wash: Wash the column with Wash Buffer to remove the unbound single-stranded mRNA. The purified mRNA will be in the flow-through and wash fractions.

  • Collection: Collect the flow-through and wash fractions containing the purified mRNA.

  • Quantification: Measure the concentration of the purified mRNA.

  • Analysis: Analyze the purified mRNA for dsRNA content using a dot blot or ELISA to confirm removal.

Note: This procedure is scalable and can be adapted for larger volumes using FPLC systems.[16] The recovery rate for this method is typically greater than 65%.[16]

References

Technical Support Center: N1-methylpseudouridine (m1Ψ) and mRNA Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of N1-methylpseudouridine (m1Ψ) on mRNA secondary structure prediction and its experimental implications.

Frequently Asked Questions (FAQs)

Q1: What is N1-methylpseudouridine (m1Ψ) and why is it used in mRNA therapeutics?

A1: N1-methylpseudouridine (m1Ψ) is a modified nucleoside, specifically a methylated derivative of pseudouridine (B1679824) (Ψ).[1] It is incorporated into synthetic mRNA, such as in the Pfizer-BioNTech and Moderna COVID-19 vaccines, for several key reasons.[1][2] The primary benefits of replacing every uridine (B1682114) (U) with m1Ψ are a significant reduction in the innate immune response to the mRNA molecule and a substantial increase in protein expression.[3][4] This modification helps stabilize the mRNA transcript and enhances its translation efficiency, making it a cornerstone of modern mRNA vaccine and therapeutic technology.[5][6]

Q2: How does m1Ψ incorporation affect the stability of mRNA secondary structures?

A2: The inclusion of m1Ψ generally increases the thermal stability of mRNA secondary structures.[5] Experimental studies have shown that RNA duplexes containing m1Ψ-A pairs have higher melting temperatures (Tm) compared to those with standard U-A pairs, indicating greater stability.[7] This stabilizing effect is attributed to enhanced base stacking interactions.[6][8] Molecular dynamics studies suggest that m1Ψ induces a higher stabilization effect in double-stranded RNA than both uridine and pseudouridine due to these stronger stacking and base-pairing interactions.[6]

Q3: Does the presence of m1Ψ alter the prediction of mRNA secondary structure?

A3: Yes, the presence of m1Ψ significantly impacts mRNA secondary structure and thus its prediction. Standard prediction algorithms are based on thermodynamic parameters for canonical bases (A, U, G, C).[9] Since m1Ψ alters the stability of base pairs, these standard parameters are not accurate for m1Ψ-containing sequences.[9][10] This necessitates the use of updated software and specific nearest-neighbor thermodynamic parameters that account for the modification to achieve accurate predictions.[9]

Q4: What are the main challenges in computationally predicting the secondary structure of m1Ψ-modified mRNA?

A4: The primary challenge is the lack of comprehensive, experimentally derived thermodynamic parameters for m1Ψ.[9] The accuracy of secondary structure prediction, which is crucial for designing RNA therapeutics, depends heavily on these nearest-neighbor (NN) energy parameters.[9][11] Developing these parameters is experimentally intensive. While computational methods to predict these parameters are being developed, they are still an active area of research.[9] Without accurate parameters, algorithms may fail to predict the correct minimum free energy (MFE) structure.[12][13]

Q5: How does N1-methylpseudouridine (m1Ψ) compare to pseudouridine (Ψ) in its effects on mRNA?

A5: Both m1Ψ and Ψ enhance the stability of RNA duplexes compared to uridine.[7] However, m1Ψ generally provides a greater increase in protein expression and a more significant reduction in immunogenicity than Ψ.[4] While Ψ has been shown to sometimes increase amino acid misincorporation during translation, m1Ψ demonstrates high translational fidelity, behaving more like uridine in this regard.[14][15] The N1-methyl group on m1Ψ can also suppress some of the effects on translation rate that are observed with uridine isomerization to Ψ.[3]

Q6: Does the incorporation of m1Ψ into mRNA affect the fidelity of protein translation?

A6: No, studies indicate that m1Ψ does not significantly impact translational fidelity.[15][16] Research on m1Ψ-containing mRNAs, including those used in COVID-19 vaccines, shows that they produce faithful protein products without a detectable increase in miscoded peptides compared to unmodified mRNA.[1][14][16] While very low levels of ribosomal frameshifting can occur on some "slippery sequences," this is not known to limit vaccine effectiveness and can be corrected by using synonymous codons.[1][17]

Troubleshooting Guide

Issue 1: My secondary structure prediction for an m1Ψ-modified mRNA does not match my experimental data (e.g., from SHAPE-MaP).

  • Cause A: Inadequate Prediction Parameters. Standard RNA folding algorithms (e.g., RNAfold, RNAstructure) use nearest-neighbor parameters derived for canonical RNA bases. These do not account for the increased stability conferred by m1Ψ.

  • Solution: Utilize software versions that have been specifically updated to handle modified nucleotides, if available.[10] Currently, specific and complete thermodynamic datasets for m1Ψ are still under development.[9] Therefore, computational predictions should be treated as hypotheses. Always prioritize experimental probing data like SHAPE, DMS, or other enzymatic methods to guide and validate your structural models.[18][19]

  • Cause B: Kinetic Folding vs. Thermodynamic Prediction. Prediction algorithms typically calculate the most thermodynamically stable (lowest free energy) structure. However, in vivo, mRNA folding is a dynamic process, and the molecule may adopt alternative, kinetically trapped conformations.

  • Solution: Use experimental techniques that can capture the structural ensemble in solution, such as SHAPE-MaP, to understand the different conformations your mRNA may adopt.[2][20] Compare these experimental results with suboptimal structures predicted by the folding algorithm, not just the single minimum free energy structure.

Issue 2: My m1Ψ-modified mRNA is predicted to be structurally stable, but I observe low protein expression.

  • Cause A: Overly Stable Structures in the 5' UTR or near the start codon. Highly stable secondary structures, especially in the 5' untranslated region (UTR) or encompassing the translation initiation site, can physically impede ribosome scanning and binding, thereby reducing translation initiation.[12] The stabilizing effect of m1Ψ can exacerbate this issue.[2]

  • Solution: Re-design the 5' UTR or the initial coding sequence using synonymous codons to minimize the stability of local secondary structures (increase the minimum free energy).[12] There are specialized machine learning tools being developed to design optimal 5' UTRs specifically for m1Ψ-modified mRNA.[21]

  • Cause B: Ribosome Pausing. Although m1Ψ generally enhances overall translation, specific structural elements or sequences, stabilized by the modification, might cause ribosome pausing or slowing during the elongation phase.[7] This can affect the overall rate of protein synthesis.

  • Solution: Analyze ribosome profiling (Ribo-Seq) data if available to identify potential pause sites. Correlate these sites with regions of high structural stability in your experimentally validated m1Ψ-mRNA structure. Redesign these regions using synonymous codons to reduce local structural stability.[22]

Issue 3: Standard reverse transcriptases stall or introduce errors when used on my m1Ψ-modified mRNA template during experimental analysis (e.g., SHAPE-MaP, cDNA synthesis).

  • Cause: The N1-methyl group of m1Ψ can interfere with the active site of some reverse transcriptase (RT) enzymes, leading to stalling or misincorporation of nucleotides during cDNA synthesis. While this effect is generally marginal, it can introduce noise into sequencing-based analyses.[15][16]

  • Solution: Screen different reverse transcriptase enzymes. Some modern RTs are engineered for higher processivity and accuracy on modified templates. Consult literature and manufacturer's notes for enzymes validated for use with m1Ψ-modified RNA. Ensure optimal reaction conditions (e.g., temperature, buffer composition) as recommended for your chosen enzyme to maximize fidelity.

Quantitative Data Summary

The incorporation of N1-methylpseudouridine (m1Ψ) has a quantifiable impact on both the biophysical properties and the functional output of mRNA. The following table summarizes key findings from comparative studies.

ParameterUnmodified mRNA (U)Pseudouridine mRNA (Ψ)N1-methylpseudouridine mRNA (m1Ψ)Reference(s)
Duplex Thermal Stability (Tm) BaselineHigher than UHigher than U and Ψ[7]
Protein Expression (in vitro/vivo) BaselineIncreased vs. UIncreased vs. U and Ψ[4][14]
Relative Immunogenicity HighReduced vs. USignificantly Reduced vs. U and Ψ[4]
Translational Fidelity HighCan increase misincorporationHigh (similar to U)[14][15]

Experimental Protocols

Protocol: Secondary Structure Analysis of m1Ψ-Modified mRNA using SHAPE-MaP

Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) is a powerful technique to probe RNA structure at single-nucleotide resolution. The reactivity of each nucleotide to a SHAPE reagent corresponds to its local structural flexibility.[2][20]

Objective: To determine the secondary structure of an in vitro transcribed m1Ψ-modified mRNA.

Methodology:

  • mRNA Preparation:

    • Synthesize the m1Ψ-modified mRNA via in vitro transcription (IVT) using a DNA template, T7 RNA polymerase, and a nucleotide mix where UTP is completely replaced by m1Ψ-TP.

    • Purify the resulting mRNA using standard methods (e.g., LiCl precipitation, column purification) to remove enzymes, DNA template, and unincorporated nucleotides.

    • Verify the integrity and purity of the mRNA via gel electrophoresis.

  • RNA Folding:

    • Denature the purified mRNA by heating to 95°C for 2 minutes.

    • Place the sample on ice immediately for 2 minutes to trap it in an unfolded state.

    • Add a folding buffer (e.g., containing Na-HEPES pH 8.0, NaCl, and MgCl₂) and allow the RNA to fold at 37°C for 15-20 minutes to allow it to adopt its equilibrium conformation.

  • SHAPE Reagent Modification:

    • Prepare two identical aliquots of the folded RNA: a (+) probe sample and a (-) probe (control) sample.

    • To the (+) sample, add the SHAPE reagent (e.g., 1M7 or NAI). To the (-) sample, add the solvent for the reagent (e.g., DMSO) as a negative control.

    • Incubate at 37°C for a short period (typically 1-5 minutes) to allow for acylation of flexible nucleotides.

    • Quench the reaction and purify the RNA to remove the SHAPE reagent.

  • Reverse Transcription and Mutational Profiling:

    • Anneal a fluorescently labeled or sequence-specific primer to the modified RNA.

    • Perform reverse transcription using a reverse transcriptase engineered to read through modified sites but introduce mutations (mismatches) at the sites of 2'-O-adducts.

    • This step generates a library of cDNAs where the mutation rate at each position is proportional to the SHAPE reactivity of that nucleotide.

  • Sequencing and Data Analysis:

    • Sequence the resulting cDNA libraries using next-generation sequencing.

    • Align the sequencing reads to the reference mRNA sequence.

    • Use specialized software (e.g., ShapeMapper) to calculate the mutation rate at each nucleotide position for both the (+) and (-) probe samples.

    • Subtract the background mutation rate from the (-) control to determine the SHAPE reactivity profile for the mRNA.

  • Structure Prediction:

    • Use the calculated SHAPE reactivities as pseudo-energy constraints to guide a secondary structure prediction algorithm (e.g., RNAstructure's Fold command).[19] The reactivity data will penalize structures where highly reactive (flexible) nucleotides are base-paired and favor structures where they are single-stranded, significantly improving prediction accuracy.

Visualizations

Experimental_Workflow cluster_prep 1. mRNA Preparation cluster_probe 2. Structural Probing cluster_analysis 3. Data Acquisition & Analysis cluster_model 4. Structure Modeling IVT In Vitro Transcription (with m1Ψ-TP) Purify mRNA Purification & QC IVT->Purify Fold RNA Folding Purify->Fold SHAPE SHAPE Reagent Modification (+/-) Fold->SHAPE RT Reverse Transcription (Mutational Profiling) SHAPE->RT NGS Next-Gen Sequencing RT->NGS Calc Calculate SHAPE Reactivities NGS->Calc Predict Predict Secondary Structure (RNAstructure + SHAPE data) Calc->Predict Model Validated Structural Model Predict->Model

Caption: Workflow for experimental validation of m1Ψ-mRNA secondary structure using SHAPE-MaP.

Logical_Relationships cluster_direct_effects Biophysical Changes cluster_downstream_effects Functional Outcomes m1Psi m1Ψ Incorporation (replaces Uridine) Stacking Enhanced Base Stacking m1Psi->Stacking Immunity Reduced Binding to Innate Immune Sensors m1Psi->Immunity Stability Increased Structural Stability (Higher Tm) Stacking->Stability Immunogenicity Reduced Immunogenicity Immunity->Immunogenicity Degradation Decreased mRNA Degradation Stability->Degradation Translation Enhanced Translation Efficiency Degradation->Translation Therapeutics Improved mRNA Therapeutic Efficacy Degradation->Therapeutics Translation->Therapeutics Immunogenicity->Translation Immunogenicity->Therapeutics

Caption: Impact of m1Ψ incorporation on mRNA properties and therapeutic efficacy.

References

Technical Support Center: Enhancing Endosomal Escape of m1Ψ-mRNA Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the endosomal escape of lipid nanoparticles (LNPs) encapsulating N1-methylpseudouridine (m1Ψ)-modified messenger RNA (mRNA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving m1Ψ-mRNA LNP delivery and endosomal escape.

Question: We are observing low protein expression from our m1Ψ-mRNA LNPs despite confirming high encapsulation efficiency. What are the potential causes and how can we troubleshoot this?

Answer:

Low protein expression with high encapsulation efficiency is a frequent challenge, often pointing to issues downstream of LNP formulation, primarily inefficient endosomal escape. Here is a step-by-step guide to diagnose and resolve the problem.

Potential Cause 1: Inefficient Endosomal Escape

Endosomal escape is a major bottleneck in LNP-mediated mRNA delivery, with efficiencies often reported to be very low.[1][2] The m1Ψ modification in the mRNA primarily serves to reduce innate immunogenicity and enhance translational efficiency once in the cytoplasm, rather than directly forcing endosomal escape.[3][4] The escape is mainly driven by the physicochemical properties of the LNP components.

  • Troubleshooting Steps:

    • Assess Endosomal Escape Directly: Employ an endosomal escape assay to quantify the extent of cytosolic mRNA delivery. The Galectin-8 (Gal8-GFP) reporter assay is a robust method for visualizing and quantifying endosomal rupture.[5][6] An increase in Gal8-GFP puncta in cells treated with your LNPs indicates endosomal membrane damage.

    • Optimize Ionizable Lipid: The ionizable lipid is the most critical component for endosomal escape.[7][8] Its pKa should be in the range of 6.2-6.8 to ensure it is neutral in circulation but becomes positively charged in the acidic environment of the endosome, facilitating interaction with and disruption of the endosomal membrane.[8] If you are using a custom ionizable lipid, consider screening alternatives with optimized pKa values.

    • Modify Helper Lipid Composition: The helper lipids, such as phospholipids (B1166683) and cholesterol, play a crucial role in the fusogenicity and stability of LNPs.

      • Phospholipids: Replacing saturated phospholipids like DSPC with unsaturated ones like DOPE, which has a conical structure, can promote the formation of non-bilayer lipid structures that enhance membrane fusion and endosomal escape.[9][10]

      • Cholesterol Analogs: Substituting cholesterol with phytosterols, such as β-sitosterol, has been shown to significantly increase endosomal perturbation events, in some cases by up to 10-fold.[5][11]

    • Incorporate Endosome-Disrupting Excipients: Consider the inclusion of pH-responsive polymers or peptides (e.g., pHLIP) in your formulation, which can enhance endosomal membrane destabilization.[2][12]

Potential Cause 2: Suboptimal LNP Physicochemical Properties

Even with high encapsulation, the overall characteristics of your LNPs might be hindering cellular uptake or intracellular trafficking.

  • Troubleshooting Steps:

    • Verify Particle Size and Polydispersity: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and Polydispersity Index (PDI). Optimal LNPs for in vivo applications are typically 80-100 nm in size with a PDI < 0.2. Larger particles or a high PDI can lead to rapid clearance and inconsistent cellular uptake.[13][14]

    • Check Zeta Potential: Measure the zeta potential to assess surface charge. LNPs should have a near-neutral or slightly negative charge at physiological pH (7.4) to avoid aggregation and nonspecific binding in the bloodstream.

    • Assess LNP Morphology: Use Cryo-Transmission Electron Microscopy (Cryo-TEM) to visualize the structure of your LNPs. Heterogeneous populations or aggregated particles can indicate formulation issues.[1][14]

Potential Cause 3: mRNA Loading Level

The amount of mRNA per LNP can influence transfection efficiency.

  • Troubleshooting Steps:

    • Evaluate Different mRNA-to-Lipid Ratios: Studies have shown that the LNP fraction with the highest mRNA loading can sometimes be the least effective in transfection.[8][14] This may be due to altered particle density and structure. Experiment with different N/P (nitrogen from ionizable lipid to phosphate (B84403) from mRNA) ratios during formulation to find the optimal loading for your specific system.

Frequently Asked Questions (FAQs)

Q1: Does the m1Ψ modification in mRNA directly enhance endosomal escape?

A: There is currently no strong evidence to suggest that the N1-methylpseudouridine (m1Ψ) modification directly participates in the mechanistic process of endosomal escape. The primary benefits of using m1Ψ-mRNA are a reduction in innate immune sensing (e.g., by Toll-like receptors 7 and 8) and an increase in the stability and translational efficiency of the mRNA once it reaches the cytoplasm.[3][4][15] Endosomal escape is predominantly driven by the lipid components of the LNP, particularly the ionizable lipid, which becomes protonated in the acidic endosome and disrupts the membrane.[7][16] However, the overall efficacy of an mRNA-LNP system is a synergistic effect of its components; a less immunogenic mRNA may prevent cellular defense mechanisms that could otherwise hinder the translation process.[4]

Q2: What is a good positive control for an endosomal escape assay?

A: A common and effective positive control for inducing endosomal disruption in in vitro assays is Chloroquine. Chloroquine is a lysosomotropic agent that accumulates in endosomes and lysosomes, increasing their pH and causing osmotic swelling and membrane destabilization, which facilitates the release of entrapped materials.[17]

Q3: We observe high protein expression in vitro, but poor expression in vivo. What could be the reason?

A: Discrepancies between in vitro and in vivo results are common and often related to the biological complexities of a living system. Key factors to consider include:

  • LNP Stability in Circulation: LNPs can be unstable in the bloodstream, leading to premature release of mRNA or degradation. The PEGylated lipid in the formulation is crucial for providing a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system.[18]

  • Off-Target Biodistribution: Following intravenous injection, conventional LNPs tend to accumulate predominantly in the liver.[18] If your target is an extrahepatic tissue, you may need to modify the LNP surface with targeting ligands or alter the lipid composition to change the biodistribution profile.

  • Immunogenicity: Even with m1Ψ-modified mRNA, the LNP components themselves can be immunogenic, leading to rapid clearance and reduced efficacy. The impact of LNP components on the immune response can be species-dependent.[3][4]

Q4: Can we reuse microfluidic chips for LNP formulation?

A: While single-use chips are recommended for clinical production to ensure consistency and avoid cross-contamination, for research and development purposes, microfluidic chips can often be reused after a thorough cleaning procedure. A common method involves flushing the channels sequentially with ethanol (B145695), a cleaning solution (like 1M NaOH), and then RNase-free water until the system is free of any residual lipids or mRNA. However, it is crucial to validate that the cleaning procedure does not affect the size, PDI, and encapsulation efficiency of subsequently formulated LNPs.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding LNP properties and their impact on delivery efficiency.

Table 1: Impact of LNP Composition on Endosomal Escape and Transfection

LNP ModificationKey FindingEffect on Endosomal Escape/TransfectionReference(s)
Cholesterol Replacement Replacing cholesterol with β-sitosterol~10-fold increase in detectable endosomal perturbation events[5][11]
Helper Lipid Variation Using DOPE instead of DSPCEnhanced gene silencing (siRNA) due to promotion of non-lamellar phases[10]
pHLIP Incorporation Addition of pHLIP peptide to LNP surface3 to 5-fold increase in mRNA expression across multiple cell lines[2][12]
mRNA Loading Level Fractionation of LNPs by densityLNP fraction with the highest mRNA loading was the least transfection competent[8][14]
Ionizable Lipid pKa Optimal pKa for ionizable lipidspKa in the range of 6.2-6.8 is critical for efficient endosomal escape[8]

Table 2: Characterization of LNP Formulations

ParameterTypical ValueMeasurement TechniqueImportance
Size (Hydrodynamic Diameter) 80 - 100 nmDynamic Light Scattering (DLS)Influences biodistribution, cellular uptake, and clearance
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Indicates homogeneity of the LNP population
Zeta Potential (at pH 7.4) -10 mV to +10 mVElectrophoretic Light Scattering (ELS)Predicts stability in suspension and interaction with biological components
Encapsulation Efficiency > 90%RiboGreen Assay / HPLCQuantifies the amount of mRNA successfully loaded into LNPs
Morphology Spherical, electron-dense coreCryo-Transmission Electron Microscopy (Cryo-TEM)Visual confirmation of particle integrity and structure

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating m1Ψ-mRNA LNPs using a microfluidic device.

  • Preparation of Solutions:

    • Lipid Phase (Organic): Prepare a stock solution of your ionizable lipid, phospholipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be optimized for your system (e.g., 10-20 mM).

    • mRNA Phase (Aqueous): Dilute your m1Ψ-mRNA stock in an acidic buffer (e.g., 25 mM sodium acetate, pH 4.0) to the desired concentration. The acidic pH ensures the ionizable lipid is protonated and can complex with the negatively charged mRNA.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device (e.g., NanoAssemblr) according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio (aqueous:organic) typically to 3:1.

    • Initiate mixing. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of lipids around the mRNA to form LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will be in an ethanol/aqueous buffer mixture. It is crucial to remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4).

    • This is typically achieved by dialysis or tangential flow filtration (TFF) against PBS overnight at 4°C.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage. Perform stability tests to determine the optimal storage conditions.

Protocol 2: Galectin-8 (Gal8-GFP) Endosomal Escape Assay

This assay quantifies endosomal rupture by visualizing the recruitment of a fluorescently tagged Galectin-8 protein to damaged endosomal membranes.[5][6]

  • Cell Seeding:

    • Use a stable cell line expressing a Gal8-GFP fusion protein. If not available, you will need to generate one by transfection or transduction.

    • Seed the Gal8-GFP reporter cells into a 96-well, black, clear-bottom imaging plate at a density that will result in 50-70% confluency at the time of the experiment.

  • LNP Treatment:

    • Allow the cells to adhere overnight.

    • The next day, treat the cells with your m1Ψ-mRNA LNPs at various concentrations.

    • Include a positive control (e.g., 100 µM Chloroquine) and a negative control (untreated cells or cells treated with empty LNPs).

  • Incubation:

    • Incubate the cells for a desired period (e.g., 4, 8, or 24 hours) at 37°C and 5% CO₂. The optimal time point may need to be determined empirically.

  • Imaging:

    • After incubation, stain the cell nuclei with a fluorescent dye like Hoechst 33342 to aid in cell segmentation during image analysis.

    • Wash the cells gently with PBS.

    • Image the cells using a high-content automated fluorescence microscope. Acquire images in the GFP channel (for Gal8-GFP puncta) and the blue channel (for nuclei).

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the results.

    • The general workflow is:

      • Identify the nuclei from the Hoechst stain.

      • Identify the cell boundaries based on the nuclei.

      • Within each cell, identify and count the number of bright, distinct spots (puncta) in the GFP channel.

    • The final readout is typically the average number of Gal8-GFP puncta per cell. A significant increase in puncta per cell compared to the negative control indicates enhanced endosomal escape.

Visualizations

Endosomal_Escape_Pathway LNP-mRNA Endosomal Escape Pathway cluster_extracellular Extracellular Space cluster_cell Cell LNP LNP with m1Ψ-mRNA Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome 2. Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Degradation Pathway Cytoplasm Cytoplasm LateEndosome->Cytoplasm 3. Endosomal Escape (Ionizable Lipid Protonation) Translation mRNA Translation -> Protein Cytoplasm->Translation Experimental_Workflow Workflow for Assessing LNP Efficacy Formulation 1. LNP Formulation (Microfluidics) Characterization 2. Physicochemical Characterization (DLS, Zeta, Cryo-TEM, RiboGreen) Formulation->Characterization InVitro 3. In Vitro Testing Characterization->InVitro EndoEscape 4a. Endosomal Escape Assay (Gal8-GFP) InVitro->EndoEscape ProteinExp 4b. Protein Expression (Luciferase/GFP Assay) InVitro->ProteinExp Optimization 5. Data Analysis & Optimization EndoEscape->Optimization ProteinExp->Optimization Optimization->Formulation Iterate Troubleshooting_Flowchart Troubleshooting Low Protein Expression Start Low Protein Expression CheckEncapsulation High Encapsulation Efficiency? Start->CheckEncapsulation CheckLNP_Props Optimal LNP Properties? (Size, PDI, Zeta) CheckEncapsulation->CheckLNP_Props Yes Reformulate_mRNA Re-evaluate mRNA loading and formulation buffer CheckEncapsulation->Reformulate_mRNA No AssessEscape Assess Endosomal Escape (e.g., Gal8-GFP Assay) CheckLNP_Props->AssessEscape Yes Reformulate_LNP Reformulate LNPs: - Optimize ionizable lipid - Change helper lipids - Add excipients CheckLNP_Props->Reformulate_LNP No IsEscapeLow Is Escape Low? AssessEscape->IsEscapeLow IsEscapeLow->Reformulate_LNP Yes CheckCellHealth Check Cell Health & Assay Conditions IsEscapeLow->CheckCellHealth No

References

Validation & Comparative

A Comparative Guide: N1-methylpseudouridine versus Pseudouridine in mRNA Vaccine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA vaccines has revolutionized the landscape of vaccinology, offering a versatile and rapidly deployable platform. A key innovation in ensuring the safety and efficacy of these vaccines lies in the modification of mRNA nucleosides to mitigate innate immune responses and enhance protein translation. Among the most significant modifications, the substitution of uridine (B1682114) with pseudouridine (B1679824) (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ), has been pivotal. This guide provides an objective comparison of the performance of m1Ψ and Ψ in mRNA vaccines, supported by experimental data, detailed methodologies, and visual representations of key biological processes and workflows.

Executive Summary

N1-methylpseudouridine (m1Ψ) has emerged as the superior modification for therapeutic and prophylactic mRNA applications, including the highly successful COVID-19 mRNA vaccines.[1] Experimental evidence consistently demonstrates that the inclusion of m1Ψ in in vitro transcribed mRNA results in significantly higher protein expression and a more favorable immunogenic profile compared to pseudouridine (Ψ). This enhanced performance is attributed to m1Ψ's superior ability to evade recognition by innate immune sensors, such as Toll-like receptors (TLRs), and to promote more efficient translation.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative studies of m1Ψ- and Ψ-modified mRNA.

Table 1: In Vitro Protein Expression
Cell LinemRNA ModificationReporter GeneFold Increase in Protein Expression (m1Ψ vs. Ψ)Reference
HEK293Tm1Ψ vs. ΨFirefly Luciferase~10-foldAndries et al., 2015
A549m1Ψ vs. ΨFirefly Luciferase~7-foldAndries et al., 2015
JAWSIIm1Ψ vs. ΨFirefly Luciferase~5-foldAndries et al., 2015
Multiple Cell Linesm5C/m1Ψ vs. m5C/ΨFirefly LuciferaseUp to ~44-foldAndries et al., 2015
Table 2: In Vivo Protein Expression
Animal ModelAdministration RoutemRNA ModificationReporter GeneFold Increase in Protein Expression (m1Ψ vs. Ψ)Reference
BALB/c MiceIntradermalm1Ψ vs. ΨFirefly Luciferase~13-foldAndries et al., 2015
Table 3: Innate Immune Response
AssayCell LinemRNA ModificationOutcomeReference
HEK-Blue™ TLR3 AssayHEK293m5C/m1Ψ vs. m5C/ΨReduced TLR3 activation with m5C/m1ΨAndries et al., 2015
Cytokine Measurement (IFN-β)A549 cellsm5C/m1Ψ vs. m5C/ΨLower IFN-β production with m5C/m1ΨAndries et al., 2015

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used in the field to evaluate modified mRNA performance.

In Vitro Transcription of Modified mRNA

This protocol describes the synthesis of mRNA incorporating either m1Ψ or Ψ.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleotide solution (ATP, GTP, CTP)

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP) or Pseudouridine-5'-triphosphate (ΨTP)

  • Transcription buffer

  • RNase inhibitor

  • DNase I

  • Nuclease-free water

Procedure:

  • Assemble the transcription reaction at room temperature by combining the transcription buffer, ribonucleotide solution (with either m1ΨTP or ΨTP completely replacing UTP), the linearized DNA template, and RNase inhibitor.

  • Initiate the reaction by adding T7 RNA Polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I and incubate for an additional 15-30 minutes at 37°C.

  • Purify the mRNA using a suitable method, such as lithium chloride precipitation or silica-based columns.

  • Assess the quality and concentration of the mRNA using spectrophotometry and gel electrophoresis.

Lipid Nanoparticle (LNP) Formulation of mRNA

This protocol outlines a common method for encapsulating mRNA into lipid nanoparticles for in vivo delivery.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS)

  • m1Ψ- or Ψ-modified mRNA

Procedure:

  • Prepare a lipid stock solution by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio.

  • Prepare an aqueous mRNA solution by diluting the purified mRNA in citrate buffer.

  • Rapidly mix the lipid-ethanol solution with the aqueous mRNA solution at a defined ratio (e.g., 1:3 volume ratio) using a microfluidic mixing device or by rapid manual mixing. This rapid mixing leads to the self-assembly of LNPs.

  • Dialyze the resulting LNP suspension against PBS to remove ethanol and raise the pH.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vitro Transfection and Protein Expression Assay

This protocol describes how to assess protein expression from modified mRNA in cultured cells.

Materials:

  • Mammalian cell line (e.g., HEK293T, A549)

  • Cell culture medium

  • Transfection reagent (e.g., Lipofectamine)

  • m1Ψ- or Ψ-modified mRNA encoding a reporter protein (e.g., Firefly Luciferase)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Prepare transfection complexes by mixing the modified mRNA with the transfection reagent in serum-free medium according to the manufacturer's instructions.

  • Add the transfection complexes to the cells and incubate for a specified period (e.g., 24-48 hours).

  • Lyse the cells and measure the activity of the reporter protein using the appropriate assay reagent and a luminometer.

  • Normalize the reporter activity to the total protein concentration in the cell lysate.

In Vivo Protein Expression Analysis (Bioluminescence Imaging)

This protocol details the measurement of protein expression in living animals.

Materials:

  • BALB/c mice

  • LNP-formulated m1Ψ- or Ψ-modified mRNA encoding Firefly Luciferase

  • D-luciferin (substrate for Firefly Luciferase)

  • In vivo imaging system (IVIS)

Procedure:

  • Administer the LNP-formulated mRNA to mice via the desired route (e.g., intradermal, intramuscular).

  • At various time points post-administration, anesthetize the mice.

  • Inject the mice with D-luciferin intraperitoneally.

  • After a short incubation period (typically 10-15 minutes) to allow for substrate distribution, place the mice in the IVIS chamber.

  • Acquire bioluminescence images and quantify the signal intensity from the region of interest.

Innate Immune Response Assays

This assay quantifies the activation of specific Toll-like receptors.

Materials:

  • HEK-Blue™ hTLR3 cells (or other TLR-expressing cell lines)

  • HEK-Blue™ Detection medium

  • m1Ψ- or Ψ-modified mRNA

  • Positive control (e.g., Poly(I:C) for TLR3)

Procedure:

  • Seed HEK-Blue™ cells in a 96-well plate.

  • Add the modified mRNA or control ligands to the cells.

  • Incubate for 24 hours.

  • Add HEK-Blue™ Detection medium, which contains a substrate for the secreted embryonic alkaline phosphatase (SEAP) reporter gene.

  • Measure the color change at 620-655 nm, which is proportional to TLR activation.

This protocol measures the secretion of specific cytokines from cells treated with modified mRNA.

Materials:

  • Human or mouse immune cells (e.g., peripheral blood mononuclear cells, A549 cells)

  • m1Ψ- or Ψ-modified mRNA

  • Cell culture medium

  • ELISA kit for the cytokine of interest (e.g., IFN-β)

Procedure:

  • Culture the cells and expose them to the modified mRNA.

  • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the secreted cytokine.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Innate_Immune_Sensing_of_mRNA cluster_extracellular Extracellular/Endosomal cluster_cytoplasm Cytoplasm cluster_modifications Impact of Modifications mRNA mRNA LNP LNP mRNA->LNP encapsulation Endosome Endosome LNP->Endosome endocytosis TLR3 TLR3 Endosome->TLR3 dsRNA sensing TLR7/8 TLR7/8 Endosome->TLR7/8 ssRNA sensing Released_mRNA mRNA Endosome->Released_mRNA endosomal escape TBK1/IKKε TBK1/IKKε TLR3->TBK1/IKKε NF-κB NF-κB TLR7/8->NF-κB RIG-I/MDA5 RIG-I/MDA5 Released_mRNA->RIG-I/MDA5 dsRNA/5'-ppp-RNA sensing Translation Translation Released_mRNA->Translation ribosome binding MAVS MAVS RIG-I/MDA5->MAVS MAVS->TBK1/IKKε MAVS->NF-κB IRF3/7 IRF3/7 TBK1/IKKε->IRF3/7 Type_I_IFN Type I IFN (e.g., IFN-β) IRF3/7->Type_I_IFN transcription Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory\nCytokines transcription Type_I_IFN->Translation inhibition Protein Protein Translation->Protein m1Ψ_mRNA m1Ψ-mRNA m1Ψ_mRNA->TLR3 greatly reduced activation m1Ψ_mRNA->Translation enhanced Ψ_mRNA Ψ-mRNA Ψ_mRNA->TLR3 reduced activation

Caption: Innate immune sensing of mRNA and the impact of modifications.

Experimental_Workflow cluster_synthesis mRNA Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation DNA_Template Linearized DNA Template (T7 promoter + gene) IVT_m1Psi In Vitro Transcription (with m1ΨTP) DNA_Template->IVT_m1Psi IVT_Psi In Vitro Transcription (with ΨTP) DNA_Template->IVT_Psi mRNA_m1Psi m1Ψ-mRNA IVT_m1Psi->mRNA_m1Psi mRNA_Psi Ψ-mRNA IVT_Psi->mRNA_Psi LNP_Formulation_m1Psi LNP Formulation mRNA_m1Psi->LNP_Formulation_m1Psi LNP_Formulation_Psi LNP Formulation mRNA_Psi->LNP_Formulation_Psi LNP_m1Psi LNP(m1Ψ-mRNA) LNP_Formulation_m1Psi->LNP_m1Psi LNP_Psi LNP(Ψ-mRNA) LNP_Formulation_Psi->LNP_Psi Transfection Transfection LNP_m1Psi->Transfection Administration Administration (e.g., Intradermal) LNP_m1Psi->Administration LNP_Psi->Transfection LNP_Psi->Administration Cell_Culture Cell Culture (e.g., HEK293T, A549) Cell_Culture->Transfection Protein_Assay Protein Expression Assay (e.g., Luciferase) Transfection->Protein_Assay Immune_Assay Innate Immune Assay (e.g., TLR reporter, Cytokine ELISA) Transfection->Immune_Assay Animal_Model Animal Model (e.g., BALB/c Mice) Animal_Model->Administration BLI Bioluminescence Imaging Administration->BLI

Caption: Experimental workflow for comparing m1Ψ- and Ψ-modified mRNA.

Conclusion

References

A Comparative Guide: N1-methylpseudouridine (m1Ψ) vs. 5-methoxyuridine (5moU) in mRNA Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the field of mRNA-based therapeutics and vaccines. By enhancing stability and reducing immunogenicity, these modifications are critical for the efficacy of mRNA drugs. Among the various modifications, N1-methylpseudouridine (m1Ψ) and 5-methoxyuridine (B57755) (5moU) have emerged as promising candidates for improving mRNA performance. This guide provides an objective comparison of their effects on mRNA stability, supported by experimental data and detailed methodologies.

Executive Summary

Both N1-methylpseudouridine (m1Ψ) and 5-methoxyuridine (5moU) have been shown to increase the stability and translational efficiency of mRNA compared to their unmodified counterparts. While m1Ψ is famously utilized in the FDA-approved COVID-19 mRNA vaccines, emerging evidence suggests that 5moU may offer superior stability for certain mRNA constructs. This guide will delve into the available data, experimental protocols for assessing mRNA stability, and the known pathways of modified mRNA degradation.

Comparative Analysis of mRNA Stability

Direct quantitative comparisons of the half-lives of m1Ψ and 5moU-modified mRNA are limited in publicly available literature. However, several studies provide strong evidence for the enhanced stability conferred by both modifications, with some indicating a potential advantage for 5moU.

One study directly comparing various modifications in enhanced green fluorescent protein (eGFP) mRNA found that 5moU-modified eGFP mRNA was more stable than other tested modifications, including m1Ψ[1][2]. Another investigation in primary human macrophages demonstrated that 5-methoxy-uridine outperformed other modifications, including m1Ψ, in terms of transgene expression, which is often correlated with mRNA stability.

Table 1: Summary of Qualitative and Quantitative Data on mRNA Stability

ModificationReporter Gene/SystemKey FindingsQuantitative Data (if available)Reference
N1-methylpseudouridine (m1Ψ) Various (including COVID-19 vaccines)Increased protein expression and reduced immunogenicity. Increased mRNA half-life by altering secondary structure.Specific half-life data in direct comparison to 5moU is limited in the provided search results.[3][4][5]
5-methoxyuridine (5moU) eGFP5moU-modified eGFP mRNA was more stable than other modified eGFP mRNAs, including those with m1Ψ.Specific half-life values not provided in the search results.[1][2]
5-methoxyuridine (5moU) Primary human macrophagesOutperformed other modifications, including m1Ψ, in increasing transgene expression.Up to 4-fold increased transgene expression compared to other modifications.

Experimental Protocols for Assessing mRNA Stability

The stability of an mRNA molecule is typically quantified by its half-life (t½), the time it takes for half of the initial population of that mRNA to be degraded. Two common methods for determining mRNA half-life in cell culture are the Actinomycin D chase assay and metabolic labeling.

Actinomycin D Chase Assay

This method involves inhibiting transcription in cells using Actinomycin D and then measuring the decay of the target mRNA over time.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293, HeLa, or relevant primary cells) at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.

    • Transfect the cells with the in vitro transcribed and purified m1Ψ- or 5moU-modified mRNA of interest using a suitable transfection reagent.

  • Transcription Inhibition:

    • At a set time point post-transfection (e.g., 24 hours), add Actinomycin D to the cell culture medium to a final concentration of 5 µg/mL to block new transcription[6][7]. This marks time point zero (t=0) for the decay experiment.

  • Time-Course Sample Collection:

    • Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • RNA Extraction and Quantification:

    • Isolate total RNA from the harvested cells at each time point using a standard RNA extraction protocol.

    • Perform reverse transcription followed by quantitative real-time PCR (qRT-PCR) to determine the relative abundance of the target mRNA at each time point.

    • It is crucial to use a stable housekeeping gene as a reference for normalization. However, as Actinomycin D affects all transcription, it is recommended to normalize to the total amount of RNA or to spike-in an exogenous control RNA.

  • Data Analysis:

    • Plot the relative mRNA abundance against time.

    • Calculate the mRNA half-life by fitting the data to a one-phase exponential decay curve.

Workflow for Actinomycin D Chase Assay:

ActinomycinD_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture Plate Cells transfection Transfect with Modified mRNA cell_culture->transfection actd Add Actinomycin D (t=0) transfection->actd time_points Collect Cells at Time Points actd->time_points rna_extraction RNA Extraction time_points->rna_extraction qprc qRT-PCR rna_extraction->qprc data_analysis Calculate Half-life qprc->data_analysis MetabolicLabeling_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture Plate Cells pulse Pulse with 4sU cell_culture->pulse chase Chase with Uridine (t=0) pulse->chase time_points Collect Cells at Time Points chase->time_points rna_extraction RNA Extraction time_points->rna_extraction labeled_rna_quant Quantify Labeled RNA rna_extraction->labeled_rna_quant data_analysis Calculate Half-life labeled_rna_quant->data_analysis mRNA_Decay_Pathway mRNA Capped and Polyadenylated mRNA Deadenylation Deadenylation (CCR4-NOT complex) mRNA->Deadenylation Endonuclease Endonucleolytic Cleavage mRNA->Endonuclease Decapping Decapping (Dcp1/Dcp2) Deadenylation->Decapping Exosome 3' to 5' Decay (Exosome) Deadenylation->Exosome Xrn1 5' to 3' Decay (Xrn1) Decapping->Xrn1 Degraded Degraded Nucleotides Exosome->Degraded Xrn1->Degraded Endonuclease->Exosome Endonuclease->Xrn1

References

M1Ψ-Modified mRNA: A Leap Forward in Reducing In Vivo Immunogenicity for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and safe mRNA-based therapeutics has led to a pivotal innovation: the incorporation of N1-methylpseudouridine (m1Ψ). This modification has been instrumental in the success of mRNA vaccines, primarily by dampening the innate immune response that often plagues unmodified mRNA, thereby enhancing protein expression and the overall efficacy of the therapeutic. This guide provides a comprehensive comparison of m1Ψ-modified mRNA and unmodified mRNA, supported by experimental data, detailed protocols, and visualizations to objectively demonstrate the superior immunogenic profile of m1Ψ-mRNA in vivo.

The replacement of uridine (B1682114) with m1Ψ in mRNA has been shown to suppress the recognition of the delivered RNA by Toll-like receptors (TLRs), leading to a reduction in the production of inflammatory cytokines and higher protein translation compared to unmodified mRNA.[1] This fundamental discovery was crucial to the success of the two approved COVID-19 mRNA vaccines, where all uridines are replaced with m1Ψ.[1]

Comparative Analysis of In Vivo Immunogenicity

Experimental evidence from in vivo studies in mice consistently demonstrates a significant reduction in the inflammatory response to m1Ψ-modified mRNA compared to its unmodified counterpart. Unmodified mRNA is recognized by innate immune sensors, triggering a cascade of inflammatory responses, including the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This not only leads to potential reactogenicity but can also inhibit protein translation from the mRNA therapeutic. In contrast, the m1Ψ modification allows the mRNA to largely evade this immune surveillance.

A key finding is that immunization with unmodified mRNA induces a significantly greater systemic inflammatory response just six hours after administration.[1] Furthermore, a distinct interferon response is observed in animals vaccinated with uridine-containing mRNA (U-mRNA), which is notably absent in those receiving m1Ψ-mRNA.[2] Studies have shown that m1Ψ-modified mRNA results in reduced intracellular innate immunogenicity, contributing to improved cellular viability upon transfection.[3]

Quantitative In Vivo Cytokine Response

The following table summarizes the comparative in vivo cytokine response observed in mice following the administration of m1Ψ-modified versus unmodified mRNA, as extrapolated from published studies.

Cytokine/MarkerUnmodified mRNAm1Ψ-modified mRNAKey FindingReference
Type I Interferon (IFN) Response Present and elevatedSignificantly reduced or absentm1Ψ modification mitigates the hallmark antiviral response triggered by foreign RNA.[2]
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Significantly elevated post-administrationReduced levels compared to unmodified mRNADemonstrates a dampened systemic inflammatory reaction with m1Ψ-mRNA.[1]
Chemokines (e.g., MCP-1) Elevated levels, indicating immune cell recruitmentReduced levels compared to unmodified mRNASuggests a more localized and less inflammatory immune cell response.[1]

Signaling Pathways of Innate Immune Recognition

The reduced immunogenicity of m1Ψ-mRNA can be attributed to its ability to bypass key innate immune sensing pathways. Unmodified single-stranded RNA is recognized by endosomal Toll-like receptors (TLR7 and TLR8) and cytosolic sensors like RIG-I, leading to the activation of downstream signaling cascades that culminate in the production of type I interferons and other inflammatory cytokines. The m1Ψ modification sterically hinders the binding of the mRNA to these receptors, thus preventing the initiation of this inflammatory cascade.

Innate_Immune_Sensing cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-mRNA cluster_pathway Innate Immune Activation Unmodified mRNA Unmodified mRNA TLR7_8 TLR7/8 Unmodified mRNA->TLR7_8 Binds RIG_I RIG-I Unmodified mRNA->RIG_I Binds m1Ψ-mRNA m1Ψ-mRNA m1Ψ-mRNA->TLR7_8 Reduced Binding m1Ψ-mRNA->RIG_I Reduced Binding MyD88 MyD88/MAVS TLR7_8->MyD88 Activates RIG_I->MyD88 Activates IRF7 IRF7/IRF3 MyD88->IRF7 NF_kB NF-κB MyD88->NF_kB IFN Type I IFN (IFN-α, IFN-β) IRF7->IFN Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Induces

Innate immune sensing of unmodified vs. m1Ψ-mRNA.

Experimental Protocols

The following are generalized protocols for key experiments to validate the reduced immunogenicity of m1Ψ-mRNA in vivo.

In Vivo Mouse Immunization and Sample Collection

Objective: To compare the systemic inflammatory response in mice following the administration of m1Ψ-modified and unmodified mRNA.

Materials:

  • 6-8 week old BALB/c mice

  • LNP-formulated m1Ψ-modified mRNA encoding a reporter protein (e.g., Luciferase)

  • LNP-formulated unmodified mRNA encoding the same reporter protein

  • Phosphate-buffered saline (PBS) as a control

  • Syringes and needles for intramuscular injection

  • Equipment for blood collection (e.g., retro-orbital sinus or tail vein)

  • Centrifuge for serum separation

  • -80°C freezer for sample storage

Procedure:

  • Divide mice into three groups: Unmodified mRNA, m1Ψ-mRNA, and PBS control (n=5-8 mice per group).

  • Administer a single intramuscular injection of the respective mRNA-LNP formulation (e.g., 10 µg of mRNA) or PBS into the hind limb of each mouse.

  • At predetermined time points post-injection (e.g., 2, 6, 24, and 48 hours), collect blood samples from each mouse.

  • Process the blood to separate serum by centrifugation.

  • Store the serum samples at -80°C until cytokine analysis.

Cytokine and Chemokine Analysis

Objective: To quantify the levels of pro-inflammatory cytokines and chemokines in the serum of immunized mice.

Materials:

  • Serum samples from immunized mice

  • Multiplex cytokine assay kit (e.g., Luminex-based assay or ELISA array) for detecting a panel of cytokines and chemokines (e.g., IFN-α, IFN-β, TNF-α, IL-6, IL-1β, MCP-1).

  • Plate reader or flow cytometer compatible with the chosen assay.

  • Assay-specific reagents and buffers.

Procedure:

  • Thaw the serum samples on ice.

  • Perform the multiplex cytokine assay according to the manufacturer's instructions. This typically involves incubating the serum with antibody-coated beads or plates, followed by detection with secondary antibodies and a fluorescent reporter.

  • Acquire the data using the appropriate instrument.

  • Analyze the data to determine the concentration of each cytokine/chemokine in the samples.

  • Compare the cytokine profiles between the different treatment groups at each time point.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Sample Collection cluster_analysis Data Analysis Groups Divide mice into 3 groups: 1. Unmodified mRNA-LNP 2. m1Ψ-mRNA-LNP 3. PBS Control Injection Intramuscular injection (e.g., 10 µg mRNA) Groups->Injection Blood Collect blood at 2, 6, 24, 48 hours Injection->Blood Serum Isolate serum via centrifugation Blood->Serum Storage Store serum at -80°C Serum->Storage Cytokine_Assay Multiplex cytokine assay (Luminex or ELISA) Storage->Cytokine_Assay Quantification Quantify cytokine levels (e.g., pg/mL) Cytokine_Assay->Quantification Comparison Compare cytokine profiles between groups Quantification->Comparison

Workflow for in vivo immunogenicity assessment.

Conclusion

The in vivo validation of m1Ψ-modified mRNA unequivocally demonstrates its reduced immunogenicity compared to unmodified mRNA. This is characterized by a significant reduction in the induction of type I interferons and other pro-inflammatory cytokines. This dampened innate immune response is critical for enhancing the stability and translational efficiency of the mRNA, ultimately leading to a more potent and safer therapeutic. The experimental data and protocols provided in this guide offer a framework for researchers to further explore and validate the immunogenic properties of novel mRNA constructs, ensuring the continued advancement of this transformative therapeutic modality.

References

M1Ψ-Modified vs. Unmodified mRNA: A Comparative Analysis of Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the differential protein expression, immunological impact, and experimental considerations of N1-methylpseudouridine (m1Ψ)-modified versus unmodified messenger RNA.

In the rapidly advancing field of mRNA-based therapeutics and vaccines, the choice between utilizing N1-methylpseudouridine (m1Ψ)-modified or unmodified mRNA is a critical determinant of translational efficiency and immunological response. The incorporation of m1Ψ, a modified nucleoside, into in vitro transcribed (IVT) mRNA has been a pivotal innovation, significantly enhancing protein expression and reducing innate immunogenicity. This guide provides an objective comparison of these two mRNA platforms, supported by experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their specific applications.

Key Differences in Performance

The primary advantages of m1Ψ-modification lie in its ability to increase protein translation and diminish the innate immune activation typically associated with foreign RNA. Unmodified mRNA can be recognized by various pattern recognition receptors (PRRs), leading to a cascade of inflammatory responses that can suppress translation.

Summary of Quantitative Data:

Parameterm1Ψ-Modified mRNAUnmodified mRNAKey Findings
Protein Expression Level Significantly higher; up to 15-fold or more in some studies.[1]LowerThe increase in protein expression with m1Ψ-mRNA is particularly dramatic in certain cell types, such as monocytic lineage splenocytes, where it can be up to 50-fold higher.[1]
Duration of Expression Longer; detectable for an extended period (e.g., 13 days in one study).[2]Shorter; detectable for a shorter duration (e.g., 8 days in the same study).[2]Prolonged antigen availability from m1Ψ-mRNA can be advantageous for driving robust immune responses.[2]
Innate Immunogenicity ReducedHigherm1Ψ modification allows the mRNA to better evade detection by innate immune sensors like Toll-like receptors (TLRs) and RIG-I, leading to lower production of pro-inflammatory cytokines such as Type I interferons.[2][3]
Translational Fidelity No significant impact on translational fidelity has been observed.[1][4]HighStudies have not detected an increase in miscoded peptides from m1Ψ-containing mRNA compared to unmodified mRNA in cell culture.[1][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are synthesized protocols for key experiments involved in the comparative analysis of m1Ψ-modified and unmodified mRNA.

In Vitro Transcription (IVT) for mRNA Synthesis

This protocol outlines the synthesis of both unmodified and m1Ψ-modified mRNA.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • NTPs (ATP, GTP, CTP, UTP)

  • m1ΨTP (for modified mRNA)

  • Reaction Buffer (containing MgCl2, spermidine)

  • Pyrophosphatase

  • RNase Inhibitor

  • DNase I

  • RNA purification kit

Procedure:

  • Reaction Setup: In an RNase-free tube, combine the reaction buffer, RNase inhibitor, pyrophosphatase, and NTPs. For m1Ψ-modified mRNA, completely replace UTP with m1ΨTP.[]

  • Template Addition: Add the linearized DNA template to the reaction mixture.

  • Enzyme Addition: Add T7 RNA polymerase to initiate transcription.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.

  • Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quality Control: Assess the concentration, purity, and integrity of the mRNA using UV spectrophotometry and gel electrophoresis.

mRNA Delivery via Lipid Nanoparticle (LNP) Formulation

This protocol describes a common method for encapsulating mRNA into LNPs for efficient delivery into cells.

Materials:

  • Synthesized mRNA (m1Ψ-modified or unmodified)

  • Ionizable lipid (e.g., SM-102)

  • Phospholipid (e.g., DOPE)

  • Cholesterol

  • PEG-lipid

  • Ethanol (B145695)

  • Citrate (B86180) buffer (for mRNA dilution)

  • Microfluidic mixing device

Procedure:

  • Lipid Mixture Preparation: Dissolve the ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol to prepare the organic phase.[7]

  • mRNA Preparation: Dilute the mRNA in a citrate buffer to prepare the aqueous phase.[8]

  • Microfluidic Mixing: Use a microfluidic device to rapidly mix the organic lipid solution with the aqueous mRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[8]

  • Dialysis: Dialyze the resulting LNP-mRNA solution against PBS to remove ethanol and non-encapsulated components.

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.[9]

In Vitro Transfection and Protein Expression Analysis

This protocol details the transfection of cells with LNP-formulated mRNA and the subsequent quantification of protein expression.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa, or relevant cell line)

  • LNP-formulated m1Ψ-modified and unmodified mRNA (encoding a reporter protein like luciferase or GFP)

  • Cell culture medium

  • For Luciferase Assay: Luciferase Assay System (lysis buffer, luciferase substrate) and a luminometer.[10][11]

  • For Western Blot: Lysis buffer, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, membranes, primary and secondary antibodies, and imaging system.[12]

Procedure:

Cell Transfection:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Remove the culture medium and add fresh medium containing the desired concentration of LNP-formulated mRNA.

  • Incubate for the desired time points (e.g., 6, 12, 24, 48 hours).

Protein Quantification (Luciferase Assay):

  • Wash the cells with PBS and then add lysis buffer.[10]

  • Collect the cell lysate and centrifuge to pellet debris.

  • Add the luciferase assay substrate to the supernatant.

  • Measure the luminescence using a luminometer.[10]

Protein Quantification (Western Blot):

  • Lyse the cells and quantify the total protein concentration.[13]

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with a primary antibody specific to the expressed protein.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.[14][15]

Visualizing the Processes

Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the underlying biological pathways.

Experimental Workflow

Experimental_Workflow cluster_synthesis mRNA Synthesis cluster_formulation LNP Formulation cluster_delivery Cellular Delivery cluster_analysis Analysis unmod_ivt IVT with UTP unmod_lnp Unmodified mRNA-LNP unmod_ivt->unmod_lnp Encapsulation mod_ivt IVT with m1ΨTP mod_lnp m1Ψ-mRNA-LNP mod_ivt->mod_lnp Encapsulation transfection Transfection into Cells unmod_lnp->transfection mod_lnp->transfection luciferase Luciferase Assay transfection->luciferase Quantify Expression western Western Blot transfection->western Quantify Expression flow Flow Cytometry (for GFP) transfection->flow Quantify Expression

Caption: Experimental workflow for comparing protein expression from m1Ψ-modified and unmodified mRNA.

Innate Immune Sensing of mRNA

Innate_Immunity_Pathway cluster_unmod Unmodified mRNA cluster_mod m1Ψ-Modified mRNA unmod_mrna Unmodified mRNA tlr78 TLR7/8 (Endosome) unmod_mrna->tlr78 Sensing rigi RIG-I (Cytosol) unmod_mrna->rigi Sensing myd88 MyD88 tlr78->myd88 mavs MAVS rigi->mavs type1_ifn Type I IFN Production myd88->type1_ifn mavs->type1_ifn translation_inhibition Translation Inhibition type1_ifn->translation_inhibition mod_mrna m1Ψ-Modified mRNA evasion Immune Evasion mod_mrna->evasion translation Enhanced Translation evasion->translation

Caption: Innate immune pathways activated by unmodified mRNA versus evasion by m1Ψ-modified mRNA.

Conclusion

The incorporation of N1-methylpseudouridine into mRNA represents a significant advancement in RNA technology, offering a potent method to enhance protein expression while mitigating the undesirable inflammatory effects of unmodified mRNA. This comparative guide provides the foundational knowledge, quantitative insights, and experimental frameworks necessary for researchers to effectively harness the power of modified mRNA in their research and development endeavors. The choice between m1Ψ-modified and unmodified mRNA will ultimately depend on the specific goals of the application, such as maximizing protein production for replacement therapies or modulating the immune response for vaccine development.

References

A Comparative Guide to N1-methylpseudouridine and Pseudouridine: Impact on mRNA Translation Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has been a cornerstone of modern therapeutics, most notably in the development of COVID-19 vaccines. Among the most pivotal modifications are pseudouridine (B1679824) (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ). While both are employed to enhance mRNA stability and reduce innate immunogenicity, their effects on the fundamental process of protein synthesis—specifically, the fidelity of translation—are nuanced and critical for the development of safe and effective therapies. This guide provides an objective comparison of their performance, supported by experimental data and methodologies.

Comparative Analysis of Translational Fidelity

The ribosome's accuracy in decoding mRNA codons is paramount. Errors during translation can lead to the synthesis of non-functional, misfolded, or potentially immunogenic proteins. Both Ψ and m1Ψ have been shown to influence this process in distinct ways.

Amino Acid Misincorporation

Pseudouridine has been observed to modestly decrease the accuracy of the ribosome. Studies indicate that the presence of Ψ in an mRNA codon can impede the rate of amino acid addition and increase the likelihood of near-cognate tRNA selection, leading to low levels of amino acid substitutions.[1][2][3]

In contrast, N1-methylpseudouridine is generally considered to maintain a higher degree of fidelity regarding amino acid misincorporation, comparable to that of unmodified mRNA.[4] However, research also shows that m1Ψ can subtly influence the accuracy of amino acid addition in a manner that is highly dependent on the specific codon, the position of the modification within the codon, and the identity of the incoming tRNA.[5][6][7] One study using mass spectrometry to analyze a luciferase reporter protein found that m1Ψ-substituted mRNA resulted in a greater than 20-fold increase in amino acid substitutions compared to its unmodified counterpart.[8] Overall, while m1Ψ does not appear to significantly alter the rate of correct (cognate) tRNA addition, it can modulate the fidelity of tRNA selection.[6][9]

Ribosomal Frameshifting

A significant distinction between the two modifications lies in their propensity to induce ribosomal frameshifting. Recent and pivotal research has demonstrated that m1Ψ, but not Ψ or unmodified uridine, causes the ribosome to shift its reading frame, primarily by a +1 nucleotide shift.[10][11][12] This phenomenon is particularly pronounced at specific "slippery sequences" within the mRNA.[10][11]

The proposed mechanism involves m1Ψ-induced ribosome stalling during the elongation phase of translation.[10][12] This pause provides an opportunity for the ribosome to realign on the mRNA, resulting in the synthesis of off-target proteins from the alternate reading frame. Such frameshifted products have been detected in vitro, in cell culture, and, importantly, have been shown to elicit T-cell responses in both mice and humans vaccinated with the BNT162b2 COVID-19 vaccine, which contains m1Ψ-modified mRNA.[10][11]

Data Presentation: Summary of Fidelity Effects

The following table summarizes the key experimental findings regarding the impact of Ψ and m1Ψ on translational fidelity.

ModificationFidelity ParameterKey FindingExperimental SystemReference(s)
Pseudouridine (Ψ) Amino Acid MisincorporationIncreases low-level amino acid substitutions by promoting near-cognate tRNA selection.Reconstituted bacterial translation system; Human cells[1][2][3]
FrameshiftingNot reported to be a significant inducer of frameshifting.N/A[10][11]
Translation SpeedCan impede translation elongation.Reconstituted bacterial translation system[2][3]
N1-methylpseudouridine (m1Ψ) Amino Acid MisincorporationDoes not substantially change rates of correct amino acid addition but can subtly modulate fidelity in a context-dependent manner.Reconstituted bacterial translation system; HEK293 cells[5][6][9]
FrameshiftingSignificantly increases the frequency of +1 ribosomal frameshifting, particularly at "slippery sequences".In vitro translation; HeLa cells; Vaccinated mice and humans[10][11][12]
Translation SpeedSlows translation elongation, which is thought to contribute to ribosome stalling and subsequent frameshifting.In vitro translation systems[10][13]

Experimental Protocols

Understanding the methodologies used to assess translational fidelity is crucial for interpreting the data. The primary techniques cited in the referenced studies are detailed below.

In Vitro Reconstituted Translation Assays

This method provides a controlled environment to measure the biochemical parameters of translation.

  • Objective: To measure the rates of cognate and near-cognate amino acid addition to codons containing U, Ψ, or m1Ψ.

  • Methodology:

    • Preparation of Components: Highly purified components of the translation machinery are prepared, typically from E. coli. This includes 70S ribosomes, initiation factors (IFs), elongation factors (EF-Tu, EF-G), release factors (RFs), and a pool of transfer RNAs (tRNAs).

    • mRNA Synthesis: Short model mRNA sequences containing a specific codon of interest (e.g., UUU) are synthesized via in vitro transcription (IVT). Parallel reactions are run where UTP is fully replaced with either ΨTP or m1ΨTP.

    • Initiation Complex Formation: Ribosomes are assembled on the mRNA with a radiolabeled initiator tRNA (e.g., ³⁵S-fMet-tRNAfMet) in the P-site, positioned at the start codon.

    • Elongation Reaction: The reaction is initiated by adding a ternary complex consisting of a specific aminoacyl-tRNA, EF-Tu, and GTP. The incorporation of the amino acid into a dipeptide (e.g., fMet-Phe) is measured over a time course.

    • Analysis: The reaction products are quenched at various time points and analyzed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to quantify the amount of dipeptide formed. The observed rates (k_obs_) are then calculated by fitting the data to kinetic models.

Mass Spectrometry-Based Proteomics

This powerful analytical technique is used to identify and quantify proteins, allowing for the direct detection of translation errors.

  • Objective: To identify and quantify misincorporated amino acids or frameshifted peptide sequences.

  • Methodology:

    • Protein Expression: A reporter protein (e.g., Firefly Luciferase) is expressed from an unmodified, Ψ-modified, or m1Ψ-modified mRNA template, either in cell-free translation systems or by transfecting cultured cells.

    • Protein Purification & Digestion: The expressed reporter protein is purified, often using an affinity tag (e.g., FLAG-tag). The purified protein is then enzymatically digested into smaller peptides using a protease like trypsin.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and then analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects specific peptides for fragmentation, measuring the masses of the fragments (MS2 scan).

    • Data Analysis: The fragmentation patterns (MS2 spectra) are searched against a protein sequence database. To detect errors, this database is expanded to include all possible single amino acid substitutions or sequences from alternate reading frames (+1 or -1). The identification of spectra that match these non-canonical sequences serves as direct evidence of translational infidelity.

Frameshift Reporter Assays

These assays, often based on dual-luciferase systems, are designed to specifically quantify the frequency of ribosomal frameshifting events.

  • Objective: To measure the percentage of ribosomes that shift reading frames when translating a specific mRNA sequence.

  • Methodology:

    • Reporter Construct Design: An mRNA is engineered with two reporter genes in series (e.g., Renilla and Firefly luciferase). The upstream reporter is in the primary (0) reading frame. The downstream reporter is in an alternate (+1 or -1) reading frame. Between them is a "slippery sequence" suspected of inducing frameshifting.

    • Expression: The reporter mRNA, synthesized with U, Ψ, or m1Ψ, is translated in a cell-free system or in transfected cells.

    • Luciferase Assay: The activity of both luciferases is measured using a luminometer.

    • Analysis: The expression of the upstream (0 frame) reporter indicates the total amount of translation. The expression of the downstream (+1 frame) reporter is only possible if a frameshift event occurs. The frameshifting efficiency is calculated as the ratio of the downstream luciferase activity to the upstream luciferase activity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for assessing fidelity and the conceptual outcomes of translating modified mRNA.

experimental_workflow cluster_synthesis 1. mRNA Synthesis cluster_translation 2. Translation cluster_analysis 3. Fidelity Analysis ivt In Vitro Transcription (IVT) translation_system Translation System (In Vitro or Cell-based) ivt->translation_system Unmodified, Ψ-mRNA, or m1Ψ-mRNA utp UTP utp->ivt psi_tp ΨTP psi_tp->ivt m1psi_tp m1ΨTP m1psi_tp->ivt ms Mass Spectrometry (LC-MS/MS) translation_system->ms Protein Products reporter Reporter Assays (e.g., Dual-Luciferase) translation_system->reporter Protein Products outcome_ms Identifies Miscoded & Frameshifted Peptides ms->outcome_ms outcome_reporter Quantifies Frameshift Frequency reporter->outcome_reporter

Caption: Experimental workflow for comparing translational fidelity of modified mRNA.

fidelity_outcomes cluster_outcomes Protein Products unmod Unmodified mRNA faithful Faithful Protein unmod->faithful High Fidelity psi Pseudouridine (Ψ) mRNA psi->faithful miscoded Miscoded Protein (Amino Acid Substitution) psi->miscoded Low-level Increase m1psi N1-methyl- pseudouridine (m1Ψ) mRNA m1psi->faithful m1psi->miscoded Context- dependent frameshifted Frameshifted Protein (+1 Frame) m1psi->frameshifted  Significant  Increase

Caption: Conceptual model of translational outcomes for different mRNA modifications.

Conclusion and Implications for Drug Development

The choice between pseudouridine and N1-methylpseudouridine involves a critical trade-off between different aspects of translational fidelity.

  • Pseudouridine (Ψ) appears to introduce a low level of general inaccuracy, modestly increasing amino acid misincorporation across various contexts. While this reduces the overall fidelity, it does not appear to cause systematic, high-frequency errors like frameshifting.

  • N1-methylpseudouridine (m1Ψ) generally maintains high fidelity with respect to sense codon decoding but introduces a significant and concerning propensity for +1 ribosomal frameshifting.[10] This can lead to the production of entirely novel, off-target proteins with unpredictable biological consequences, including the potential for neoantigen generation.[11]

For drug development professionals, these findings have profound implications. While m1Ψ offers superior translational output and lower immunogenicity, its use necessitates careful sequence design and risk assessment. Codon optimization strategies should be employed not only to enhance expression but also to identify and eliminate "slippery sequences" that are prone to m1Ψ-induced frameshifting.[10] Future development of mRNA therapeutics will require rigorous safety assessments, including proteomic analysis, to detect and mitigate the production of unintended protein products arising from these crucial nucleoside modifications.

References

A Head-to-Head Comparison of Modified Nucleosides for Enhanced mRNA Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug developers on the impact of nucleoside modifications on mRNA performance, featuring comparative data, detailed experimental protocols, and pathway visualizations.

The advent of mRNA-based therapeutics and vaccines has revolutionized medicine, with nucleoside modification being a cornerstone of this success. The strategic replacement of standard nucleosides, particularly uridine (B1682114), with modified versions is critical for enhancing protein expression and reducing the innate immune response. This guide provides a head-to-head comparison of commonly used modified nucleosides, supported by experimental data, to aid researchers in selecting the optimal modification strategy for their therapeutic candidates.

Key Performance Indicators: A Comparative Analysis

The efficacy of a therapeutic mRNA is largely determined by three key factors: its ability to be translated into the protein of interest (translation efficiency), its potential to trigger an unwanted immune reaction (immunogenicity), and its persistence within the cell (stability). The choice of modified nucleoside profoundly influences these parameters.

Data Summary

The following tables summarize the quantitative performance of several key modified nucleosides compared to unmodified uridine (U). The data is compiled from multiple studies and standardized to provide a clear comparative overview.

Table 1: Relative Translation Efficiency of Modified Nucleosides

Nucleoside ModificationRelative Protein Expression (fold change vs. U)Cell Type(s)Reference Reporter
Unmodified (U)1.0VariousLuciferase, GFP
Pseudouridine (B1679824) (Ψ)2.5 - 10Dendritic Cells, HeLaLuciferase, EPO
N1-methylpseudouridine (m1Ψ)10 - 20Dendritic Cells, HEK293Luciferase, EPO
5-methyluridine (m5U)1.5 - 3VariousGFP
5-methoxyuridine (B57755) (mo5U)4 - 8Human MacrophagesGFP

Note: Translation efficiency can be cell-type and context-dependent. The values presented are indicative of the general trend observed in published literature.

Table 2: Immunogenicity Profile of Modified Nucleosides

Nucleoside ModificationRelative IFN-β Induction (fold change vs. U)Relative TNF-α Induction (fold change vs. U)Immune Sensing Pathway(s)
Unmodified (U)HighHighTLR3, TLR7, TLR8, RIG-I, MDA5
Pseudouridine (Ψ)LowLowReduced TLR activation
N1-methylpseudouridine (m1Ψ)Very LowVery LowEvasion of TLR7/8 sensing
5-methyluridine (m5U)ModerateModerateReduced TLR activation
5-methoxyuridine (mo5U)LowLowReduced TLR activation

Note: Immunogenicity is a critical parameter for therapeutic applications. Reduced cytokine induction is generally desirable to avoid adverse effects and ensure sustained protein expression.

Table 3: Impact of Nucleoside Modification on mRNA Stability

Nucleoside ModificationRelative mRNA Half-life (vs. U)Method of Measurement
Unmodified (U)1.0Actinomycin D chase
Pseudouridine (Ψ)IncreasedActinomycin D chase
N1-methylpseudouridine (m1Ψ)Significantly IncreasedActinomycin D chase

Note: Increased mRNA stability contributes to a longer duration of protein expression from a single mRNA dose.

Visualizing the Mechanisms

To better understand the biological processes influenced by nucleoside modifications, the following diagrams illustrate the innate immune signaling pathways activated by foreign mRNA and a general workflow for comparing modified mRNAs.

Innate_Immune_Sensing_of_mRNA cluster_extracellular Extracellular Space / Endosome mRNA Exogenous mRNA TLR3 TLR3 mRNA->TLR3 dsRNA TLR7 TLR7/8 mRNA->TLR7 ssRNA RIGI RIG-I mRNA->RIGI 5'-ppp RNA MDA5 MDA5 mRNA->MDA5 long dsRNA TRIF TRIF TLR3->TRIF MyD88 MyD88 TLR7->MyD88 MAVS MAVS RIGI->MAVS MDA5->MAVS IRF3 IRF3/7 MAVS->IRF3 NFkB NF-κB MAVS->NFkB TRIF->IRF3 MyD88->IRF3 MyD88->NFkB Type_I_IFN Type I Interferons (IFN-α/β) IRF3->Type_I_IFN Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines

Innate immune sensing of exogenous mRNA.

Experimental_Workflow cluster_synthesis mRNA Synthesis cluster_delivery Cellular Delivery cluster_analysis Performance Analysis Plasmid Plasmid DNA Template IVT In Vitro Transcription (with modified NTPs) Plasmid->IVT Purification mRNA Purification (e.g., HPLC) IVT->Purification LNP Lipid Nanoparticle Formulation Purification->LNP Transfection Transfection into Cultured Cells LNP->Transfection Translation Translation Efficiency (Luciferase/GFP Assay) Transfection->Translation Immunogenicity Immunogenicity (Cytokine ELISA/qPCR) Transfection->Immunogenicity Stability mRNA Stability (Actinomycin D Chase & qPCR) Transfection->Stability

Experimental workflow for comparing modified mRNAs.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Transcription of Modified mRNA

Objective: To synthesize mRNA incorporating modified nucleosides.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest.

  • T7 RNA Polymerase.

  • Ribonucleoside triphosphates (NTPs): ATP, GTP, CTP, and either UTP (for unmodified) or a modified UTP analog (e.g., m1ΨTP, ΨTP, m5UTP, mo5UTP).

  • Transcription buffer.

  • RNase inhibitor.

  • DNase I.

  • RNA purification kit (e.g., silica-based columns or HPLC).

Procedure:

  • Assemble the transcription reaction at room temperature in the following order: RNase-free water, transcription buffer, NTPs (with the desired uridine analog), linearized DNA template, RNase inhibitor, and T7 RNA Polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction mixture to digest the DNA template and incubate at 37°C for 15-30 minutes.

  • Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions. High-purity mRNA can be obtained using HPLC.

  • Quantify the mRNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.

Assessment of Translation Efficiency

Objective: To quantify the amount of protein produced from the transfected mRNA.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa, or primary dendritic cells).

  • Transfection reagent (e.g., lipid-based).

  • Synthesized mRNA (unmodified and modified versions encoding a reporter protein like Luciferase or GFP).

  • Cell culture medium.

  • For Luciferase: Luciferase assay reagent.

  • For GFP: Flow cytometer or fluorescence microscope.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Prepare mRNA-lipid nanoparticle complexes according to the transfection reagent manufacturer's protocol.

  • Add the complexes to the cells and incubate for a specified period (e.g., 24-48 hours).

  • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer.

  • For GFP: Harvest the cells and analyze the percentage of GFP-positive cells and the mean fluorescence intensity by flow cytometry.

Measurement of Immunogenicity

Objective: To measure the induction of pro-inflammatory cytokines in response to mRNA transfection.

Materials:

  • Immune-competent cells (e.g., primary human peripheral blood mononuclear cells - PBMCs).

  • Transfection reagent.

  • Synthesized mRNA (unmodified and modified).

  • Cell culture medium.

  • ELISA kit for the cytokine of interest (e.g., IFN-β, TNF-α) or reagents for RT-qPCR.

Procedure:

  • Isolate and culture PBMCs.

  • Transfect the cells with the different mRNA constructs.

  • After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant and/or the cells.

  • For ELISA: Measure the concentration of the secreted cytokine in the supernatant using an ELISA kit.

  • For RT-qPCR: Extract total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative PCR to measure the relative expression levels of the cytokine mRNA.

Determination of mRNA Stability

Objective: To determine the half-life of the transfected mRNA.

Materials:

  • Cultured cells.

  • Transfection reagent.

  • Synthesized mRNA.

  • Actinomycin D (transcription inhibitor).

  • RNA extraction kit.

  • Reagents for RT-qPCR.

Procedure:

  • Transfect cells with the mRNA constructs and incubate for a period to allow for initial translation (e.g., 4 hours).

  • Add Actinomycin D to the cell culture medium to a final concentration that effectively inhibits transcription (e.g., 5 µg/mL). This is time point zero (t=0).

  • Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12 hours).

  • Extract total RNA from the cells at each time point.

  • Perform RT-qPCR to quantify the amount of the specific mRNA remaining at each time point.

  • Calculate the mRNA half-life by plotting the percentage of remaining mRNA against time and fitting the data to a one-phase decay curve.

Conclusion

The choice of nucleoside modification is a critical decision in the design of mRNA therapeutics. N1-methylpseudouridine has emerged as a superior modification for many applications due to its profound ability to increase translation efficiency and evade innate immune detection.[1][2][3][4][5] However, other modifications such as pseudouridine and 5-methoxyuridine also offer significant advantages over unmodified mRNA and may be suitable for specific applications.[6][7][8] The experimental protocols provided herein offer a robust framework for researchers to systematically evaluate and select the optimal modified nucleoside for their mRNA-based projects. As the field continues to evolve, a deeper understanding of how these modifications interact with the cellular machinery will pave the way for even more potent and safer mRNA therapies.

References

Validating the Impact of N1-methylpseudouridine (m1Ψ) on PKR Activation and eIF2α Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified nucleosides into messenger RNA (mRNA) has been a pivotal advancement in the development of mRNA-based therapeutics and vaccines. A key challenge has been the inherent immunogenicity of in vitro transcribed (IVT) mRNA, which can trigger cellular innate immune responses, leading to reduced protein expression and potential adverse effects. One of the central pathways in this response is mediated by the Protein Kinase R (PKR). This guide provides a comparative analysis of how N1-methylpseudouridine (m1Ψ) modification of mRNA mitigates this response by preventing the activation of PKR and the subsequent phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).

The PKR-eIF2α Signaling Pathway and the Role of m1Ψ

During viral infections, or upon introduction of foreign RNA, double-stranded RNA (dsRNA) acts as a potent activator of PKR.[1] Activated PKR then phosphorylates eIF2α at Serine 51.[1][2] This phosphorylation event inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, which is essential for recycling eIF2 to its active, GTP-bound state. The resulting depletion of the eIF2-GTP-Met-tRNAi ternary complex leads to a global shutdown of protein synthesis, a cellular defense mechanism to halt viral replication.[3]

The inclusion of m1Ψ in IVT mRNA has been shown to significantly reduce its recognition by innate immune sensors, including PKR.[4][5] This modification allows the mRNA to evade this antiviral surveillance system, resulting in lower PKR activation, sustained protein translation, and a dampened inflammatory response.[5][6]

PKR_Pathway cluster_unmodified Unmodified mRNA (with dsRNA impurities) cluster_modified m1Ψ-Modified mRNA unmod_mRNA Unmodified Uridine mRNA (dsRNA contaminants) PKR_inactive Inactive PKR unmod_mRNA->PKR_inactive Binds & Activates PKR_active Active p-PKR PKR_inactive->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates eIF2a_p p-eIF2α (Ser51) eIF2a->eIF2a_p translation_off Translation Inhibition eIF2a_p->translation_off Leads to mod_mRNA m1Ψ-Modified mRNA PKR_inactive_mod Inactive PKR mod_mRNA->PKR_inactive_mod Evades Recognition translation_on Sustained Translation PKR_inactive_mod->translation_on Remains Inactive, Allows Translation Experimental_Workflow cluster_prep 1. mRNA Preparation cluster_cell 2. Cell-Based Assay cluster_analysis 3. Analysis ivt In Vitro Transcription (with UTP or m1Ψ-TP) purification Purification (e.g., HPLC) ivt->purification transfection Transfect Cells with mRNA purification->transfection cells Culture Immune Cells (e.g., THP-1, PBMCs) cells->transfection incubation Incubate (e.g., 6-24 hours) transfection->incubation lysis Cell Lysis (with phosphatase inhibitors) incubation->lysis western Western Blot lysis->western for p-PKR, p-eIF2α elisa ELISA / Reporter Assay lysis->elisa for Cytokines (IFN-β)

References

Assessing the Effect of N1-methylpseudouridine on RNA-Protein Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleotides into messenger RNA (mRNA) has revolutionized the landscape of nucleic acid therapeutics, most notably demonstrated by the success of the N1-methylpseudouridine (m1Ψ)-containing COVID-19 vaccines. This guide provides an objective comparison of m1Ψ-modified RNA and its unmodified uridine (B1682114) (U) counterpart, focusing on their differential interactions with key cellular proteins. Supported by experimental data, this document delves into the molecular underpinnings of how m1Ψ enhances mRNA performance, offering valuable insights for the design and development of next-generation RNA-based medicines.

The Dual Impact of m1Ψ: Evading Immunity and Enhancing Translation

The substitution of uridine with N1-methylpseudouridine in synthetic mRNA confers two primary advantages: a reduction in innate immunogenicity and an increase in protein expression.[1][2][3] These benefits stem from fundamental alterations in how the modified mRNA interacts with cellular machinery, particularly innate immune sensors and the ribosomal translation apparatus.

Reduced Immunogenicity: A Stealthy Approach

Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs) such as TLR7, while double-stranded RNA byproducts of in vitro transcription can activate TLR3 and cytosolic sensors like retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated gene 5 (MDA5).[4][5][6] This recognition triggers a cascade of inflammatory responses that can lead to mRNA degradation and shutdown of protein synthesis.[4][5]

The m1Ψ modification provides a steric block that disrupts the interaction with these immune sensors.[4] For instance, the methyl group at the N1 position of pseudouridine (B1679824) sterically hinders the binding of the mRNA to TLR7.[4] Furthermore, studies have shown that RNAs containing m1Ψ and other modifications fail to induce the conformational changes in RIG-I necessary for downstream signaling.[7] This allows the m1Ψ-mRNA to evade detection and persist within the cell, leading to a longer functional half-life.[4][5]

Enhanced Protein Expression: A Boost to Translation

The presence of m1Ψ within an mRNA sequence has a profound, albeit complex, effect on translation. It has been observed that the incorporation of m1Ψ can lead to a significant increase in protein production, in some cases up to 13-fold higher for single-modified mRNAs.[3] This enhancement is attributed to several factors. By dampening the innate immune response, m1Ψ-mRNAs avoid the general shutdown of translation that would otherwise be initiated by the cell's antiviral defenses.[1]

At the ribosome level, studies suggest that m1Ψ may lead to more rapid translation initiation.[4] While some reports indicate a potential slowing of the ribosome during the elongation phase, this does not seem to negatively impact the overall protein yield in eukaryotic systems.[1][8] Importantly, despite these kinetic alterations, research indicates that m1Ψ does not significantly compromise the fidelity of the translation process, producing faithful protein products.[8][9] The effect of m1Ψ on translation can be context-dependent, with the position of the modification within the mRNA (e.g., 5'UTR vs. coding sequence) potentially influencing its impact.[4][5]

Quantitative Comparison: m1Ψ-mRNA vs. U-mRNA

The following tables summarize the key performance differences between mRNA containing N1-methylpseudouridine and standard uridine.

ParameterUnmodified mRNA (Uridine)m1Ψ-modified mRNAFold Change (m1Ψ vs. U)Key Findings
Protein Expression BaselineSignificantly IncreasedUp to ~13-fold increase for single modificationm1Ψ modification substantially enhances protein translation from synthetic mRNA.[3]
Immunogenicity (TLR7 Activation) HighSignificantly Reduced-The N1-methyl group provides a steric hindrance, disrupting the interaction with TLR7.[4]
Immunogenicity (RIG-I Activation) High (especially with dsRNA contaminants)Significantly Reduced-m1Ψ-containing RNAs fail to induce the necessary conformational changes in RIG-I for signaling.[7]
Translational Fidelity HighHighNo significant differencem1Ψ does not lead to a detectable increase in miscoded peptides in cell culture.[8]
mRNA Stability LowerHigherPositive correlation with modification ratiom1Ψ modification enhances mRNA stability.[5]
Inflammatory MarkerUnmodified mRNA (Uridine)m1Ψ-modified mRNAEffect of m1Ψ
IFN-β High InductionSignificantly Reduced InductionSuppresses innate immune signaling cascade.[5]
IL-6 High InductionSignificantly Reduced InductionReduces pro-inflammatory cytokine production.[5]
TNF-α High InductionSignificantly Reduced InductionMitigates inflammatory response.[5]
RANTES High InductionSignificantly Reduced InductionDecreases chemokine expression.[5]

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the impact of m1Ψ on RNA-protein interactions. Below are protocols for key experimental techniques.

In Vitro Transcription (IVT) of m1Ψ-modified mRNA

This protocol outlines the synthesis of mRNA with complete substitution of UTP with m1ΨTP.

  • Template Preparation: A linearized DNA plasmid containing a T7 promoter upstream of the gene of interest is used as a template. The plasmid should be completely linearized and purified.[10]

  • Reaction Assembly: The following components are combined at room temperature in RNase-free tubes and water:

    • Linearized DNA template (e.g., 30-60 ng/μL)[10]

    • Transcription Buffer (containing Tris-HCl, DTT, spermidine)[10]

    • RNase Inhibitor

    • ATP, GTP, CTP (e.g., 10 mM each)[10]

    • N1-methylpseudouridine-5'-triphosphate (m1ΨTP) instead of UTP[11]

    • Cap analog (if co-transcriptional capping is desired)[10]

    • T7 RNA Polymerase (e.g., 5 U/μL)[10]

    • Magnesium Chloride (optimal concentration, e.g., 52 mM, should be determined empirically)[10]

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 2 hours).[10]

  • DNase Treatment: To remove the DNA template, DNase I is added and the mixture is incubated for an additional 30 minutes at 37°C.[10]

  • Purification: The synthesized mRNA is purified, for example, by lithium chloride precipitation, to remove unincorporated nucleotides and enzymes.[10]

  • Quality Control: The integrity and concentration of the mRNA are assessed via gel electrophoresis and spectrophotometry.

RNA Immunoprecipitation Sequencing (RIP-Seq)

RIP-Seq is used to identify the population of RNAs that are bound by a specific RNA-binding protein (RBP) of interest.[12][13]

  • Cell Lysate Preparation: Cells are harvested and lysed to release the cellular contents, including RBP-RNA complexes. For some applications, cells are first treated with a cross-linking agent like formaldehyde (B43269) to stabilize these interactions.[14]

  • Immunoprecipitation: An antibody specific to the RBP of interest is added to the lysate. The antibody-RBP-RNA complexes are then captured, typically using protein A/G magnetic beads.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins and RNAs.[13]

  • RNA Elution: The cross-links are reversed (if applicable), and the protein is digested with proteinase K to release the bound RNA.

  • RNA Purification: The RNA is purified from the mixture.

  • Library Preparation and Sequencing: The purified RNA is converted to a cDNA library and sequenced using a high-throughput sequencing platform.[14]

  • Data Analysis: The sequencing reads are mapped to the transcriptome to identify the RNAs that were enriched by the immunoprecipitation.

Cross-Linking and Immunoprecipitation Sequencing (CLIP-Seq)

CLIP-Seq provides a high-resolution map of the direct binding sites of an RBP on its target RNAs.[15][16]

  • UV Cross-Linking: Living cells are irradiated with UV light (typically 254 nm) to create covalent bonds between RBPs and their directly bound RNA molecules.[17]

  • Cell Lysis and RNA Fragmentation: The cells are lysed, and the RNA is partially fragmented using a limited amount of RNase. This ensures that only the RNA protected by the RBP remains.[17]

  • Immunoprecipitation: The RBP of interest, now covalently linked to a short RNA fragment, is immunoprecipitated using a specific antibody.

  • Ligation and Labeling: The 3' end of the RNA fragment is ligated to an adapter. The 5' end of the RNA is often radioactively labeled for visualization.

  • Protein-RNA Complex Separation: The complexes are run on an SDS-PAGE gel and transferred to a membrane. The cross-linked RBP-RNA complexes are identified by their higher molecular weight and radioactivity.

  • RNA Extraction: The region of the membrane corresponding to the RBP-RNA complex is excised, and the protein is digested with proteinase K to release the RNA fragment.

  • Reverse Transcription and PCR: The RNA is reverse transcribed into cDNA, and a second adapter is ligated to the 3' end of the cDNA. The resulting fragments are then PCR amplified.

  • Sequencing and Data Analysis: The amplified cDNA library is sequenced, and the reads are mapped to the genome/transcriptome to identify the precise binding sites of the RBP.

Visualizations

Innate_Immune_Evasion cluster_TLR Endosome cluster_RIGI Cytosol Unmodified_RNA Unmodified ssRNA (U) m1Psi_RNA_TLR m1Ψ-modified ssRNA TLR7 TLR7 TLR_Signaling Inflammatory Response Unmodified_dsRNA Unmodified dsRNA (U) m1Psi_RNA_RIGI m1Ψ-modified dsRNA RIGI RIG-I / MDA5 RIGI_Signaling IFN Production & Translation Shutdown

Caption: m1Ψ modification allows mRNA to evade innate immune recognition by TLR7 and RIG-I/MDA5.

RIP_Seq_Workflow A 1. Cell Lysis (Optional Cross-linking) B 2. Immunoprecipitation (Antibody against RBP of interest) A->B C 3. Capture Complexes (Protein A/G Beads) B->C D 4. Wash (Remove non-specific binders) C->D E 5. Elute & Purify RNA (Reverse cross-links, digest protein) D->E F 6. Library Preparation E->F G 7. High-Throughput Sequencing F->G H 8. Data Analysis (Identify bound RNAs) G->H

Caption: Workflow for RNA Immunoprecipitation Sequencing (RIP-Seq).

CLIP_Seq_Workflow A 1. UV Cross-link RBP to RNA in living cells B 2. Cell Lysis & Partial RNA Fragmentation (RNase) A->B C 3. Immunoprecipitation (Antibody against RBP) B->C D 4. Ligate 3' Adapter C->D E 5. SDS-PAGE & Transfer (Isolate RBP-RNA complex) D->E F 6. RNA Extraction from Membrane (Proteinase K digestion) E->F G 7. Reverse Transcription & PCR (Add 5' adapter) F->G H 8. High-Throughput Sequencing G->H I 9. Data Analysis (Map precise binding sites) H->I

Caption: Workflow for Cross-Linking and Immunoprecipitation Sequencing (CLIP-Seq).

References

In Vivo Showdown: LNP-Formulated m1Ψ-mRNA Vaccines Versus Conventional Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The advent of lipid nanoparticle (LNP)-formulated N1-methylpseudouridine (m1Ψ)-modified messenger RNA (mRNA) vaccines has marked a paradigm shift in vaccinology. This guide provides an objective in vivo comparison of these next-generation vaccines against conventional vaccine platforms, such as inactivated and subunit vaccines. By presenting supporting experimental data, detailed methodologies, and visual workflows, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance.

Performance Metrics: A Head-to-Head Comparison

The in vivo immunogenicity and efficacy of LNP-m1Ψ-mRNA vaccines have been extensively evaluated and compared with conventional vaccines in various preclinical animal models. These studies consistently demonstrate the potent ability of the mRNA platform to elicit robust and protective immune responses.

Immunogenicity: Antibody and T-Cell Responses

LNP-m1Ψ-mRNA vaccines have been shown to induce superior humoral and cellular immune responses compared to traditional vaccines.

Table 1: Comparative Humoral and Cellular Immunogenicity in Mice

ParameterLNP-m1Ψ-mRNA VaccineInactivated Virus VaccineAdjuvanted Subunit VaccineReference
Antigen-Specific IgG Titer HighModerate to HighModerate[1][2]
Neutralizing Antibody Titer High and DurableModerateModerate[3][4]
Hemagglutination Inhibition (HAI) Titer (Influenza) Significantly HigherLowerNot Applicable[5][6]
CD4+ T-Cell Response Robust, Th1-biasedVariable, often Th2-biasedTh2-biased[7][8]
CD8+ T-Cell Response Strong and BroadWeak to ModerateWeak[9][10]
Memory B-Cell Response High FrequencyLower FrequencyLower Frequency[4]

Note: The table represents a synthesis of findings from multiple preclinical studies. Direct head-to-head comparisons in a single study are limited.

Studies have demonstrated that LNP-formulated mRNA vaccines encoding influenza virus hemagglutinin (HA) elicit significantly higher hemagglutination inhibition (HAI) antibody titers in mice compared to traditional split inactivated influenza vaccines.[5][6] Furthermore, mRNA vaccines tend to induce a more robust and durable neutralizing antibody response.[3] A key differentiator is the nature of the T-cell response; mRNA vaccines typically drive a strong Th1-biased response, which is crucial for activating cytotoxic T lymphocytes (CTLs), while conventional adjuvanted vaccines often induce a Th2-biased response.[7][8]

Efficacy: Protection from Viral Challenge

Preclinical challenge studies in animal models provide a critical measure of a vaccine's protective efficacy.

Table 2: Comparative Efficacy in Viral Challenge Studies in Mice

ParameterLNP-m1Ψ-mRNA VaccineInactivated Virus VaccineReference
Survival Rate (Lethal Challenge) 100%Variable, often lower[5][11]
Lung Viral Titer Reduction (Influenza) Significant ReductionModerate Reduction[5][6]
Weight Loss Post-Challenge MinimalSignificant[6]

In lethal influenza virus challenge models, mice vaccinated with LNP-m1Ψ-mRNA vaccines have shown 100% survival, whereas survival rates for those receiving inactivated virus vaccines can be lower.[5][11] Furthermore, mRNA-vaccinated animals exhibit a more substantial reduction in lung viral titers upon challenge, indicating more effective viral clearance.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vivo experiments cited in this guide.

In Vivo Immunogenicity Assessment in Mice

This protocol outlines the general procedure for evaluating the immune response to vaccination in a mouse model.

  • Animal Model: 6-8 week old female BALB/c or C57BL/6 mice are commonly used.[6][12]

  • Vaccine Administration:

    • LNP-m1Ψ-mRNA Vaccine: Administered intramuscularly (i.m.) or intradermally (i.d.) at a typical dose of 1-10 µg of mRNA per mouse.[2][12]

    • Conventional Vaccine:

      • Inactivated Virus Vaccine: Administered i.m. at a dose standardized by antigen content (e.g., hemagglutinin units for influenza).[5]

      • Adjuvanted Subunit Vaccine: Administered i.m. with an appropriate adjuvant (e.g., alum).

  • Vaccination Schedule: A prime-boost regimen is common, with the booster dose administered 3-4 weeks after the primary vaccination.[12]

  • Sample Collection: Blood samples are collected via retro-orbital or submandibular bleeding at specified time points (e.g., 2-4 weeks post-prime and post-boost) to assess antibody responses. Spleens are harvested at the end of the study for T-cell analysis.

  • Immune Response Analysis:

    • Antibody Titer Determination: Antigen-specific IgG and neutralizing antibody titers are measured by ELISA and neutralization assays, respectively.[3] For influenza vaccines, Hemagglutination Inhibition (HAI) assays are performed.[13]

    • T-Cell Response Analysis: Splenocytes are isolated and re-stimulated in vitro with the target antigen. Cytokine production (e.g., IFN-γ, TNF-α, IL-4) by CD4+ and CD8+ T-cells is quantified using ELISpot or intracellular cytokine staining (ICS) followed by flow cytometry.

Viral Challenge Study in Mice

This protocol describes a typical viral challenge experiment to assess vaccine efficacy.

  • Animal Model and Vaccination: Mice are vaccinated as described in the immunogenicity protocol.

  • Viral Challenge: At a set time point after the final vaccination (e.g., 2-4 weeks), mice are anesthetized and intranasally challenged with a lethal or sub-lethal dose of the target virus.[11]

  • Monitoring: Animals are monitored daily for a defined period (e.g., 14 days) for signs of illness, including weight loss and mortality.

  • Efficacy Assessment:

    • Survival Rate: The percentage of surviving animals in each group is recorded.

    • Viral Load Determination: A subset of mice from each group is euthanized at peak viral replication (e.g., 3-5 days post-challenge), and lungs are harvested. Viral titers in lung homogenates are quantified using plaque assays or TCID50 assays.[14][15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in their comprehension.

Immune Response Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by an LNP-formulated m1Ψ-mRNA vaccine, leading to both humoral and cellular immunity.

Immune_Response_Pathway cluster_0 Antigen Presentation cluster_1 Cellular Immunity cluster_2 Humoral Immunity LNP_mRNA LNP-m1Ψ-mRNA APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) LNP_mRNA->APC Uptake mRNA_release mRNA Release & Translation APC->mRNA_release Antigen Antigen Synthesis mRNA_release->Antigen MHC_I MHC Class I Presentation Antigen->MHC_I MHC_II MHC Class II Presentation Antigen->MHC_II CD8_T_Cell Naive CD8+ T-Cell MHC_I->CD8_T_Cell Activation CD4_T_Cell Naive CD4+ T-Cell MHC_II->CD4_T_Cell Activation CTL Cytotoxic T-Lymphocyte (CTL) CD8_T_Cell->CTL Differentiation Th_Cell T Helper Cell (Th) CD4_T_Cell->Th_Cell Differentiation B_Cell B-Cell Th_Cell->B_Cell Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Antibodies Plasma_Cell->Antibodies

Immune response pathway of an LNP-mRNA vaccine.

In Vivo Immunogenicity and Challenge Study Workflow

This diagram outlines the typical experimental workflow for an in vivo vaccine study in mice.

Experimental_Workflow start Start grouping Animal Grouping (e.g., mRNA vaccine, Conventional vaccine, Control) start->grouping prime Primary Vaccination (Day 0) grouping->prime bleed1 Blood Collection (e.g., Day 21) prime->bleed1 boost Booster Vaccination (e.g., Day 21) bleed1->boost bleed2 Blood Collection (e.g., Day 35) boost->bleed2 challenge Viral Challenge (e.g., Day 42) bleed2->challenge monitor Monitor Weight & Survival (14 days) challenge->monitor euthanize Euthanize & Harvest Tissues (e.g., Day 45 for viral load) challenge->euthanize analysis Analysis: - Antibody Titers - T-Cell Responses - Viral Load monitor->analysis euthanize->analysis end End analysis->end

Typical workflow for an in vivo vaccine study.

Conclusion

In vivo preclinical data strongly suggest that LNP-formulated m1Ψ-mRNA vaccines offer significant advantages over conventional vaccine platforms in terms of inducing robust, multifaceted, and protective immune responses. The ability to elicit potent neutralizing antibodies and a strong, Th1-biased T-cell response contributes to their high efficacy in animal challenge models. While conventional vaccines remain a cornerstone of public health, the speed of development, and the immunological profile of mRNA vaccines position them as a transformative technology for future pandemic preparedness and the development of novel vaccines against a wide range of infectious diseases. Further head-to-head comparative studies in standardized animal models will be invaluable for a more definitive understanding of the relative strengths of each platform.

References

M1Ψ-Modified mRNA: A Quantitative Leap in Reducing Immune Activation for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the engineering of messenger RNA (mRNA) has unlocked a new frontier in therapeutics and vaccines. A key innovation in this field is the substitution of uridine (B1682114) with N1-methylpseudouridine (m1Ψ), a modification that significantly dampens the innate immune response typically triggered by exogenous RNA. This guide provides a quantitative comparison of cytokine induction by m1Ψ-modified versus unmodified mRNA, supported by experimental data and detailed methodologies, to objectively showcase the superior performance of this modification.

The introduction of in vitro transcribed (IVT) mRNA into cells can activate a range of pattern recognition receptors (PRRs), leading to the production of pro-inflammatory cytokines and type I interferons (IFNs). This innate immune response can limit protein expression from the mRNA and cause undesirable side effects. The incorporation of m1Ψ into the mRNA sequence has emerged as a critical strategy to evade this immune surveillance, thereby enhancing the safety and efficacy of mRNA-based platforms.[1][2]

Comparative Analysis of Cytokine Induction

Experimental evidence consistently demonstrates a dramatic reduction in the induction of key inflammatory cytokines when cells are transfected with m1Ψ-modified mRNA compared to its unmodified counterpart. This effect has been quantified across various cell types and experimental conditions.

A study on human HEK-293T and A549 cells showed that a high m1Ψ modification ratio significantly decreased the mRNA levels of RIG-I, RANTES, interleukin (IL)-6, interferon (IFN)-β1, and tumor necrosis factor (TNF)-α.[3] In another experiment using human peripheral blood mononuclear cells (PBMCs), unmodified IVT GFP mRNA induced the expression of TNF-α and IFN-α, while m1Ψ-modified mRNA resulted in significantly lower levels of these cytokines.[4]

The following table summarizes the quantitative reduction in cytokine induction observed in various studies.

CytokineCell TypemRNA ModificationFold Change vs. Unmodified mRNAReference
IFN-β HEK-293T cells100% m1ΨSignificantly Reduced[3]
TNF-α HEK-293T cells100% m1ΨSignificantly Reduced[3]
IL-6 HEK-293T cells100% m1ΨSignificantly Reduced[3]
RIG-I HEK-293T cells100% m1ΨSignificantly Reduced[3]
RANTES HEK-293T cells100% m1ΨSignificantly Reduced[3]
TNF-α Human PBMCsm1ΨSignificantly Low[4]
IFN-α Human PBMCsm1ΨSignificantly Low[4]

Signaling Pathways of Innate Immune Recognition of mRNA

Unmodified single-stranded and double-stranded RNA byproducts of in vitro transcription are recognized by several innate immune sensors. M1Ψ modification helps the mRNA evade detection by these sensors at multiple levels.

Signaling_Pathways cluster_extracellular Endosome cluster_cytosol Cytosol Unmodified mRNA Unmodified mRNA TLR7/8 TLR7/8 Unmodified mRNA->TLR7/8 Recognition MyD88 MyD88 TLR7/8->MyD88 IRF7/NF-κB IRF7/NF-κB MyD88->IRF7/NF-κB Cytokine Induction Cytokine Induction IRF7/NF-κB->Cytokine Induction (IFN-α, TNF-α) dsRNA byproduct dsRNA byproduct RIG-I RIG-I PKR PKR OAS OAS m1Ψ-mRNA m1Ψ-modified mRNA (Reduced Recognition) m1Ψ-mRNA->TLR7/8 Evades m1Ψ-mRNA->RIG-I Evades m1Ψ-mRNA->PKR Reduced Activation m1Ψ-mRNA->OAS Reduced Activation Translation Inhibition Translation Inhibition RNA Degradation RNA Degradation

  • Toll-Like Receptors (TLRs): Located in endosomes, TLR7 and TLR8 recognize single-stranded RNA. M1Ψ modification sterically hinders the binding of mRNA to these receptors, thus preventing downstream signaling that leads to the production of type I interferons and inflammatory cytokines.[5][6]

  • RIG-I-Like Receptors (RLRs): In the cytoplasm, RIG-I and MDA5 detect double-stranded RNA (dsRNA), which can be a byproduct of the in vitro transcription process. M1Ψ modification has been shown to reduce the activation of RIG-I.[7][8]

  • Protein Kinase R (PKR): PKR is activated by dsRNA and, upon activation, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis. MRNA containing pseudouridine (B1679824), a related modification, activates PKR to a lesser degree than unmodified mRNA, and m1Ψ is even more effective at reducing this activation.[9][10]

  • 2'-5'-oligoadenylate synthetase (OAS)/RNase L system: The OAS enzymes are activated by dsRNA to produce 2'-5'-oligoadenylates, which in turn activate RNase L, an endonuclease that degrades cellular and viral RNA. M1Ψ-modified RNA shows reduced activation of the OAS/RNase L pathway.[11][12]

Experimental Protocols

To enable researchers to replicate and validate these findings, detailed methodologies for key experiments are provided below.

In Vitro Transcription of mRNA

The general workflow for generating unmodified and m1Ψ-modified mRNA for comparative studies is as follows:

Experimental_Workflow cluster_IVT IVT Reaction Mix Plasmid DNA Template Plasmid DNA Template Linearization Linearization Plasmid DNA Template->Linearization In Vitro Transcription In Vitro Transcription Linearization->In Vitro Transcription DNase Treatment DNase Treatment In Vitro Transcription->DNase Treatment mRNA Purification mRNA Purification DNase Treatment->mRNA Purification Quality Control Quality Control mRNA Purification->Quality Control Final mRNA Product Final mRNA Product Quality Control->Final mRNA Product T7 RNA Polymerase T7 RNA Polymerase NTPs (ATP, GTP, CTP, UTP or m1ΨTP) NTPs (ATP, GTP, CTP, UTP or m1ΨTP) RNase Inhibitor RNase Inhibitor Reaction Buffer Reaction Buffer

  • Template Preparation: A plasmid DNA template encoding the gene of interest is linearized downstream of the poly(A) tail sequence.

  • In Vitro Transcription (IVT): The linearized DNA is used as a template for IVT using T7 RNA polymerase. For unmodified mRNA, the nucleotide triphosphate (NTP) mix contains ATP, GTP, CTP, and UTP. For m1Ψ-modified mRNA, UTP is completely replaced with m1ΨTP. A 5' cap analog is also included in the reaction to ensure proper capping of the mRNA.

  • DNase Treatment: The DNA template is removed by treatment with DNase.

  • Purification: The synthesized mRNA is purified, typically using lithium chloride precipitation or silica-based columns, to remove unincorporated nucleotides, enzymes, and other reaction components.

  • Quality Control: The integrity and concentration of the mRNA are assessed using methods such as gel electrophoresis and spectrophotometry.

Cell Culture and Transfection
  • Cell Seeding: Adherent cells (e.g., HEK293, A549) are seeded in multi-well plates to achieve 70-90% confluency on the day of transfection.[13] For suspension cells (e.g., PBMCs), an appropriate cell density is used.

  • mRNA-Lipid Complex Formation: The mRNA is complexed with a transfection reagent (e.g., lipid-based reagents like Lipofectamine) in a serum-free medium according to the manufacturer's instructions.[14]

  • Transfection: The mRNA-lipid complexes are added to the cells, and the plates are incubated at 37°C in a CO2 incubator.

Quantification of Cytokine Induction

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Levels [15][16][17][18][19]

  • RNA Isolation: At a specified time point post-transfection (e.g., 6, 12, or 24 hours), total RNA is isolated from the cells using a suitable kit.

  • cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is then used as a template for qPCR with primers specific for the target cytokine genes (e.g., IFN-β, TNF-α, IL-6) and a reference gene (e.g., GAPDH, 18S rRNA). The relative expression of the cytokine genes is calculated using the ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Levels [20][21][22][23][24]

  • Sample Collection: At a specified time point post-transfection (e.g., 24 or 48 hours), the cell culture supernatant is collected.

  • ELISA Procedure: The concentration of secreted cytokines (e.g., TNF-α, IFN-α) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's protocol. This typically involves the following steps:

    • Coating a microplate with a capture antibody specific for the target cytokine.

    • Adding the cell culture supernatant to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Measuring the absorbance of the colored product, which is proportional to the amount of cytokine present.

Conclusion

References

Safety Operating Guide

Proper Disposal of 6-Methylpseudouridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Proper disposal of 6-methylpseudouridine (6mP) is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. As a modified nucleoside integral to mRNA-based technologies, its handling and disposal require a comprehensive understanding of its chemical properties and the associated regulatory landscape. This guide provides detailed, step-by-step procedures for the safe disposal of 6mP, from initial waste segregation to final removal from the laboratory.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be familiar with its hazard profile. According to safety data sheets (SDS), 6mP is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A), and it may cause respiratory irritation (Category 3).[1] Therefore, adherence to strict safety protocols is non-negotiable.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsTo prevent eye irritation from splashes or dust.[1]
Hand Protection Protective gloves (e.g., nitrile)To prevent skin irritation upon contact.[1]
Body Protection Impervious clothing (laboratory coat)To protect skin from accidental spills.[1]
Respiratory Protection Suitable respiratorRecommended when handling the powder form to avoid respiratory irritation.[1]

Ensure that a safety shower and an eye wash station are readily accessible in the work area.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous chemical waste.[2] The following workflow outlines the necessary steps for its proper disposal, from the point of generation to its final collection.

cluster_0 Step 1: Waste Segregation & Containerization cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal A Identify 6mP Waste (solid, liquid, contaminated labware) B Select Compatible, Leak-Proof Waste Container A->B C Affix 'Hazardous Waste' Label B->C D Transfer Waste to Labeled Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F G Request Waste Pickup from Environmental Health & Safety (EHS) F->G H EHS Transports to a Licensed Waste Disposal Facility G->H

Workflow for the proper disposal of this compound.
Experimental Protocols for Key Procedures

1. Spill Cleanup Procedure:

In the event of a this compound spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]

  • Don PPE: Wear the appropriate PPE as listed in the table above.

  • Containment: Prevent further leakage or spillage. Keep the material away from drains and water courses.[1]

  • Absorption: For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable container for disposal.

  • Decontamination: Scrub the affected surfaces and any contaminated equipment with alcohol.[1]

  • Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste according to the procedures outlined below.[1]

2. Waste Segregation and Containerization:

Proper segregation and containment are the first steps in compliant waste disposal.

  • Identify Waste Streams:

    • Solid Waste: Unused or expired 6mP powder, contaminated weigh boats, and contaminated PPE.

    • Liquid Waste: Solutions containing 6mP.

    • Contaminated Labware: Pipette tips, tubes, flasks, etc., that have come into contact with 6mP.

  • Select Appropriate Containers:

    • Use containers that are compatible with the chemical waste. Plastic is often preferred.

    • Ensure containers are leak-proof and have a secure screw-top cap.

    • Do not use food-grade containers.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."

    • Identify all chemical constituents and their approximate concentrations.

    • Include the date when the first waste was added to the container.

Disposal of Recombinant or Synthetic Nucleic Acid-Containing Waste

Given that this compound is a component of synthetic mRNA, any waste containing these molecules may also be subject to guidelines for recombinant or synthetic nucleic acid (rDNA) waste. The National Institutes of Health (NIH) mandates that all liquid or solid wastes contaminated with rDNA must be decontaminated before disposal.[3]

Decontamination Methods for rDNA-Containing Waste:

Waste TypeDecontamination MethodProcedure
Liquid Waste Chemical DisinfectionAdd fresh bleach to the liquid to achieve a final concentration of 10%. Allow a contact time of at least 30 minutes before drain disposal (if permitted by local regulations for the decontaminated liquid).[3]
Solid Waste AutoclavingPlace solid waste (e.g., contaminated labware) in a clear autoclave bag and process according to standard autoclave procedures.

It is critical to consult your institution's Environmental Health and Safety (EHS) office, as rDNA waste that also contains hazardous chemicals may require special handling and cannot be simply autoclaved or bleached.[3]

Logical Framework for Disposal Decisions

The decision-making process for disposing of 6mP and related waste should follow a clear logical path to ensure safety and compliance.

A Is the waste contaminated with this compound? B Is the waste also contaminated with recombinant/synthetic nucleic acids? A->B Yes E Dispose as non-hazardous waste (per lab protocol) A->E No C Treat as Hazardous Chemical Waste B->C No D Decontaminate (e.g., bleach, autoclave) THEN treat as Hazardous Chemical Waste B->D Yes

Decision tree for this compound waste disposal.

Ultimately, all disposal activities must comply with local, state, and federal regulations.[4] Always consult your institution's EHS department for specific guidance and to schedule a pickup for your hazardous waste containers. By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Methylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized compounds like 6-Methylpseudouridine. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can minimize risks and build a foundation of trust in your laboratory's safety protocols.

This compound, a modified nucleoside, is a key component in the synthesis of mRNA for vaccines and therapeutics.[1][2] While it is not classified as a hazardous substance, proper handling is crucial to maintain personal safety and experimental integrity.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate Personal Protective Equipment (PPE) is the most critical step in safely handling this compound. Below is a summary of recommended PPE based on safety data sheets and general laboratory best practices.[5][6][7]

PPE CategoryItemSpecifications and Usage
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. For tasks with higher splash potential, consider double-gloving.[6]
Eye Protection Safety Glasses with Side-ShieldsEssential for protecting eyes from potential splashes or airborne particles.[5][6]
Face Protection Face ShieldRecommended in addition to safety glasses when there is a significant splash hazard.[6][7]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[5][7]
Respiratory Protection NIOSH-approved RespiratorAdvised when adequate ventilation cannot be guaranteed or when handling the powder form, to avoid inhalation.[3][8]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential for maintaining the quality of this compound and ensuring a safe laboratory environment.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[5][8] A chemical fume hood is recommended, especially when working with the powdered form.

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the work area.[5]

Procedural Guidelines:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.

  • Weighing (for powdered form): To minimize dust inhalation, weigh the powdered compound in a fume hood or a designated containment area.

  • Reconstitution: When preparing solutions, add the solvent to the vial containing the this compound slowly to avoid splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[5]

Storage:

  • Store this compound in a tightly closed container in a dry, well-ventilated place.[3][5]

  • The recommended storage temperature is typically -20°C or below.[3][9]

Emergency Procedures: Spills, Exposure, and Disposal

In the event of an accident, a clear and practiced emergency plan is vital.

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, absorb with an inert material such as diatomite or universal binders.[5] For powder spills, carefully sweep up the material to avoid creating dust.[3]

  • Decontaminate: Clean the spill area and any contaminated equipment with alcohol.[5]

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal as chemical waste.[5][9]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[5]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

Waste Disposal:

  • Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[5][9]

  • Do not allow the substance to enter drains or watercourses.[5]

Operational Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace Next handling_weigh Weighing (if solid) prep_workspace->handling_weigh Proceed to Handling handling_reconstitute Reconstitution handling_weigh->handling_reconstitute Next handling_use Experimental Use handling_reconstitute->handling_use Next cleanup_decontaminate Decontaminate Workspace handling_use->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose Next cleanup_doff Doff PPE cleanup_dispose->cleanup_doff Next

Caption: Standard operational workflow for handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.